Enbucrilate
Description
This compound is under investigation in clinical trial NCT02468206 (Secondary Prophylaxis of Gastric Variceal Bleed).
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 2 investigational indications.
Butyl cyanoacrylate is a chemical compound of cyanide. It is the main component of medical cyanoacrylate glues, which are used as adhesives for lacerations of the skin, and in the treatment of bleeding from vascular structures. (L595)
A tissue adhesive that is applied as a monomer to moist tissue and polymerizes to form a bond. It is slowly biodegradable and used in all kinds of surgery, including dental.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-4-5-11-8(10)7(2)6-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJFUHOGVZWXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25154-80-7, 25154-80-7 (homopolymer), 6606-65-1 (Parent) | |
| Record name | Poly(butyl cyanoacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25154-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enbucrilate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, 2-cyano-, butyl ester, polymers | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5064417 | |
| Record name | Butyl cyanoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6606-65-1, 25154-80-7 | |
| Record name | Butyl cyanoacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6606-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enbucrilate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, 2-cyano-, butyl ester, polymers | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enbucrilate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12358 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propenoic acid, 2-cyano-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl cyanoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Enbucrilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENBUCRILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8CEP82QNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enbucrilate's Mechanism of Action in Tissue Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enbucrilate, a n-butyl cyanoacrylate (NBCA), is a synthetic, monomer-based tissue adhesive that has garnered significant attention and application in the medical field for wound closure and hemostasis.[1][2] Its efficacy is rooted in a rapid, exothermic anionic polymerization reaction that occurs upon contact with tissue surfaces. This guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.
Core Mechanism of Action: Anionic Polymerization
The adhesive properties of this compound are not mediated by complex biological signaling pathways but rather by a direct chemical reaction: anionic polymerization.[3][4] The this compound monomer, n-butyl cyanoacrylate, is characterized by an electron-poor double bond due to the presence of two electron-withdrawing groups: a nitrile (-C≡N) and an alkoxycarbonyl (-COOR).[5] This molecular structure makes it highly susceptible to nucleophilic attack.
The polymerization process is initiated by weak bases, such as water or primary amines from amino acids present in tissue proteins and fluids.[1][2] The initiator donates an electron pair to the this compound monomer, forming a carbanion. This newly formed carbanion then acts as a nucleophile, attacking another monomer, and propagating the polymer chain. This chain reaction continues rapidly, forming a strong, solid polymer that mechanically binds the tissue surfaces together. The reaction is exothermic, and the heat generated contributes to the curing process.[6]
Quantitative Data
The performance of this compound as a tissue adhesive is characterized by several key quantitative parameters. The following tables summarize these properties based on available literature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₁NO₂ | [2] |
| Molar Mass | 153.181 g/mol | [2] |
| Density | 0.986 g/cm³ at 20°C | [2] |
| Boiling Point | 69–72 °C at 1.6 mmHg | [2] |
| Refractive Index | n20D 1.4424 | [7] |
| Viscosity | Varies by formulation |
Table 2: Performance Characteristics of this compound-based Tissue Adhesives
| Parameter | Value | Substrate/Condition | Reference |
| Setting Time | ~30 to 45 seconds | In vivo | [2] |
| Tensile Strength | 8.00 ± 1.36 MPa | Porcine Bone-Composite | [8] |
| Tensile Strength | 5.22 ± 1.96 MPa | Porcine Bone-Composite | [8] |
| Shear Bond Strength | 1.95 ± 0.49 MPa | Porcine Bone-Bone | [8] |
| Shear Bond Strength | Significantly greater than octyl-cyanoacrylate | Bone | [9] |
Note: Bond strength values can vary significantly based on the substrate, testing methodology, and specific formulation of the adhesive.
Experimental Protocols
The evaluation of this compound's performance and safety involves standardized experimental protocols. Below are detailed methodologies for key experiments.
Bond Strength Testing (Lap-Shear by Tension Loading)
This protocol is based on the principles outlined in ASTM F2255.[10][11][12][13]
Objective: To determine the adhesive strength of this compound between two substrates.
Materials:
-
This compound tissue adhesive
-
Substrate material (e.g., porcine skin, synthetic tissue analog)
-
Tensile testing machine (e.g., Instron)
-
Specimen preparation molds
-
Applicator for the adhesive
Methodology:
-
Substrate Preparation: Cut the substrate into uniform strips (e.g., 25 mm x 100 mm). Clean the surfaces to be bonded to remove any contaminants.
-
Specimen Assembly: Overlap two substrate strips by a defined area (e.g., 25 mm x 10 mm). Apply a controlled volume of this compound to the overlap region.
-
Curing: Apply consistent pressure to the bonded area for a specified duration to allow the adhesive to cure. The curing time should be based on the manufacturer's instructions or predetermined experimental conditions.
-
Testing: Mount the bonded specimen in the grips of the tensile testing machine. Apply a tensile load at a constant rate of crosshead displacement until the bond fails.
-
Data Analysis: Record the maximum load at failure. Calculate the shear strength by dividing the maximum load by the bonded area (in MPa or N/mm²).
In Vitro Cytotoxicity Testing
This protocol is based on the principles of ISO 10993-5.[14][15][16]
Objective: To assess the potential of this compound or its leachable components to cause cell damage.
Materials:
-
This compound tissue adhesive
-
L929 mouse fibroblast cell line (or other appropriate cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile multi-well culture plates
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Cell viability assay reagents (e.g., MTT, XTT)
Methodology:
-
Material Extraction (Indirect Contact): a. Polymerize a sample of this compound under sterile conditions. b. Incubate the polymerized material in cell culture medium at 37°C for a defined period (e.g., 24 hours) to create an extract. c. Prepare serial dilutions of the extract.
-
Cell Seeding: Seed L929 fibroblasts into multi-well plates at a predetermined density and allow them to attach overnight.
-
Exposure: Replace the culture medium with the prepared material extracts of varying concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.
-
Incubation: Incubate the cells with the extracts for a specified duration (e.g., 24, 48, or 72 hours).
-
Assessment: a. Qualitative: Observe the cell morphology under a microscope for signs of cytotoxicity (e.g., cell rounding, detachment, lysis). b. Quantitative: Perform a cell viability assay (e.g., MTT) to quantify the metabolic activity of the cells, which correlates with cell viability.
-
Data Analysis: Compare the viability of cells exposed to the this compound extracts with the controls.
In Vivo Biocompatibility Testing
This protocol is based on general principles for in vivo assessment of tissue adhesives in animal models, such as rats.[17][18]
Objective: To evaluate the local tissue response to implanted this compound over time.
Materials:
-
This compound tissue adhesive
-
Laboratory animals (e.g., Sprague-Dawley rats)
-
Surgical instruments
-
Anesthesia
-
Histology processing reagents and equipment
Methodology:
-
Animal Model and Anesthesia: Anesthetize the rats according to an approved animal care and use protocol.
-
Surgical Procedure: a. Create a subcutaneous pocket or a skin incision on the dorsum of the rat. b. For implantation studies, a small, polymerized sample of this compound can be placed in the subcutaneous pocket. c. For incision closure studies, the skin incision is closed with a thin layer of this compound. d. A control group with a sutured incision or an empty subcutaneous pocket should be included.
-
Post-operative Care: Monitor the animals for any adverse reactions.
-
Euthanasia and Tissue Collection: At predetermined time points (e.g., 7, 30, and 90 days), euthanize the animals and excise the tissue surrounding the implant or incision site.
-
Histological Analysis: a. Fix the tissue samples in formalin, process, and embed in paraffin. b. Section the tissue and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome. c. A pathologist will then evaluate the tissue sections for signs of inflammation, fibrosis, necrosis, and overall tissue integration.
Conclusion
This compound's mechanism of action in tissue adhesion is a well-defined process of anionic polymerization, offering rapid and strong wound closure. Its performance and biocompatibility are influenced by its chemical structure, particularly the n-butyl ester side chain, which confers lower histotoxicity compared to shorter-chain cyanoacrylates. The quantitative data and experimental protocols provided in this guide offer a framework for the continued research, development, and quality control of this compound-based medical devices. A thorough understanding of these principles is essential for optimizing existing applications and innovating new therapeutic solutions.
References
- 1. perfectseal.com [perfectseal.com]
- 2. Butyl cyanoacrylate - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Optimization of tissue adhesive curing time for surgical wound closure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. perfectseal.com [perfectseal.com]
- 8. Comparison of the bond strength of selected adhesive dental systems to cortical bone under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel bone adhesives: a comparison of bond strengths in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. store.astm.org [store.astm.org]
- 11. img.antpedia.com [img.antpedia.com]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. namsa.com [namsa.com]
- 16. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biocompatibility of orthodontic adhesives in rat subcutaneous tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Enbucrilate polymerization process explained
An In-depth Technical Guide on the Polymerization Process of Enbucrilate
Introduction
This compound, chemically known as n-butyl cyanoacrylate (n-BCA), is a monomer belonging to the cyanoacrylate class of esters.[1][2] Upon contact with moisture or other nucleophilic substances, it undergoes rapid polymerization to form a strong, solid polymer, poly(n-butyl cyanoacrylate) (PBCA). This property makes it an invaluable asset in the medical and pharmaceutical fields.[3][4] Medically, it is widely employed as a tissue adhesive for wound closure and in the embolization of arteriovenous malformations.[1][5][6] In drug development, PBCA is a key material for constructing nanoparticles for controlled drug delivery systems due to its biodegradability.[1][3]
This guide provides a detailed examination of the core polymerization mechanisms of this compound, outlines key experimental protocols, and presents quantitative data on the factors influencing the polymerization process.
Core Polymerization Mechanisms
The polymerization of this compound is characterized by its rapidity, which is driven by the unique electronic structure of the monomer. The presence of two strong electron-withdrawing groups—the nitrile (-CN) and the carbonyl (-COOR)—makes the double bond highly electron-deficient and thus extremely susceptible to nucleophilic attack.[7]
Anionic Polymerization
The predominant mechanism for this compound polymerization is anionic chain-growth polymerization.[7][8] This process can be initiated by even very weak bases, which is why moisture from the air or living tissue is sufficient to trigger the reaction.[8][9]
-
Initiation : The process begins when a nucleophile (initiator, I⁻), such as a hydroxyl ion (OH⁻) from water, an amine, or a carbanion, attacks the β-carbon of the this compound monomer.[7][8] This attack breaks the carbon-carbon double bond and forms a new carbanion at the α-carbon, which is stabilized by resonance through the nitrile and carbonyl groups.[8]
-
Propagation : The newly formed carbanion is a potent nucleophile and rapidly attacks the β-carbon of another monomer molecule. This process repeats, adding monomer units to the growing polymer chain.[8]
-
Termination : The chain growth can be terminated in the presence of acidic compounds or other chain transfer agents, which neutralize the propagating carbanionic center.[7] In the context of nanoparticle synthesis, controlling termination is crucial for achieving desired polymer chain lengths.[10]
Free Radical Polymerization
While less common for cyanoacrylates, free-radical polymerization can also occur, typically initiated by thermal initiators (like peroxides or azo compounds) or photoinitiators.[11][] This process involves the generation of free radicals that react with the monomer to initiate a chain reaction.[11] However, due to the high reactivity of this compound towards anionic polymerization, this method is less prevalent and requires stringent conditions to avoid the dominant anionic pathway.
Key Factors Influencing Polymerization
The rate and outcome of this compound polymerization are highly sensitive to various factors.[13] Understanding these variables is critical for controlling the reaction, whether for synthesizing nanoparticles or for clinical applications.
-
Initiators : The type and concentration of the initiator are crucial. Weak bases like water and amines are effective initiators.[7] In controlled synthesis, initiators such as sodium methoxide can be used, where concentration directly impacts the final molecular weight of the polymer.[7]
-
Temperature : Higher temperatures generally accelerate the polymerization rate.[6][8] However, the relationship can be complex depending on the specific reaction system.[7]
-
pH : The pH of the reaction medium significantly affects anionic polymerization. Basic conditions (higher pH) increase the concentration of hydroxyl ions, leading to a faster polymerization rate. Conversely, acidic conditions (lower pH) can slow or inhibit the reaction by neutralizing the anionic species.[6][7]
-
Biological Catalysts : In medical applications, biological fluids dramatically influence polymerization. Blood and tissue fluids contain anions and proteins that initiate polymerization.[1] Blood products have been shown to increase the polymerization rate in the order of plasma < platelets < red blood cells (RBCs) < lysed RBCs.[6]
Data Presentation
The following tables summarize quantitative data on factors affecting this compound polymerization.
Table 1: Influence of Initiator Concentration on Poly(n-butyl cyanoacrylate) Molecular Weight
| Initiator (NaOMe) Concentration (mol/L) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
|---|---|---|
| 0.005 | 12,500 | 1.8 |
| 0.010 | 8,200 | 1.6 |
| 0.020 | 4,500 | 1.5 |
| 0.050 | 2,100 | 1.4 |
Data compiled from literature simulating typical laboratory synthesis conditions in THF.[7]
Table 2: Effect of Temperature on Polymerization Time
| Temperature (°C) | Polymerization Time (seconds) |
|---|---|
| 20 | 120 |
| 25 | 75 |
| 30 | 45 |
| 37 | 20 |
Data adapted for a 1:1 mixture of n-butyl cyanoacrylate (n-BCA) and iodized oil, relevant for medical embolization procedures.[6]
Table 3: Effect of n-BCA Concentration in Ethiodized Oil on Polymerization in a Lymphatic System Model
| n-BCA Concentration (%) | Mean Polymerization Time (seconds) | Mean Distance Traveled (mm) |
|---|---|---|
| 33 | 14 ± 3 | 13 ± 10 |
| 20 | 88 ± 93 | 31 ± 44 |
| 14 | 331 ± 292 | 85 ± 89 |
| 11 | 932 ± 540 | 108 ± 35 |
Data from an in vivo rabbit model for lymphatic embolization.[14]
Experimental Protocols
Detailed methodologies are essential for reproducible research and development. Below are protocols for bulk polymerization and nanoparticle synthesis.
Protocol for Anionic Polymerization in Solution
This protocol describes a controlled method for synthesizing poly(n-butyl cyanoacrylate).
Materials:
-
n-Butyl cyanoacrylate (n-BCA) monomer
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA) (stabilizer)
-
Sodium methoxide (NaOMe) in aqueous solution (initiator)
-
0.1 M Hydrochloric acid (HCl)
-
Dry ice
-
Magnetic stirrer and stir bar
-
Lyophilizer
Procedure:
-
Prepare a stabilizing solution of TFA in 5 mL of anhydrous THF in a scintillation vial.
-
Add the desired amount of n-BCA monomer to the TFA/THF solution.
-
Under continuous magnetic stirring, add a specific volume of the aqueous NaOMe solution to initiate polymerization.
-
Allow the reaction to proceed at room temperature for a set time (e.g., 3 hours).
-
To quench the polymerization, precipitate the polymer by adding the reaction mixture to 0.1 M HCl.
-
Freeze the precipitate using dry ice.
-
Lyophilize the frozen sample to obtain the dry PBCA polymer.[7]
Protocol for Nanoparticle Synthesis via Emulsion Polymerization
This protocol is used for creating PBCA nanoparticles for applications like drug delivery.
Materials:
-
n-Butyl cyanoacrylate (n-BCA) monomer
-
Dodecylbenzenesulfonic acid (DBSA) (surfactant and stabilizer)
-
Sodium hydroxide (NaOH) solution (optional, for pH adjustment)
-
Magnetic stirrer
Procedure:
-
Prepare an aqueous solution of DBSA at the desired concentration. The DBSA acts as a surfactant and its acidic nature slows the anionic polymerization at the droplet interface.[10]
-
Add the n-BCA monomer to the DBSA solution while stirring vigorously. The ratio of DBSA to monomer is a critical parameter for controlling polymerization and final particle size.
-
Continue stirring for a set period to allow for nanoparticle formation.
-
(Optional) To obtain longer polymer chains and more stable particles, a small amount of NaOH solution can be added after an initial polymerization period to decrease the acidity and accelerate polymerization.[10]
-
Purify the resulting nanoparticles via centrifugation or dialysis.[7]
Characterization and Degradation
The resulting poly(this compound) is characterized using various analytical techniques to determine its molecular weight, structure, and purity. Standard methods include:
-
Size Exclusion Chromatography (SEC/GPC) : To determine molecular weight and polydispersity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural elucidation and confirmation.[15]
-
Mass Spectrometry (e.g., MALDI-TOF) : For detailed analysis of polymer chains and end-groups.[15]
The degradation of PBCA is a crucial aspect of its biomedical applications. The polymer is slowly biodegradable.[5] In vivo, degradation is catalyzed by enzymes like esterases, which hydrolyze the ester side chain, leading to the release of butanol and subsequent erosion or depolymerization of the polymer backbone.[16]
Conclusion
The polymerization of this compound is a rapid and versatile process, dominated by an anionic mechanism that is highly sensitive to initiators, temperature, and pH. This reactivity is harnessed for critical applications in medicine and drug delivery. For researchers and developers, a thorough understanding of the polymerization kinetics and the factors that control them is paramount for designing materials with specific, reproducible, and effective properties. The protocols and data presented in this guide offer a foundational framework for the controlled synthesis and application of this important biomaterial.
References
- 1. Butyl cyanoacrylate - Wikipedia [en.wikipedia.org]
- 2. Butyl cyanoacrylate | C8H11NO2 | CID 23087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. A systematic characterization of the factors influencing polymerization and dynamic behavior of n-butyl cyanoacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. Liquid Stitches this compound Topical Tissue Adhesive N-Butyl Cyanoacrylate Medical Super Surgical Skin Wound Glue for Cuts - Tissue Adhesive and Medical Glue [chinahopson.en.made-in-china.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 13. askanacademic.com [askanacademic.com]
- 14. Polymerization Properties of n-Butyl Cyanoacrylate Mixed with Ethiodized Oil in the Lymphatic System: In Vivo Investigation in a Rabbit Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polymerization of n-butyl acrylate with high concentration of a chain transfer agent (CBr4): detailed characterization and impact on branching - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. In vitro degradation of insulin-loaded poly (n-butylcyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Biocompatibility of n-Butyl Cyanoacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biocompatibility of n-butyl cyanoacrylate (NBCA), a widely used tissue adhesive in various medical applications. This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development.
Executive Summary
N-butyl cyanoacrylate is a rapidly polymerizing adhesive that has found utility in wound closure, vascular embolization, and drug delivery systems.[1][2] Its biocompatibility is a critical factor for its safe and effective clinical use. This guide synthesizes the existing scientific literature to present a detailed analysis of its interaction with biological systems. In general, NBCA is considered biologically tolerable, though a sustained foreign body reaction and fibrosis are potential concerns.[3][4] The degradation of NBCA, which releases byproducts such as formaldehyde and cyanoacetate, is a key consideration in its toxicological profile.[5][6]
Quantitative Biocompatibility Data
The following tables summarize quantitative data from various biocompatibility studies on n-butyl cyanoacrylate.
In Vitro Cytotoxicity Data
Table 1: Summary of In Vitro Cytotoxicity Studies on n-Butyl Cyanoacrylate
| Cell Line | Assay | Time Point | Concentration/Condition | Result | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LDH Assay | 24 hours | Dot application | 37.0 ± 3.9% Cytotoxicity | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LDH Assay | 72 hours | Dot application | 46.4 ± 1.6% Cytotoxicity | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LDH Assay | 24 hours | Line application | 29.3 ± 2.7% Cytotoxicity | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LDH Assay | 72 hours | Line application | 45.1 ± 7.1% Cytotoxicity | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | 24 hours | Dot application | 53.4 ± 7.7% Viability | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | 72 hours | Dot application | 35.7 ± 1.9% Viability | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | 24 hours | Line application | 72.0 ± 5.7% Viability | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | 72 hours | Line application | 37.8 ± 3.7% Viability | [7] |
| Fibroblasts | Alamar Blue Assay | 24 hours | Unpolymerized | <10% Viability | [8] |
| Mesothelial Cells | Alamar Blue Assay | 24 hours | Unpolymerized | <10% Viability | [8] |
In Vivo Biocompatibility Data
Table 2: Summary of In Vivo Inflammatory Response to n-Butyl Cyanoacrylate in Rats (Cervical Deep Tissue Implantation)
| Time Point | Lymphoplasma Cells (cells/HPF) | Neutrophils (cells/HPF) | Multinuclear Giant Cells (cells/HPF) | Fibrosis Grade (CTC v4.0) | Reference |
| 30 Days | 100 (range: 70-100) | 2 (range: 2-30) | 22 (range: 16-34) | Grade 1 | [3][9] |
| 90 Days | Not Reported | Not Reported | Not Reported | Grade 1 | [3][9] |
| 180 Days | Not Reported | Not Reported | Not Reported | Grade 1 | [3][9] |
| 360 Days | 30 (range: 30-50) | 0 (range: 0-2) | 16 (range: 12-22) | Grade 1 | [3][9] |
HPF: High-Power Field; CTC: Common Toxicity Criteria
Table 3: Comparative In Vivo Inflammatory Response in a Rat Skin Incision Model (Day 3)
| Material | Polymorphonuclear Infiltrate | Reference |
| n-Butyl Cyanoacrylate | 9% of cases with severe infiltrate | |
| Braided Black Silk | 37% of cases with severe infiltrate | |
| Polyglactin 910 | 54% of cases with severe infiltrate |
Experimental Protocols
The following are detailed methodologies for key biocompatibility experiments based on ISO 10993 standards and published literature.
In Vitro Cytotoxicity Testing (ISO 10993-5)
This protocol describes the elution method for assessing the cytotoxicity of NBCA extracts.
-
Sample Preparation:
-
Polymerize a defined amount of n-butyl cyanoacrylate under aseptic conditions.
-
Extract the polymerized NBCA in a cell culture medium (e.g., MEM) at a ratio of 0.2 g of material per mL of medium.
-
Incubate the extraction vehicle with the NBCA for 24 hours at 37°C.
-
Prepare serial dilutions of the extract.
-
-
Cell Culture:
-
Culture a suitable cell line, such as L929 mouse fibroblasts or human umbilical vein endothelial cells (HUVECs), to a sub-confluent monolayer.
-
-
Exposure:
-
Replace the culture medium with the NBCA extracts of varying concentrations.
-
Incubate the cells for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assessment:
-
Qualitative: Observe the cells under a microscope for changes in morphology, such as cell lysis, rounding, or detachment.
-
Quantitative: Perform a cell viability assay, such as the MTT or XTT assay, to quantify the metabolic activity of the cells, or an LDH assay to measure membrane damage.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability or cytotoxicity relative to a negative control (culture medium without NBCA extract).
-
A material is generally considered non-cytotoxic if cell viability is greater than 70%.[8]
-
Hemocompatibility Testing (ISO 10993-4)
This protocol outlines key assays for evaluating the interaction of NBCA with blood.[10][11]
-
Hemolysis Assay (Direct and Indirect Methods):
-
Direct Contact: Incubate polymerized NBCA directly with a diluted suspension of red blood cells (RBCs) in phosphate-buffered saline (PBS).
-
Indirect Contact (Extract Method): Prepare an extract of NBCA in PBS. Incubate the extract with a diluted RBC suspension.
-
Controls: Use a positive control (e.g., distilled water) and a negative control (e.g., PBS).
-
Incubation: Incubate all samples for a specified time (e.g., 4 hours) at 37°C with gentle agitation.
-
Analysis: Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate below 2% is generally considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is hemolytic.[12]
-
-
Platelet Activation Assay:
-
Incubate polymerized NBCA with platelet-rich plasma (PRP).
-
Analysis:
-
Flow Cytometry: Use fluorescently labeled antibodies to detect platelet activation markers, such as P-selectin (CD62P) or the activated form of the GPIIb/IIIa receptor.[12]
-
ELISA: Measure the concentration of platelet-released factors, such as platelet factor 4 (PF4) or β-thromboglobulin, in the plasma.[12]
-
-
Subcutaneous Implantation (ISO 10993-6)
This protocol describes an in vivo study to assess the local tissue response to implanted NBCA.[13][14]
-
Animal Model:
-
Select a suitable animal model, such as Sprague-Dawley rats or New Zealand white rabbits.[3]
-
-
Implantation Procedure:
-
Under general anesthesia and aseptic conditions, make a small incision in the dorsal skin of the animal.
-
Create a subcutaneous pocket and implant a defined amount of polymerized n-butyl cyanoacrylate.
-
Implant a negative control material (e.g., high-density polyethylene) in a separate pocket.
-
Close the incision with sutures or wound clips.
-
-
Observation Periods:
-
House the animals for predetermined periods, such as 1, 4, and 12 weeks, to assess both acute and chronic tissue responses.[13]
-
-
Histopathological Evaluation:
-
At the end of each observation period, euthanize the animals and excise the implant and surrounding tissue.
-
Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome).
-
A qualified pathologist should evaluate the tissue sections for signs of inflammation (cell types and numbers), fibrosis (capsule thickness), necrosis, and foreign body reaction.[3][14]
-
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows related to the biocompatibility of n-butyl cyanoacrylate.
Signaling and Degradation Pathways
Caption: Degradation of n-butyl cyanoacrylate and subsequent inflammatory signaling.
Experimental Workflows
Caption: Workflow for in vitro cytotoxicity testing of n-butyl cyanoacrylate.
Caption: Workflow for hemocompatibility testing of n-butyl cyanoacrylate.
References
- 1. In Vitro Toxicity Test of Ethyl 2-Cyanoacrylate, a Tissue Adhesive Used in Cardiovascular Surgery, by Fibroblast Cell Culture Method | The Heart Surgery Forum [journal.hsforum.com]
- 2. A combined in-silico and in-vitro evaluation of cyanoacrylate-based dental materials as an adhesive for applications in prosthodontics: molecular docking and cytocompatibility analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocompatibility of n-butyl-2-cyanoacrylate (Histoacryl) in cervical structures of rats: prospective in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. The cytotoxic properties and apoptotic potential of N-butyl and 2-octyl cyanoacrylates used in surgical treatment of chronic venous insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocompatibility of n-butyl-2-cyanoacrylate (Histoacryl) in cervical structures of rats: prospective in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. measurlabs.com [measurlabs.com]
- 11. Biocompatibility Testing [vem-medical.com]
- 12. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 14. implantation testing | International and Accredited Lab [nikoopharmed.com]
Enbucrilate Synthesis: A Technical Guide for Researchers
An In-depth Examination of Core Synthesis Methods, Precursors, and Experimental Protocols for Drug Development Professionals
Enbucrilate, a n-butyl cyanoacrylate monomer, is a prominent tissue adhesive in medical and pharmaceutical applications, valued for its rapid polymerization and biocompatibility.[1][2] Its synthesis is a critical process for ensuring the purity and performance of the final product. This technical guide provides a comprehensive overview of the primary synthesis methods for this compound, detailing the precursors, reaction mechanisms, and experimental protocols for both conventional and modern synthetic approaches.
Core Synthesis Pathway: Knoevenagel Condensation
The most established and widely utilized method for synthesizing this compound is the Knoevenagel condensation.[2][3] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a carbon-carbon double bond.[3] In the context of this compound synthesis, the key precursors are n-butyl cyanoacetate and formaldehyde (or its polymer, paraformaldehyde).[1][2] The reaction is typically catalyzed by a weak base, such as piperidine.[3][4]
The synthesis is a two-stage process:
-
Condensation and Polymerization: The initial reaction between n-butyl cyanoacetate and formaldehyde in the presence of a basic catalyst leads to the formation of a poly(n-butyl cyanoacrylate) oligomer.[1][2] Water is a byproduct of this condensation and is typically removed to drive the reaction forward, often through azeotropic distillation with a solvent like toluene.[1][5]
-
Depolymerization (Pyrolysis): The resulting oligomer is then thermally depolymerized under vacuum.[1][2] This process, also known as pyrolysis, cracks the polymer back into its monomeric units, yielding volatile n-butyl cyanoacrylate which is then distilled and collected.[1][2] Polymerization inhibitors, such as phosphorus pentoxide and hydroquinone, are often added during this stage to prevent the freshly synthesized monomer from repolymerizing.[1][2]
Experimental Protocols
Below are detailed methodologies for key this compound synthesis experiments.
Protocol 1: Conventional Synthesis using Oil Bath Heating
This protocol outlines the traditional approach to this compound synthesis, employing an oil bath for heating.
Materials:
-
n-Butyl cyanoacetate
-
Paraformaldehyde
-
Piperidine hydrochloride (catalyst)[1]
-
Toluene (solvent for azeotropic water removal)[1]
-
Phosphorus pentoxide (polymerization inhibitor)[1]
-
Hydroquinone (polymerization inhibitor)[1]
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation apparatus (e.g., Dean-Stark trap)
-
Heating mantle or oil bath
-
Vacuum source
Procedure:
-
Condensation:
-
Combine n-butyl cyanoacetate, paraformaldehyde, piperidine hydrochloride, and toluene in the three-neck round-bottom flask.[1]
-
Heat the mixture to approximately 130°C with stirring to initiate the condensation reaction and begin azeotropic distillation of water and toluene.[1]
-
Continue heating until the distillation of water ceases, indicating the completion of the condensation phase.[1]
-
Remove the remaining toluene and water under reduced pressure.[1]
-
-
Pyrolysis (Depolymerization):
-
Purification:
-
The collected monomer can be further purified by fractional distillation under vacuum to achieve the high purity required for medical applications.[1]
-
Protocol 2: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation as a more rapid heating source, significantly reducing reaction times.[1][6]
Materials:
-
Same as Protocol 1.
Equipment:
-
Microwave synthesis reactor equipped with a stirrer and distillation apparatus
-
Vacuum source
Procedure:
-
Combined Condensation and Pyrolysis:
-
Combine n-butyl cyanoacetate, paraformaldehyde, and piperidine hydrochloride in the microwave reactor vessel.[7]
-
Initiate microwave heating and stirring. The condensation reaction and subsequent formation of the oligomer occur rapidly.
-
Add polymerization inhibitors (phosphorus pentoxide and hydroquinone) to the oligomer.[1]
-
Continue microwave heating under vacuum to effect pyrolysis.[1]
-
Collect the distilled n-butyl cyanoacrylate monomer.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative data from comparative studies of conventional and microwave-assisted this compound synthesis, highlighting the efficiencies gained with microwave technology.[1][7]
| Parameter | Conventional (Oil Bath) | Microwave-Assisted |
| Condensation Time | ~75 minutes | Significantly Reduced |
| Pyrolysis Time | ~66 minutes | ~34 minutes |
| Overall Reaction Time | Reduced by a factor of 3-5 | Significantly Faster |
| Yield | ~81% (from PBCA) | ~72% (from PBCA) |
Note: Yields are reported for the pyrolysis step from poly(n-butyl cyanoacrylate) (PBCA) as described in the cited literature.
Process Visualization
To further elucidate the synthesis process, the following diagrams illustrate the core reaction mechanism and the general experimental workflow.
References
- 1. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. afinitica.com [afinitica.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. n-Butyl cyanoacrylate synthesis. A new quality step using microwaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Enbucrilate Adhesive: A Technical Guide to Shelf Life and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enbucrilate, the n-butyl ester of 2-cyano-2-propenoic acid, is a rapidly polymerizing adhesive widely utilized in medical and veterinary applications for tissue adhesion and hemostasis.[1] Its efficacy is intrinsically linked to its chemical stability and predictable degradation profile. This technical guide provides an in-depth analysis of the factors governing the shelf life and stability of this compound adhesive, offering detailed experimental protocols for its evaluation and a summary of relevant stability data. Understanding these parameters is critical for ensuring the safety, performance, and regulatory compliance of medical devices incorporating this adhesive.
Factors Influencing the Shelf Life and Stability of this compound
The stability of this compound adhesive is primarily dictated by its propensity for anionic polymerization, which can be initiated by weak bases such as moisture.[1] Consequently, its shelf life is dependent on storage conditions and the presence of stabilizers.
Key Factors:
-
Temperature: Elevated temperatures accelerate the degradation of this compound, leading to a reduction in viscosity and bond strength.[2][3] Storage at low temperatures is crucial for long-term stability.
-
Moisture: Exposure to moisture, even atmospheric humidity, can initiate premature polymerization, causing the adhesive to thicken and eventually solidify within its container.[1]
-
Light: While not as critical as temperature and moisture, exposure to UV light can contribute to the degradation of cyanoacrylate adhesives.
-
Polymerization Inhibitors: To counteract premature polymerization, this compound formulations contain inhibitors. These are typically radical scavengers that prevent the initiation of polymerization. Common inhibitors include 4-methoxyphenol (MEHQ) and hydroquinone.[4][5] The effectiveness of phenolic inhibitors like MEHQ is often dependent on the presence of oxygen.[4][5]
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound and other cyanoacrylate adhesives under various conditions.
Table 1: Recommended Storage Conditions and Shelf Life of this compound Adhesive
| Storage Temperature | Condition | Duration | Reference |
| -80°C | In solvent | 6 months | [4] |
| -20°C | In solvent | 1 month | [4] |
| -20°C | Pure form | Up to 3 years | [4] |
| 0 - 4°C | Short-term | Days to weeks | |
| Room Temperature | Unopened | 8 - 12 months |
Table 2: Viscosity Changes of a Cyanoacrylate Adhesive Composition During Accelerated Aging at 80°C
| Aging Time (Days) | Average Viscosity (centipoise) |
| 0 | 4.29 |
| 3 | 5.72 |
| 6 | 10.6 |
| 9 | 25.5 |
| 12 | 53.1 |
| Data from a study on a 2-octyl cyanoacrylate composition, demonstrating the typical trend of viscosity increase during accelerated aging. |
Table 3: Cumulative Formaldehyde Release from n-Butyl Cyanoacrylate (Glubran®) in vitro
| Time (Days) | Cumulative Formaldehyde Released (µM) (Approximate) |
| 0 | 0 |
| 3 | 20 |
| 7 | 40 |
| 14 | 75 |
| 21 | 110 |
| 28 | 140 |
| 38 | 180 |
| Data extrapolated from graphical representations in the cited literature. |
Table 4: In Vivo Inflammatory Response to Subcutaneous Implantation of n-Butyl-2-Cyanoacrylate in Rats
| Time After Implantation | Lymphoplasma Cells (per HPF) | Neutrophils (per HPF) | Multinuclear Giant Cells (per HPF) |
| 30 days | 100 (range, 70–100) | 2 (range, 2–30) | 22 (range, 16–34) |
| 360 days | 30 (range, 30–50) | 0 (range, 0–2) | 16 (range, 12–22) |
| HPF: High-Power Field |
Table 5: Shear Bond Strength of a Cyanoacrylate Adhesive
| Time After Bonding | Shear Bond Strength (MPa) |
| 0.5 hours | 5.8 ± 2.4 |
| 24 hours | 7.1 ± 3.3 |
Experimental Protocols for Stability Assessment
Detailed and standardized experimental protocols are essential for accurately evaluating the shelf life and stability of this compound adhesive.
Accelerated Aging Study
This protocol is designed to simulate the effects of long-term storage in a shorter timeframe.
Methodology:
-
Place sealed applicators of the this compound adhesive in an oven maintained at 80°C.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, and 12 days). A 12-day period at 80°C is often considered equivalent to a 2-year shelf life.
-
Allow the samples to equilibrate to room temperature before testing.
-
Evaluate the adhesive for changes in physical and performance characteristics, including:
-
Appearance: Note any changes in color or clarity.
-
Viscosity: Measure using a Brookfield viscometer according to ASTM D1084.
-
Setting Time: Determine as per the protocol in section 3.4.
-
Bond Strength: Test as described in section 3.3.
-
Viscosity Measurement
Viscosity is a critical parameter for assessing the stability of liquid this compound adhesive. An increase in viscosity over time indicates premature polymerization.
Methodology (based on ASTM D1084):
-
Use a calibrated Brookfield viscometer.
-
Equilibrate the adhesive sample to a controlled temperature, typically 25°C.
-
Select an appropriate spindle and rotational speed to obtain a torque reading within the recommended range of the instrument.
-
Immerse the spindle in the adhesive to the marked level.
-
Allow the reading to stabilize before recording the viscosity in centipoise (cP).
Bond Strength Testing (Lap-Shear)
This protocol measures the adhesive strength of the this compound on a standardized substrate.
Methodology (based on ASTM F2255):
-
Substrate Preparation: Use a consistent substrate, such as Mediskin® XenoGraft or a comparable synthetic skin surrogate, for reliable results. Cut the substrate into uniform strips (e.g., 25 mm x 100 mm).
-
Specimen Assembly:
-
Create a lap-shear joint by overlapping two substrate strips by a defined area (e.g., 25 mm x 25 mm).
-
Apply a consistent amount of this compound adhesive to the overlap area.
-
Apply gentle pressure to ensure a thin, uniform bond line.
-
-
Curing: Allow the adhesive to cure for a specified period under controlled conditions (e.g., 24 hours at room temperature and 50% relative humidity).
-
Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until failure.
-
Record the maximum load at failure.
-
-
Calculation: Calculate the shear strength in megapascals (MPa) by dividing the maximum load by the bond area.
Setting Time Measurement
Setting time is a crucial performance characteristic of a surgical adhesive.
Methodology (based on ASTM F2458):
-
Apply the this compound adhesive to a suitable substrate (e.g., two apposed edges of a synthetic skin model).
-
Start a timer immediately upon application.
-
Gently probe the adhesive bond at regular intervals.
-
The setting time is defined as the point at which the adhesive has polymerized sufficiently to hold the substrate edges together without external support.
Formaldehyde Release Assay
This assay quantifies the release of formaldehyde, a degradation product of this compound.
Methodology:
-
Dispense a standardized volume (e.g., 30 µL) of the this compound adhesive into a sterile tube.
-
Allow the adhesive to fully polymerize.
-
Add a defined volume (e.g., 6 mL) of phosphate-buffered saline (PBS, pH 7.4) to the tube, ensuring the polymerized adhesive is fully submerged.
-
Incubate the tube at 37°C.
-
At predetermined time points (e.g., 0, 3, 6, 24 hours, and then every few days for up to several weeks), collect an aliquot of the PBS.
-
Measure the formaldehyde concentration in the collected aliquots using a validated fluorometric detection kit according to the manufacturer's instructions.
-
Calculate the cumulative release of formaldehyde over time.
In Vivo Biocompatibility and Degradation Study
This protocol provides a framework for assessing the in vivo performance and degradation of this compound.
Methodology:
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.
-
Implantation:
-
Under anesthesia and aseptic conditions, make a subcutaneous pocket on the dorsum of the animal.
-
Implant a sterile, polymerized sample of the this compound adhesive into the pocket.
-
Close the incision.
-
-
Observation: Monitor the animals for any signs of adverse reactions at the implantation site.
-
Histological Analysis:
-
At predetermined time points (e.g., 7, 30, 90, 180, and 360 days), euthanize a subset of the animals.
-
Excise the implant and surrounding tissue.
-
Process the tissue for histological examination (e.g., hematoxylin and eosin staining).
-
Evaluate the tissue for signs of inflammation, fibrosis, and degradation of the adhesive.
-
Visualizing Key Pathways and Processes
The following diagrams, generated using Graphviz, illustrate important concepts related to the stability and evaluation of this compound adhesive.
Caption: Workflow for an accelerated aging study of this compound adhesive.
Caption: Experimental workflow for the formaldehyde release assay.
Caption: Factors influencing the stability and properties of this compound adhesive.
Caption: Potential signaling pathways activated by this compound degradation products.
Conclusion
The shelf life and stability of this compound adhesive are critical determinants of its performance and safety as a medical device component. A thorough understanding of the factors that influence its stability, coupled with rigorous testing according to established protocols, is essential for manufacturers, researchers, and drug development professionals. The data and methodologies presented in this guide provide a framework for the comprehensive evaluation of this compound adhesive, ensuring its quality and reliability in clinical applications. Further research into the long-term degradation of bond strength under various storage conditions and the influence of different inhibitor concentrations would further enhance our understanding of this important biomaterial.
References
Enbucrilate: A Technical Examination of its Bacteriostatic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enbucrilate, a butyl-2-cyanoacrylate, is a well-established tissue adhesive primarily used for wound closure in various surgical and medical applications. Beyond its adhesive properties, a significant body of research has demonstrated its inherent antimicrobial capabilities, particularly its bacteriostatic effects. This technical guide provides an in-depth analysis of the bacteriostatic properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and medical device innovation.
Bacteriostatic Spectrum of this compound
This compound exhibits a selective bacteriostatic activity, with a more pronounced effect on Gram-positive bacteria compared to Gram-negative bacteria.[1][2][3][4] Studies have consistently shown significant inhibition of various Gram-positive microorganisms, while the effect on Gram-negative bacteria is variable, with some species like Pseudomonas aeruginosa showing no inhibition.[5][6][7]
Quantitative Analysis of Bacteriostatic Activity
The bacteriostatic efficacy of this compound is typically quantified by measuring the diameter of the zone of inhibition in agar diffusion assays. The following tables summarize the quantitative data from various studies.
Table 1: Inhibition Zones of this compound (n-butyl-cyanoacrylate) Against Various Bacteria
| Bacterial Species | Gram Stain | Inhibition Zone (mm) | Reference |
| Staphylococcus aureus | Gram-positive | Increased halos with polymerization | [5] |
| Streptococcus pneumoniae | Gram-positive | Increased halos with polymerization | [5] |
| Escherichia coli | Gram-negative | Inhibitory halos observed | [5][8] |
| Pseudomonas aeruginosa | Gram-negative | No inhibitory halos observed | [5][6][8] |
| Streptococcus pyogenes | Gram-positive | Inhibitory effect observed | [8] |
| Streptococcus mitis | Gram-positive | Inhibitory effect observed | [8] |
Table 2: Comparative Bacteriostatic Effects of Polymerizing vs. Pre-polymerized Cyanoacrylates
| Bacterial Species | Cyanoacrylate Type | Condition | Mean Inhibition Halo (mm) ± SD | P-value | Reference |
| Streptococcus pneumoniae | Ethyl-cyanoacrylate (EC) | Liquid (Polymerizing) | 12.0 ± 1.0 | 0.0014 | [6] |
| Solid (Pre-polymerized) | 9.0 ± 1.0 | [6] | |||
| Staphylococcus aureus | Ethyl-cyanoacrylate (EC) | Liquid (Polymerizing) | 10.5 ± 0.6 | 0.019 | [6] |
| Solid (Pre-polymerized) | 9.5 ± 0.6 | [6] | |||
| Escherichia coli | Ethyl-cyanoacrylate (EC) | Liquid (Polymerizing) | 11.0 ± 1.0 | <0.0001 | [6] |
| Solid (Pre-polymerized) | 0 | [6] | |||
| Staphylococcus aureus | n-butyl-cyanoacrylate (BC) | Liquid (Polymerizing) | 9.5 ± 0.6 | Not specified | [6] |
| Solid (Pre-polymerized) | 9.0 ± 1.0 | [6] | |||
| Streptococcus pneumoniae | n-butyl-cyanoacrylate (BC) | Liquid (Polymerizing) | 10.0 ± 1.0 | Not specified | [6] |
| Solid (Pre-polymerized) | 9.5 ± 0.6 | [6] |
Proposed Mechanism of Bacteriostatic Action
The bacteriostatic properties of this compound are not fully elucidated; however, the prevailing hypothesis centers on the byproducts of its polymerization and degradation. The process of polymerization itself appears to be a crucial factor in its antimicrobial activity.[5][6] It is suggested that the release of formaldehyde and other cytotoxic compounds during the breakdown of the cyanoacrylate polymer contributes to the inhibition of bacterial growth.[9] The higher susceptibility of Gram-positive bacteria may be attributed to the structural differences in their cell walls, which may be more permeable to these inhibitory substances.
Caption: Proposed mechanism of this compound's bacteriostatic action.
Experimental Protocols
The most common method for evaluating the bacteriostatic properties of this compound is the agar disk-diffusion assay.[5][6][9] This method provides a reproducible means of assessing the antimicrobial activity of the tissue adhesive.
Agar Disk-Diffusion Assay
Objective: To determine the bacteriostatic activity of this compound against selected bacterial strains.
Materials:
-
This compound (n-butyl-2-cyanoacrylate)
-
Sterile 6-mm filter paper discs
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates (or other suitable growth medium)[8]
-
Sterile forceps
-
Calipers for measuring inhibition zones
Procedure:
-
Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly streak the surface of the Mueller-Hinton agar plates with the bacterial suspension to create a confluent lawn of growth.
-
Adhesive Application:
-
For Polymerizing Adhesive: Using sterile forceps, place a sterile filter paper disc onto the inoculated agar surface. Apply a standardized amount of liquid this compound directly onto the disc, allowing it to polymerize in situ.[5][6]
-
For Pre-polymerized Adhesive: Apply a standardized amount of liquid this compound to a sterile filter paper disc in a sterile environment (e.g., under a laminar flow hood) and allow it to fully polymerize (e.g., for 30 minutes) before placing it onto the inoculated agar surface.[6]
-
-
Incubation: Incubate the plates at 35-37°C for 24 hours.[5][6]
-
Data Collection: Measure the diameter of the zone of complete inhibition around each disc in millimeters. The absence of a clear zone indicates no bacteriostatic activity.
-
(Optional) Bactericidal Activity Assessment: To differentiate between bacteriostatic and bactericidal effects, a sample from the zone of inhibition can be collected with a sterile loop and re-cultured on a fresh agar plate. The absence of growth on the new plate indicates a bactericidal effect.[6][10]
Caption: Workflow for the agar disk-diffusion assay.
Discussion and Future Directions
The available data consistently support the bacteriostatic properties of this compound, particularly against Gram-positive bacteria. The role of the polymerization process in enhancing this antimicrobial effect is a critical finding.[5][6] For drug development professionals, this intrinsic antimicrobial activity presents an added benefit for a wound closure device, potentially reducing the risk of surgical site infections.
Future research should focus on several key areas:
-
Elucidation of the precise biochemical mechanisms: A deeper understanding of the specific molecular targets of the released byproducts is needed.
-
Standardization of testing protocols: The development of standardized protocols for assessing the antimicrobial properties of tissue adhesives would allow for more direct comparison between different products.
-
In vivo studies: While in vitro studies are valuable, in vivo models are necessary to confirm the clinical relevance of these bacteriostatic effects in a physiological environment.
-
Development of enhanced formulations: There is potential to modify the formulation of cyanoacrylate adhesives to enhance their antimicrobial spectrum and efficacy.
Conclusion
This compound possesses significant bacteriostatic properties, offering a dual benefit of wound closure and antimicrobial protection. Its activity is most pronounced against Gram-positive organisms and is closely linked to the polymerization process. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other antimicrobial tissue adhesives. For researchers and developers, this compound serves as a valuable example of a biomaterial with inherent therapeutic properties that can be leveraged for improved clinical outcomes.
References
- 1. Antibacterial effect of cyanoacrylate glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-2-butylcyanoacrylate: risk of bacterial contamination with an appraisal of its antimicrobial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Experimental studies on the antimicrobial effect of several butylcyanoacrylate tissue adhesives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Antibacterial and cytotoxic effects of N-butyl-2-cyanoacrylate used as a tissue adhesive] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial analysis in vitro of ethyl-cyanoacrylate against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Acute Inflammatory Response to Enbucrilate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enbucrilate (n-butyl-2-cyanoacrylate) is a widely utilized tissue adhesive in various medical and surgical applications. Its efficacy is predicated on its ability to rapidly polymerize upon contact with tissue, forming a strong and flexible bond. However, as with any foreign material introduced into the body, this compound elicits an acute inflammatory response. Understanding the nuances of this biological reaction is critical for optimizing its use, developing next-generation adhesives with improved biocompatibility, and ensuring patient safety.
This technical guide provides an in-depth analysis of the acute inflammatory response to this compound. It synthesizes available preclinical data, details relevant experimental protocols, and visualizes key biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of biomaterials, tissue adhesives, and inflammatory processes. While significant research has been conducted, this guide also highlights areas where quantitative data is lacking, pointing to opportunities for future investigation.
Introduction to this compound and the Acute Inflammatory Response
This compound is a monomer that undergoes anionic polymerization in the presence of water or other nucleophilic substances, forming a solid polymer that adheres to tissues. The acute inflammatory response is the body's immediate and non-specific reaction to tissue injury or the presence of foreign materials. This response is characterized by the sequential recruitment of immune cells, the release of inflammatory mediators, and the initiation of processes aimed at neutralizing the foreign substance and repairing the tissue. The key cellular players in this early phase are neutrophils and macrophages.
Quantitative Analysis of the Inflammatory Response
Preclinical studies, primarily in rodent models, have provided semi-quantitative data on the cellular aspects of the acute inflammatory response to this compound. These studies typically involve the implantation of this compound and subsequent histological analysis of the surrounding tissue at various time points.
Table 1: Infiltration of Inflammatory Cells Following this compound Implantation in Rats
| Time Point | Lymphoplasma Cells (cells/HPF, median (range)) | Neutrophils (cells/HPF, median (range)) | Multinuclear Giant Cells (cells/HPF, median (range)) |
| 30 Days | 100 (70-100) | 2 (2-30) | 22 (16-34) |
| 360 Days | 30 (30-50) | 0 (0-2) | 16 (12-22) |
*HPF: High-Power Field. Data synthesized from a study on the biocompatibility of n-butyl-2-cyanoacrylate in the cervical structures of rats. While this study provides valuable data, it focuses on a later-stage chronic inflammatory response rather than the immediate acute phase.[1][2]
Note: There is a notable lack of publicly available quantitative data on the release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in response to this compound. Furthermore, specific IC50 values from in vitro cytotoxicity assays on relevant immune cells are not widely reported.
Key Signaling Pathways in the Acute Inflammatory Response
While direct evidence linking this compound to the activation of specific signaling pathways is limited, the general mechanisms of foreign body response provide a framework for understanding the potential molecular events. The following diagram illustrates a hypothetical signaling cascade initiated by the presence of this compound.
Figure 1: Hypothetical signaling pathway of the acute inflammatory response to this compound.
Experimental Protocols
This section outlines generalized protocols for key experiments used to assess the inflammatory response to biomaterials like this compound. These should be adapted and optimized for specific experimental conditions.
In Vivo Implantation and Histological Analysis
This protocol describes a common method for evaluating the local tissue response to an implanted material.
Figure 2: Workflow for in vivo histological analysis of this compound biocompatibility.
Detailed Steps:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Implantation: A subcutaneous pocket is created, and a standardized amount of this compound is applied. A sham surgery group serves as a control.
-
Time Points: Animals are euthanized at various time points (e.g., 24 hours, 3 days, 7 days, 14 days) to assess the acute response.
-
Tissue Processing: The implant and surrounding tissue are excised, fixed in 10% neutral buffered formalin, and processed for paraffin embedding.
-
Histological Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and inflammatory cell identification, and Masson's Trichrome for fibrosis assessment.
-
Microscopic Analysis: Inflammatory cells (neutrophils, macrophages, lymphocytes) and giant cells are counted per high-power field (HPF). Fibrosis is often scored using a semi-quantitative scale.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a substance on cell viability.
Table 2: Protocol for MTT Cytotoxicity Assay
| Step | Procedure |
| 1. Cell Seeding | Plate murine fibroblasts (e.g., L929) or macrophages (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours to allow attachment. |
| 2. Treatment | Prepare serial dilutions of this compound extract (prepared by incubating polymerized this compound in culture medium). Replace the medium in the wells with the extract dilutions and incubate for 24-72 hours. |
| 3. MTT Addition | Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. |
| 4. Solubilization | Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. |
| 5. Absorbance Reading | Read the absorbance at 570 nm using a microplate reader. |
| 6. Data Analysis | Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that causes 50% inhibition of cell viability). |
In Vitro Cytokine Release Assay (ELISA)
This protocol measures the concentration of specific cytokines released by cells in response to a stimulus.
Figure 3: Workflow for measuring cytokine release from macrophages exposed to this compound.
Detailed Steps:
-
Cell Culture: Plate macrophages in a 24-well plate.
-
Stimulation: Treat cells with various concentrations of this compound extract or a positive control (e.g., Lipopolysaccharide - LPS).
-
Supernatant Collection: After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of cytokines in the samples.
Future Directions and Unanswered Questions
The current body of literature provides a foundational understanding of the inflammatory response to this compound. However, to advance the field of tissue adhesives and biomaterials, further research is needed to address several key questions:
-
What is the precise cytokine and chemokine profile elicited by this compound in the first 72 hours post-application? A comprehensive, quantitative analysis would provide a more detailed picture of the initial inflammatory cascade.
-
Which specific signaling pathways (e.g., NF-κB, inflammasomes, complement) are activated by this compound in immune cells, and what are the upstream recognition mechanisms? Elucidating these pathways could identify targets for modulating the inflammatory response.
-
How does the degradation of this compound over time influence the inflammatory response? Understanding the interplay between degradation products and immune cells is crucial for long-term biocompatibility.
-
What are the specific dose-dependent cytotoxic effects of this compound on primary human immune cells? This information is vital for translating preclinical findings to the clinical setting.
Conclusion
This compound elicits a predictable acute inflammatory response characterized by the infiltration of neutrophils and macrophages. While current data suggests this response is generally mild and resolves over time, a deeper, more quantitative understanding of the underlying molecular and cellular events is necessary. This technical guide has summarized the available data, provided frameworks for key experimental protocols, and highlighted critical areas for future research. By addressing the existing knowledge gaps, the scientific community can continue to innovate and improve upon this important class of medical devices.
References
Long-Term Effects of Enbucrilate Implants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the long-term effects of enbucrilate (n-butyl cyanoacrylate) implants, a widely used tissue adhesive in various medical applications. This compound's utility in wound closure, embolization, and other procedures is well-documented; however, a thorough understanding of its long-term biocompatibility, degradation, and interaction with host tissues is crucial for advancing its application and developing next-generation biomaterials. This document synthesizes key findings from preclinical and clinical studies, focusing on quantitative data, detailed experimental methodologies, and the underlying biological signaling pathways.
Biocompatibility and Histological Response
The long-term biocompatibility of this compound implants is characterized by a predictable foreign body response that diminishes over time. Initial inflammatory reactions are typically followed by a chronic inflammatory phase and gradual fibrosis.
Inflammatory Response
Upon implantation, this compound elicits an acute inflammatory response, which transitions to a chronic phase marked by the presence of macrophages and foreign body giant cells.[1][2] Over an extended period, the intensity of this inflammation tends to decrease. A study in rats observed a significant decrease in inflammation over a one-year period.[3] Histological analysis has shown that while some Histoacryl (a formulation of this compound) was still present after one year, it was associated with only a mild foreign body giant cell reaction.[1] In contrast, shorter-chain cyanoacrylates like ethyl-2-cyanoacrylate induce a more severe and persistent inflammatory reaction.[1][2]
Fibrosis and Encapsulation
The chronic inflammatory response to this compound implants leads to the formation of a fibrous capsule. The severity of fibrosis is generally considered mild.[3] One study reported that the level of fibrosis was graded as 1 according to the Common Toxicity Criteria ver. 4.0 throughout a one-year observation period, with gradual maturation of the fibrous tissue.[3] This encapsulation is a typical outcome of the foreign body response to non-resorbable or slowly degrading biomaterials.
Degradation
This compound is known for its slow degradation rate.[3] The degradation process is thought to occur through hydrolysis of the ester bond in the polymer backbone, leading to the formation of formaldehyde and cyanoacetate.[4] Another proposed degradation pathway involves ester hydrolysis catalyzed by enzymes, which releases butanol.[5][6] The slow degradation means that the implant material can persist in the tissue for extended periods, with some studies reporting the presence of Histoacryl up to a year post-implantation.[1][2] This slow degradation is a key factor in the long-term tissue response.
Clinical Applications and Long-Term Outcomes
This compound has been utilized in a variety of clinical applications with varying long-term success and complication rates.
Surgical Incision Closure
In pediatric surgery, n-butyl-2-cyanoacrylate has been shown to be safe for closing small, low-tension surgical incisions, with low complication rates and excellent cosmetic outcomes reported in a long-term follow-up study.[7] The main immediate complications included redness, tenderness, discharge, and wound dehiscence, though these were infrequent.[7] Overall patient satisfaction with the cosmetic results was high.[7]
Embolization of Arteriovenous Malformations (AVMs)
In the context of cerebral AVM embolization, long-term pathological follow-up has revealed a series of tissue changes. These include patchy mural angionecrosis in the weeks following embolization, the presence of bucrylate (isobutyl-2-cyanoacrylate, a related compound) in vessel walls, and the eventual appearance of extravascular bucrylate.[8] The embolic agent was found to be present up to 16 months post-embolization, although in diminished amounts.[8] These findings suggest a complex and evolving interaction between the adhesive and the vascular tissue.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the long-term effects of this compound implants.
Table 1: Cellular Response to this compound Implantation in Rats Over Time [3]
| Time Point | Lymphoplasma Cells (cells/HPF, median (range)) | Neutrophils (cells/HPF, median (range)) | Multinuclear Giant Cells (cells/HPF, median (range)) |
| 30 days | 100 (70-100) | 2 (2-30) | 22 (16-34) |
| 360 days | 30 (30-50) | 0 (0-2) | 16 (12-22) |
HPF: High-Power Field
Table 2: Long-Term Complication Rates of N-butyl-2-cyanoacrylate for Surgical Incision Closure in a Pediatric Population (n=1,033) [7]
| Complication | Incidence Rate (%) |
| Redness or tenderness at incision site | 5.5 |
| Discharge from surgical wound | 1.9 |
| Wound dehiscence | 1.1 |
Table 3: Overall Satisfaction with Cosmetic Outcomes of Surgical Scars Closed with N-butyl-2-cyanoacrylate [7]
| Metric | Score |
| Average satisfaction score (out of 5) | 4.73 |
| Percentage satisfaction | 94.6% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of biocompatibility studies. Below are summaries of the experimental protocols from key studies.
In Vivo Biocompatibility Study in Rats[3]
-
Animal Model: 30 Sprague-Dawley rats.
-
Implant Material: 1.3 µg/g of n-butyl-2-cyanoacrylate (NBCA) (Histoacryl; B. Braun).
-
Implantation Site: The space between the sternohyoid and sternomastoid muscles in the neck.
-
Time Points for Analysis: Tissues were collected at 30, 90, 180, and 360 days post-implantation.
-
Histological Analysis: Collected tissues were processed for histological examination. The number of lymphoplasma cells, neutrophils, and multinuclear giant cells were counted per high-power field (HPF). The thickness of the fibrous tissue was also measured.
-
Statistical Analysis: The Kruskal-Wallis test was used to compare the number of multinuclear giant cells and the level of fibrosis over the different time points.
Comparative Histotoxicity Study in Rabbits[1]
-
Animal Model: Rabbits.
-
Implant Materials: Ethyl-2-cyanoacrylate (Krazy Glue) and butyl-2-cyanoacrylate (Histoacryl).
-
Implantation Procedure: Bone grafts from the maxillary sinus were placed in a subcutaneous pocket and adhered to auricular cartilage in opposite ears of the same animal.
-
Time Points for Analysis: Specimens were harvested at 1, 2, 4, 12, 24, and 48 weeks.
-
Histological Analysis: The harvested tissues were examined for signs of acute inflammation, tissue necrosis, and chronic foreign body giant cell reaction.
Signaling Pathways in the Foreign Body Response
The long-term tissue response to this compound implants is governed by a complex cascade of signaling pathways that constitute the foreign body response (FBR). While specific pathways activated by this compound have not been fully elucidated, the general mechanisms of FBR to biomaterials provide a strong framework for understanding the observed histological changes.
Upon implantation, proteins from the surrounding biological fluids adsorb to the surface of the this compound implant. This initial event is thought to trigger the innate immune response by presenting damage-associated molecular patterns (DAMPs).[7] Macrophages, the key cells in the FBR, are recruited to the implant site and attempt to phagocytose the foreign material.[3] This "frustrated phagocytosis" leads to macrophage activation and the release of pro-inflammatory cytokines.
Toll-like receptors (TLRs), particularly TLR2 and TLR4, are implicated in the recognition of biomaterials and the initiation of downstream signaling.[9] Activation of TLRs can lead to the activation of transcription factors such as NF-κB, which in turn upregulates the expression of pro-inflammatory genes.[1] The sustained presence of the implant and the chronic activation of macrophages contribute to the development of fibrosis, a process mediated by cytokines like transforming growth factor-beta (TGF-β), which promotes the deposition of extracellular matrix by fibroblasts.[2]
Visualizations
Experimental Workflow Diagrams
Signaling Pathway Diagrams
Conclusion
The long-term implantation of this compound is associated with a manageable and predictable foreign body response, characterized by a chronic inflammatory reaction that subsides over time and results in mild fibrosis. Its slow degradation profile contributes to its persistence in tissue. Clinical studies on specific applications demonstrate good long-term efficacy and safety, particularly for superficial wound closure. A deeper understanding of the specific molecular signaling pathways activated by this compound and its degradation products will be essential for the rational design of future tissue adhesives with enhanced biocompatibility and controlled resorption profiles. The experimental models and data presented in this guide provide a solid foundation for researchers and developers in the field of biomedical adhesives.
References
- 1. The role of Toll-like receptor signaling in the macrophage response to implanted materials | MRS Communications | Cambridge Core [cambridge.org]
- 2. oaepublish.com [oaepublish.com]
- 3. Molecular Characterization of Macrophage-Biomaterial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FOREIGN BODY REACTION TO BIOMATERIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Fibrotic Signaling: A Review of Current Literature and Identification of Future Therapeutic Targets to Improve Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of poly (isobutyl cyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomaterials.org [biomaterials.org]
- 8. Potential effects of biomaterials on macrophage function and their signalling pathways. | Semantic Scholar [semanticscholar.org]
- 9. The foreign body response to biomaterial implants is reduced by co-inhibition of TLR2 and TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of Enbucrilate for Microvascular Anastomosis in Rats: A Detailed Guide for Researchers
Application Notes and Protocols for Drug Development Professionals, Researchers, and Scientists
The use of enbucrilate, a cyanoacrylate-based tissue adhesive, presents a promising alternative to traditional suture techniques for microvascular anastomosis in preclinical research, particularly in rat models. This guide provides detailed application notes and standardized protocols derived from established experimental findings, offering a comprehensive resource for its implementation in surgical research settings. This compound-assisted anastomosis has been shown to significantly reduce operative time while maintaining comparable patency rates to conventional methods, making it a valuable tool for procedures such as small bowel and orthotopic small bowel transplantations.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on this compound-assisted versus conventional suture microvascular anastomosis in rats.
Table 1: Comparison of Anastomosis Time and Patency Rates
| Anastomosis Technique | Mean Anastomosis Time (minutes) | Patency Rate (%) | Animal Model | Vessel | Reference |
| This compound-Assisted (3 sutures + adhesive) | 15.83 ± 0.88 | 100% | Male Rats (250-300g) | Femoral Artery | [1] |
| Simple Interrupted Suture (8 sutures) | 22.58 ± 1.77 | 100% | Male Rats (250-300g) | Femoral Artery | [1] |
| 2-Octylcyanoacrylate-Assisted | Statistically shorter than suture | 90% | Adult Rats | Femoral Artery | [2] |
| Standard Suture Technique | - | 85% | Adult Rats | Femoral Artery | [2] |
| n-Butyl-Cyanoacrylate-Assisted (CAST) | Significantly reduced vs. SCST | Similar to SCST | F344 to Lewis Rats | Superior Mesenteric Artery to Infrarenal Aorta | [3] |
| Simple Continuous Suture (SCST) | - | - | F344 to Lewis Rats | Superior Mesenteric Artery to Infrarenal Aorta | [3] |
| Histoacryl Glue with Soluble Stent | 11 (carotid), 7 (aorta) | 83.3% (carotid) | Sprague-Dawley Rats | Carotid Artery (1mm), Abdominal Aorta (2mm) | [4] |
| Microsuture | 17 | 100% | Sprague-Dawley Rats | Carotid Artery | [4] |
Table 2: Post-Operative and Histological Observations
| Parameter | This compound-Assisted Technique | Conventional Suture Technique | Reference |
| Blood Flow Velocity (Femoral Artery) | [1] | ||
| - Immediately Post-Op (cm/s) | 12.22 ± 1.01 | 13.69 ± 0.87 | |
| - 48 Hours Post-Op (cm/s) | 14.35 ± 1.22 | 16.22 ± 1.14 | |
| Histological Findings | |||
| - Inflammatory Reaction | Less intense, fewer foreign-body granulomata with 2-octylcyanoacrylate.[2] Moderate to mild tissue reaction with n-butyl-cyanoacrylate, comparable to nylon suture.[3] More complications observed in histology and SEM in one study.[1] | More pronounced foreign-body giant-cell reaction.[5] | |
| - Vessel Wall Toxicity | No evidence of toxicity to vessel walls with 2-octylcyanoacrylate.[5] | - | |
| - Stenosis | One stenotic anastomosis observed on MRI in one study.[1] | - | |
| Biomechanical Properties (2-Octylcyanoacrylate) | [5] | ||
| - Tensile Strength (at 6 months) | Significantly higher than suture-only. | - | |
| - Stiffness | Similar at all time intervals. | - |
Experimental Protocols
Protocol 1: this compound-Assisted End-to-End Arterial Anastomosis in Rat Femoral Artery
This protocol is adapted from a study comparing a combined suture and adhesive technique to a simple interrupted suture method.[1]
1. Animal Model and Anesthesia:
-
Animal: Male rats weighing between 250 and 300 g.[1]
-
Anesthesia: Intramuscular injection of Ketamine (80 mg/kg) and Xylazine (8 mg/kg).[1]
2. Surgical Procedure:
-
Position the rat supine and prepare the groin region.
-
Make a longitudinal incision to expose the femoral artery.
-
Apply microvascular clamps to the proximal and distal ends of a segment of the artery.
-
Transect the artery for end-to-end anastomosis.
3. Anastomosis Technique:
-
Control Group (Simple Interrupted Suture):
-
Perform an end-to-end anastomosis using 8 interrupted 10-0 nylon sutures with a 180° technique.[1]
-
-
Experimental Group (this compound-Assisted):
-
Place 3 simple interrupted 10-0 nylon sutures, 120° apart.[1]
-
Gently approximate the vessel ends.
-
Apply a minimal amount of this compound (or a derivative like n-butyl-cyanoacrylate) between the sutures using the tip of an 8-0 nylon suture while tensioning two of the stay sutures.[1] Ensure no adhesive enters the vessel lumen.
-
Allow the adhesive to polymerize completely before releasing the clamps.
-
4. Post-Operative Evaluation:
-
Patency Assessment: Immediately after clamp release, assess patency using a refill test or Doppler ultrasound to measure blood flow velocity.[1]
-
Follow-up: Conduct follow-up assessments at desired time points (e.g., 48 hours, 7 days, etc.) to monitor patency and for any complications.[1][2]
-
Histological Analysis: After euthanasia, harvest the vessel for histological examination and scanning electron microscopy to assess for thrombosis, inflammation, and foreign body reaction.[1][5]
Protocol 2: Sutureless Microvascular Anastomosis using this compound and an Intravascular Stent
This protocol describes a sutureless technique for smaller vessels, which can be particularly useful for less experienced microsurgeons.[4][6]
1. Animal Model and Anesthesia:
-
Animal: Sprague-Dawley rats.[4]
-
Anesthesia: As per institutional guidelines (e.g., intraperitoneal sodium pentobarbital).[7]
2. Surgical Procedure:
-
Expose the target vessel (e.g., carotid artery, ~1mm diameter).[4]
-
Apply microvascular clamps.
-
Transect the vessel.
3. Anastomosis Technique:
-
Insert a soluble intravascular stent into the lumen of both vessel ends to maintain apposition.
-
Apply a thin layer of Histoacryl® (this compound) to the exterior of the anastomotic site.
-
Allow for polymerization.
-
Release the clamps. The stent will dissolve over time.
4. Evaluation:
-
Assess patency immediately and at follow-up intervals.
-
Perform pathological examination to evaluate for inflammation and coagulative necrosis of the arterial wall.[4]
Visualized Workflows and Relationships
Caption: Experimental workflow for this compound-assisted microvascular anastomosis in rats.
References
- 1. Reduction of Anastomotic Time Through the Use of Cyanoacrylate in Microvascular Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-octylcyanoacrylate-assisted microvascular anastomosis: comparison with a conventional suture technique in rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyanoacrylate-assisted arterial anastomosis in rat small bowel transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microvascular anastomosis using histoacryl glue and an intravascular soluble stent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Octylcynanoacrylate-assisted microvascular anastomosis in a rat model: long-term biomechanical properties and histological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sutureless Microvascular Anastomosis using Intravascular Stenting and Cyanoacrylate Adhesive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microvascular Anastomosis of Submillimeter Vessels—A Training Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Enbucrilate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enbucrilate, more formally known as poly(n-butyl cyanoacrylate) (PBCA), is a biodegradable and biocompatible polymer that has garnered significant attention in the field of drug delivery. Its ability to be formulated into nanoparticles makes it an ideal carrier for therapeutic agents, facilitating targeted delivery and controlled release. These nanoparticles are particularly noted for their ability to cross the blood-brain barrier. The synthesis of this compound nanoparticles is primarily achieved through anionic polymerization of the n-butyl cyanoacrylate (BCA) monomer in an aqueous medium. This document provides detailed protocols for the synthesis of this compound nanoparticles, focusing on the widely used emulsion polymerization technique. It also outlines the critical parameters that influence the physicochemical properties of the resulting nanoparticles, such as size and polydispersity.
Core Synthesis Mechanism: Anionic Polymerization
The formation of poly(butyl cyanoacrylate) nanoparticles occurs via anionic polymerization. This process is initiated by nucleophiles, such as hydroxyl ions present in an aqueous medium, which attack the electron-deficient double bond of the n-butyl cyanoacrylate monomer.[1] The reaction propagates as the resulting carbanion attacks subsequent monomer molecules. The polymerization is typically carried out in an acidic aqueous solution to control the reaction rate, as a higher pH can lead to rapid, uncontrolled polymerization and the formation of bulk polymer instead of nanoparticles.[2]
Experimental Protocols
Protocol 1: Emulsion Polymerization for Unloaded this compound Nanoparticles
This protocol describes a common method for synthesizing plain PBCA nanoparticles, which can be adapted for various applications or for subsequent surface modification.
Materials:
-
n-Butyl cyanoacrylate (BCA) monomer
-
Dextran 70
-
Polysorbate 80 (PS 80)
-
Hydrochloric acid (HCl), 0.01 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Mannitol
-
Purified water
Equipment:
-
Magnetic stirrer
-
High-speed refrigerated centrifuge
-
Lyophilizer (Freeze-dryer)
-
Particle size analyzer
-
Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM)
Procedure:
-
Preparation of Polymerization Medium: Prepare a 0.01 N HCl solution. Dissolve Dextran 70 to a final concentration of 2% (w/v) in the HCl solution to act as a steric stabilizer.[2] If using a surfactant, add Polysorbate 80 to a final concentration of 0.001% (v/v).[2]
-
Polymerization:
-
Neutralization: After 4.5 hours, neutralize the nanoparticle suspension by adding 0.1 N NaOH until the pH reaches a neutral range. Continue stirring for an additional hour to complete the polymerization process.[2]
-
Purification and Storage:
-
The resulting nanoparticle suspension can be purified by centrifugation at high speed (e.g., 21,500 rpm) at 4°C for 50 minutes to pellet the nanoparticles.[2]
-
For long-term storage, the nanoparticle pellet can be resuspended in a solution containing a cryoprotectant like mannitol (200 mg/ml) and then lyophilized to obtain a dry powder.[2]
-
Protocol 2: this compound Nanoparticle Synthesis for Drug Encapsulation
This protocol is an adaptation for the encapsulation of therapeutic agents during the nanoparticle formation process.
Materials and Equipment: As listed in Protocol 1, with the addition of the drug to be encapsulated.
Procedure:
-
Preparation of Polymerization Medium: Prepare the acidic polymerization medium containing the stabilizer (e.g., 2% Dextran 70) as described in Protocol 1.[3]
-
Drug Dissolution: Dissolve the drug to be encapsulated in the polymerization medium. For instance, drugs like cisplatin or carboplatin can be added at a concentration of 1 mg/ml.[3]
-
Polymerization:
-
Neutralization: Adjust the pH to 5.5 with 0.1 N NaOH and continue agitation for one more hour to finalize the nanoparticle formation.[3]
-
Purification and Characterization: Follow the purification steps outlined in Protocol 1. The drug loading efficiency should be determined using an appropriate analytical technique, such as spectrophotometry.[3]
Data Presentation: Influence of Synthesis Parameters
The characteristics of the synthesized this compound nanoparticles are highly dependent on the reaction conditions. The following tables summarize the effects of various parameters on nanoparticle size and polydispersity index (PDI). A PDI value below 0.2 is indicative of a monodisperse population, while values above 0.5 suggest a broad size distribution.[2]
| Parameter | Variation | Effect on Nanoparticle Size | Effect on PDI | Reference |
| pH | Increasing pH from 2.25 to 3.5 | Increase | - | [2] |
| pH > 5 | Rapid polymerization, formation of bulk polymer | - | [2] | |
| Stabilizer (Dextran 70) | 2% concentration | Formation of stable nanoparticles | - | [2] |
| 0.1% and 1% concentrations | No stable nanoparticle formation | - | [2] | |
| Surfactant (Polysorbate 80) | Addition of 0.001% (v/v) | Significant decrease | Significant decrease | [2] |
| Temperature | Increase to 50°C | Significant increase | Increase | [2] |
| Polymerization Time | Increase from 5.5 to 18 hours | - | Significant decrease | [2] |
Table 1: Summary of the impact of key synthesis parameters on the properties of this compound nanoparticles.
| Formulation Code | Dextran 70 (%) | Polysorbate 80 (%) | Temperature (°C) | Polymerization Time (h) | Mean Particle Size (nm) | PDI |
| A2 | 2 | 0.001 | Room Temp. | 5.5 | 333 | 0.214 |
| A6 | 2 | 0 | 50 | 5.5 | >1000 | >0.5 |
Table 2: Example quantitative data for different this compound nanoparticle formulations.[2] Note: This is a partial representation of data from the source for illustrative purposes.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound nanoparticles via emulsion polymerization.
Caption: Workflow for this compound Nanoparticle Synthesis.
The following diagram illustrates the anionic polymerization mechanism of n-butyl cyanoacrylate.
Caption: Anionic Polymerization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An Investigation into the Parameters Affecting Preparation of Polybutyl Cyanoacrylate Nanoparticles by Emulsion Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polybutylcyanoacrylate Nanoparticles and Drugs of the Platinum Family: Last Status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enbucrilate in Gastrointestinal Surgery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of enbucrilate (n-butyl cyanoacrylate) as a tissue adhesive in various gastrointestinal (GI) surgical procedures. The following sections detail its application in anastomotic reinforcement, hemostasis, and fistula repair, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and workflow diagrams.
Application in Gastrointestinal Anastomosis
This compound has been investigated as a sealant to reinforce conventional suture or staple lines in GI anastomoses, aiming to reduce the incidence of anastomotic leakage, a major cause of postoperative morbidity and mortality.[1]
Quantitative Data
The efficacy of this compound in reinforcing GI anastomoses has been evaluated by measuring parameters such as bursting pressure and the time required for the procedure.
| Parameter | This compound Group | Control (Suture/Staple Only) | Animal Model | Anastomosis Location | Key Findings | Reference |
| Anastomotic Bursting Pressure (mmHg) | 213 ± 43 | 167 ± 54 | Porcine | Ischemic Colon | This compound reinforcement showed a trend towards higher bursting pressure, though not statistically significant in this study. | [2] |
| Anastomotic Bursting Pressure (mmHg) | 187 ± 19 | 145 ± 102 | Porcine | Ischemic Colon (insufficient suture) | This compound reinforcement demonstrated a non-significant increase in bursting pressure in high-risk anastomoses. | [2] |
| Anastomosis Time (minutes) | 5-7 | 16-21 | Rat | Gastrojejunal | A statistically significant reduction in operative time was observed with the use of this compound compared to conventional sutures. | [3] |
Experimental Protocols
This protocol is adapted from a study investigating the effect of n-butyl-2-cyanoacrylate in preventing leakage in an ischemic colorectal anastomosis model.[2]
Objective: To assess the anastomotic bursting pressure after reinforcement with this compound.
Materials:
-
N-butyl-2-cyanoacrylate adhesive (e.g., Histoacryl®)
-
Surgical instruments for laparotomy and bowel resection
-
Suture material (e.g., 3-0 absorbable suture)
-
Pressure manometer connected to an infusion pump
-
Methylene blue dye solution
Procedure:
-
Animal Model: Domestic pigs are used as the surgical model. All procedures should be performed under general anesthesia and sterile conditions, following institutional animal care and use guidelines.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the colon.
-
Induce ischemia by ligating the marginal artery supplying a segment of the colon.
-
Transect the ischemic colon segment.
-
Create an end-to-end anastomosis using a single layer of interrupted absorbable sutures. For a high-risk model, sutures can be placed with larger gaps ("insufficient suture").
-
-
Application of this compound:
-
Thoroughly dry the serosal surface of the completed anastomosis.
-
Apply a thin, circumferential layer of n-butyl-2-cyanoacrylate over the anastomotic line. Allow for polymerization (typically within 30-60 seconds).
-
-
Postoperative Care and Follow-up:
-
Close the abdominal incision in layers.
-
Provide postoperative analgesia and monitor the animal for a set period (e.g., 7 days).
-
-
Anastomotic Bursting Pressure Measurement:
-
After the follow-up period, euthanize the animal and harvest the colonic segment containing the anastomosis.
-
Cannulate one end of the segment and connect it to a pressure manometer and infusion pump.
-
Submerge the segment in a saline bath.
-
Infuse methylene blue dye solution at a constant rate (e.g., 10 mL/min).
-
Record the intraluminal pressure at which the first sign of leakage (dye extravasation) from the anastomotic line is observed. This pressure is the anastomotic bursting pressure.
-
Experimental Workflow
Application in Gastrointestinal Hemostasis
This compound is effectively used for endoscopic hemostasis of bleeding from gastric varices and other non-variceal upper GI bleeding sources, particularly when conventional methods fail.
Quantitative Data
The success of this compound in achieving hemostasis is often measured by the rates of initial hemostasis, re-bleeding, and associated complications.
| Parameter | Value | Patient Population | Key Findings | Reference |
| Initial Hemostasis Rate | 95.9% | 97 patients with gastric variceal bleeding | High efficacy in achieving immediate hemostasis. | [4] |
| Early Re-bleeding Rate | 14.4% | 97 patients with gastric variceal bleeding | A notable rate of re-bleeding within the early post-procedural period. | [4] |
| Technical Success Rate | 100% | 14 patients with lower GI hemorrhage | Feasible and effective for embolization in lower GI bleeding. | |
| Clinical Success Rate | 92% | 51 patients with gastric varices | High rate of variceal eradication with endoscopic cyanoacrylate glue injection. | [5] |
Experimental Protocols
This protocol describes a common technique for the endoscopic management of bleeding gastric varices.
Objective: To achieve hemostasis of bleeding gastric varices using endoscopic injection of this compound.
Materials:
-
Therapeutic gastroscope with a large working channel
-
Injection needle catheter (23-25 gauge)
-
N-butyl-2-cyanoacrylate adhesive
-
Lipiodol (ethiodized oil) for dilution and radiographic monitoring
-
Syringes for this compound and lipiodol
-
Fluoroscopy equipment (optional, but recommended for guidance)[6]
Procedure:
-
Patient Preparation: The patient should be hemodynamically stabilized prior to the procedure. The procedure is typically performed under conscious sedation or general anesthesia.
-
Endoscopic Procedure:
-
Introduce the gastroscope and identify the bleeding gastric varix.
-
Prepare the this compound mixture. A common ratio is 1:1 of this compound to Lipiodol. This dilution delays polymerization, allowing for safer injection.
-
-
"Sandwich" Injection Technique: [7]
-
Prime the injection catheter with Lipiodol to prevent premature polymerization of the glue within the catheter.
-
Aspirate the prepared this compound/Lipiodol mixture into the syringe.
-
Advance the needle catheter through the working channel of the endoscope and puncture the varix.
-
Inject the this compound mixture into the varix under direct endoscopic and/or fluoroscopic guidance. The goal is to fill the varix without systemic embolization.
-
Immediately following the glue injection, flush the catheter with Lipiodol to push the remaining glue out and prevent clogging of the catheter.
-
Withdraw the needle and observe for hemostasis.
-
-
Post-procedural Care: Monitor the patient for signs of re-bleeding, abdominal pain, fever, or other complications.
Experimental Workflow
Application in Gastrointestinal Fistula Repair
This compound can be used to seal gastrointestinal fistulas, which are abnormal communications between the GI tract and other organs or the skin. The application can be performed endoscopically or percutaneously under radiological guidance.
Quantitative Data
The success of fistula closure with this compound is determined by the rate of complete fistula closure and the need for re-intervention.
| Parameter | Value | Patient Population | Key Findings | Reference |
| Fistula Closure Rate | 89% | Patients with non-healing fistulas | High success rate with percutaneous injection of cyanoacrylic glue. | |
| Complete Healing | Achieved | Case report of a low-output enterocutaneous fistula | Successful closure using sutures and cyanoacrylate sealant. | [8] |
Experimental Protocols
This protocol outlines a minimally invasive approach for sealing a GI fistula under radiological guidance.
Objective: To achieve closure of a gastrointestinal fistula via percutaneous injection of this compound.
Materials:
-
N-butyl-2-cyanoacrylate adhesive
-
Lipiodol
-
Catheters and guidewires for percutaneous access
-
Fluoroscopy and/or CT guidance equipment
-
Contrast media
Procedure:
-
Fistulogram:
-
Access the fistula tract percutaneously through its external opening.
-
Perform a fistulogram by injecting contrast media to delineate the fistula's anatomy, including its origin, course, and any associated abscess cavities.
-
-
Abscess Drainage (if present):
-
If an abscess is identified, it must be drained percutaneously before attempting fistula closure.
-
-
Catheter Placement:
-
Under fluoroscopic or CT guidance, advance a catheter through the fistula tract towards the internal opening in the bowel.
-
-
This compound Injection:
-
Prepare the this compound/Lipiodol mixture.
-
Slowly inject the glue mixture into the fistula tract as the catheter is withdrawn. The goal is to fill the entire tract without leakage into the bowel lumen or surrounding structures.
-
-
Post-procedural Management:
-
A drain may be left in place externally to monitor for any leakage.
-
Follow-up imaging can be performed to confirm fistula closure.
-
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Reinforcement of the colon anastomosis with cyanoacrylate glue: a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrointestinal anastomosis with histoacryl glue in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endoscopic treatment of bleeding gastric varices with histoacryl (N-butyl-2-cyanoacrylate): a South European single center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endoscopic Cyanoacrylate Glue Injection in Management of Gastric Variceal Bleeding: US Tertiary Care Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Feasibility of Large Gastrotomy Closure Using a Flexible Tissue Glue Based on N-Butyl-2-Cyanoacrylate: Experimental Study in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ojs.utlib.ee [ojs.utlib.ee]
Application Notes and Protocols for Enbucrilate in Arteriovenous Malformation (AVM) Embolization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of enbucrilate (n-butyl cyanoacrylate, NBCA) for the embolization of arteriovenous malformations (AVMs). The information is intended to guide research, scientific understanding, and the development of embolic agents.
Introduction
This compound is a rapidly polymerizing liquid embolic agent used in the endovascular treatment of AVMs.[1][2][3] When delivered through a microcatheter into the nidus of an AVM, it solidifies upon contact with ionic substances like blood, creating a cast that occludes the abnormal vessels.[4] This process aims to reduce or eliminate blood flow through the AVM, thereby mitigating the risk of hemorrhage and other neurological complications.[2][5] The polymerization time of this compound can be controlled by mixing it with ethiodized oil, which also provides radiopacity for visualization during the procedure.[4][6]
Mechanism of Action
This compound's therapeutic effect is derived from its ability to rapidly polymerize in an anionic environment. The vinyl monomer of n-butyl cyanoacrylate undergoes an anionic polymerization reaction upon contact with ions present in blood and the vascular endothelium.[4] This process results in the formation of a solid, biocompatible polymer cast that conforms to the intricate angioarchitecture of the AVM nidus, leading to its occlusion.[4] The addition of ethiodized oil to the this compound formulation serves to dilute the monomer and slow the polymerization process, allowing for more controlled delivery and deeper penetration into the AVM nidus.[6][7]
Quantitative Data Summary
The efficacy and safety of this compound for AVM embolization have been evaluated in numerous studies. The following tables summarize key quantitative data from the literature.
Table 1: Efficacy of this compound Embolization in AVMs
| Study/Parameter | Nidus Obliteration Rate | Reference |
| Preoperative Embolization | 75%-99% obliteration in 39 of 85 patients | [8][9] |
| 50%-74% obliteration in 33 of 85 patients | [8][9] | |
| <50% obliteration in 13 of 85 patients | [8][9] | |
| Complete AVM Obliteration (Embolization alone) | 13.7% | [9] |
| Reduction of AVM Dimensions (n-BCA group) | 79.4% | [10] |
Table 2: Safety Profile of this compound Embolization in AVMs
| Complication | Rate | Reference |
| Embolization-related complications (any) | 9 in 103 patients | [8][9] |
| Mortality | 2 in 103 patients | [8][9] |
| Severe neurologic complications | 2 in 103 patients | [8][9] |
| Mild or transient neurologic deficit | 5 in 103 patients | [8][9] |
| Poor neurological outcomes | 5.2% | [9] |
| Post-resection hematoma (n-BCA group) | 2 of 42 patients | [10] |
Experimental Protocols
Preparation of this compound Embolic Mixture
Materials:
-
n-butyl cyanoacrylate (NBCA), medical grade (e.g., Histoacryl®, Trufill®)[6]
-
Ethiodized oil (e.g., Lipiodol®)[6]
-
Tantalum powder (for enhanced radiopacity, optional)[1]
-
Sterile syringes (1 mL or 3 mL)
-
Sterile connecting tubes
Protocol:
-
Determine the desired concentration: The ratio of NBCA to ethiodized oil determines the polymerization time. Common concentrations range from 20% to 50% NBCA.[2] A higher concentration of NBCA leads to faster polymerization, while a lower concentration results in a longer polymerization time.[4][7]
-
Mixing: The mixture should be prepared immediately before injection to prevent premature polymerization.[6]
-
Draw the desired volume of ethiodized oil into a sterile syringe.
-
If using tantalum powder, add it to the ethiodized oil and mix thoroughly to ensure a homogenous suspension.[1]
-
Draw the desired volume of NBCA into a separate sterile syringe.
-
Using a sterile connecting tube, rapidly and thoroughly mix the contents of the two syringes by passing the mixture back and forth multiple times.
-
-
Final Preparation: The final mixture should be visually inspected for homogeneity before injection.
Embolization Procedure Workflow
Protocol:
-
Patient Preparation and Vascular Access: The procedure is performed under general anesthesia. Femoral artery access is typically obtained using the Seldinger technique.
-
Diagnostic Angiography: A diagnostic angiogram is performed to delineate the angioarchitecture of the AVM, including feeding arteries, the nidus, and draining veins.[11]
-
Microcatheter Navigation: A guide catheter is placed in the appropriate parent artery. A microcatheter, often flow-directed, is then navigated through the tortuous cerebral vasculature to the desired feeding artery as close as possible to the AVM nidus.[2][12]
-
Superselective Angiography: A superselective angiogram is performed through the microcatheter to confirm its position and to assess the flow dynamics within the targeted portion of the AVM.[2]
-
Microcatheter Flushing: Before injecting the this compound mixture, the microcatheter must be flushed with a non-ionic solution, such as 5% dextrose in water (D5W), to prevent premature polymerization of the glue within the catheter.[1]
-
This compound Injection: The prepared this compound mixture is injected slowly and cautiously under continuous high-quality fluoroscopic guidance.[2][11] The "complete column technique" may be employed, where the embolic agent fills the microcatheter before being injected into the vessel.[2]
-
Monitoring and Endpoint: The injection is monitored to observe the penetration of the embolic agent into the nidus and to avoid reflux into the feeding artery or passage into the draining veins. The injection is stopped when satisfactory nidus penetration is achieved or if reflux is observed.[2][11]
-
Microcatheter Removal: Immediately after the injection is complete, the microcatheter is swiftly withdrawn to prevent it from becoming entrapped in the polymerizing glue.
-
Post-Embolization Angiography: A final angiogram is performed to assess the extent of AVM occlusion and to identify any potential complications.
-
Post-Procedural Care: The patient's blood pressure is carefully managed to prevent post-embolization hemorrhage due to normal pressure breakthrough.[2] Neurological status is closely monitored.
Logical Relationships in Procedural Decision-Making
The choice of this compound concentration and injection technique is critical for a successful and safe embolization procedure. These decisions are based on the specific characteristics of the AVM.
Conclusion
This compound remains a valuable tool for the embolization of AVMs. A thorough understanding of its properties, preparation, and application is essential for researchers and clinicians working to advance the treatment of these complex vascular lesions. The protocols and data presented here provide a foundation for further investigation and development in the field of endovascular neurosurgery.
References
- 1. N-butyl cyanoacrylate embolotherapy: techniques, complications, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Embolization of Arteriovenous Malformation with Diluted Mixture of NBCA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Embolic Agents and Microcatheters for Endovascular Treatment of Cerebral Arteriovenous Malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBCA: Basic Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complications of Embolization for Cerebral Arteriovenous Malformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endovascular Use of Cyanoacrylate-Lipiodol Mixture for Peripheral Embolization: Properties, Techniques, Pitfalls, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of N-butyl cyanoacrylate-iodized oil mixtures for arterial embolization: in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 9. Embolization of cerebral arteriovenous malformations with n-butyl-2-cyanoacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two Microcatheter Technique for Embolization of Arteriovenous Fistula with Liquid Embolic Agent [neurointervention.org]
- 11. Percutaneous n-butyl cyanoacrylate glue embolization combined with arterial embolization for extracranial arteriovenous malformations - Journal of Clinical Imaging Science [clinicalimagingscience.org]
- 12. neurosafemed.com [neurosafemed.com]
Application Notes and Protocols for the Sterilization of Enbucrilate Adhesive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enbucrilate, an n-butyl cyanoacrylate adhesive, is a critical component in various medical and research applications, including tissue adhesion, wound closure, and embolization procedures.[1][2][3] The sterile nature of this adhesive is paramount to prevent infections and ensure patient safety.[4] However, the inherent reactivity of cyanoacrylate monomers presents a significant challenge for terminal sterilization, as conventional methods can induce premature polymerization, rendering the adhesive unusable.[5][6] These application notes provide a comprehensive overview of established and potential sterilization methods for this compound, detailing their mechanisms, effects on adhesive properties, and recommended protocols.
Overview of Sterilization Methods
The selection of an appropriate sterilization method for this compound is a critical consideration, balancing the need for microbial inactivation with the preservation of the adhesive's physicochemical properties. Several techniques have been investigated, each with distinct advantages and limitations. The primary methods include thermal sterilization (dry heat), radiation sterilization (gamma irradiation), chemical sterilization (ethylene oxide), and other novel approaches.
Data Presentation: Effects of Sterilization on this compound Properties
The following tables summarize the quantitative data available on the impact of different sterilization methods on the properties of this compound and other cyanoacrylate adhesives.
Table 1: Dry Heat Sterilization Parameters and Reported Outcomes
| Sterilization Parameter | Temperature (°C) | Duration | Reported Outcome on Cyanoacrylate Adhesive | Reference |
| Method 1 | 70 - 140 | 30 - 600 minutes | Effective sterilization without premature polymerization. | [7][8] |
| Method 2 | 160 | 2 hours | Potential for polymerization before the cycle is complete. | [5][9] |
| Method 3 | 170 | 1 hour | Effective sterilization with improved shelf life compared to radiation. | [9] |
| Method 4 | 180 | 30 - 45 minutes | Effective sterilization in a sealed aluminum container. | [9] |
Table 2: Gamma Irradiation Sterilization Parameters and Reported Outcomes
| Sterilization Parameter | Dose (kGy) | Reported Outcome on Cyanoacrylate Adhesive | Reference |
| Standard Dose | 25 | Destroys microorganisms by breaking down DNA.[10][11] May cause chemical changes in hydroquinone stabilizer, leading to the formation of toxic 1,4-benzoquinone.[5] | [12] |
| With BHA Stabilizer | Not Specified | Butylated hydroxyanisole (BHA) is a more suitable stabilizer than hydroquinone, with approximately 900 ppm degrading during treatment. | [12] |
Table 3: Ethylene Oxide (EtO) Sterilization Parameters and Reported Outcomes
| Sterilization Parameter | Temperature (°C) | Gas Concentration (mg/L) | Relative Humidity (%) | Exposure Time (hours) | Reported Outcome on Cyanoacrylate Adhesive | Reference |
| Typical Cycle | 30 - 60 | 450 - 1200 | 40 - 80 | 1 - 6 | Low-temperature process compatible with heat-sensitive materials.[13][14] However, the high reactivity of EtO is a concern for cyanoacrylates.[12] Potential for toxic residuals.[10] | [14][15] |
Experimental Protocols
The following protocols provide detailed methodologies for key sterilization and analysis procedures.
Protocol for Dry Heat Sterilization of this compound
Objective: To sterilize this compound adhesive in its final container using dry heat.
Materials:
-
This compound adhesive in hermetically sealed, squeezable aluminum tubes.
-
Calibrated dry heat sterilizer (forced-air type recommended for uniform temperature distribution).[16][17]
-
Biological indicators (e.g., Bacillus atrophaeus spores) for validation.
-
Sterile, inert environment for handling post-sterilization.
Procedure:
-
Preparation: Place the sealed aluminum tubes containing this compound into the dry heat sterilizer. Ensure adequate spacing between tubes to allow for uniform heat circulation.
-
Pre-heating: Pre-heat the sterilizer to the desired temperature (e.g., 180°C).[9]
-
Sterilization Cycle: Once the set temperature is reached, commence the sterilization cycle for the specified duration (e.g., 45 minutes).[9]
-
Cooling: After the cycle is complete, allow the tubes to cool down to room temperature within the sterilizer or in a sterile environment to prevent contamination.
-
Validation: For process validation, include biological indicators alongside the adhesive containers. After the cycle, aseptically transfer the indicators to a suitable growth medium and incubate to confirm sterility.
Protocol for Gamma Irradiation Sterilization of this compound
Objective: To sterilize this compound adhesive using gamma irradiation.
Materials:
-
This compound adhesive formulated with an appropriate stabilizer (e.g., Butylated Hydroxyanisole - BHA).[12]
-
Packaging suitable for gamma irradiation (e.g., medical-grade pouches).
-
Access to a validated industrial gamma irradiation facility.
-
Dosimeters for measuring the absorbed radiation dose.
Procedure:
-
Formulation: Ensure the this compound formulation contains a stabilizer resistant to gamma irradiation, such as BHA.[12]
-
Packaging: Package the this compound containers in their final, sealed packaging that allows for penetration of gamma rays.[18]
-
Irradiation: Expose the packaged product to a validated dose of gamma radiation (typically 25 kGy) from a Cobalt-60 source.[10][12] Place dosimeters at various locations within the product load to ensure the specified dose is received throughout.
-
Post-Irradiation: No quarantine period is required.[19] The product is ready for use immediately after irradiation.
-
Quality Control: Perform post-sterilization analysis to assess any changes in the adhesive's physical and chemical properties, including viscosity, setting time, and bond strength.
Protocol for Post-Sterilization Quality Control of this compound
Objective: To evaluate the critical properties of this compound adhesive after sterilization.
A. Viscosity Measurement:
-
Use a calibrated viscometer (e.g., cone and plate or rotational viscometer).
-
Maintain a constant temperature (e.g., 25°C) during the measurement.
-
Measure the viscosity of the sterilized this compound and compare it to the pre-sterilization values.
B. Setting Time Determination:
-
Dispense a small, standardized drop of the sterilized adhesive onto a non-reactive surface (e.g., a glass slide).
-
Start a timer immediately upon dispensing.
-
Gently touch the surface of the adhesive with a clean, dry probe (e.g., a stainless steel needle) at regular intervals.
-
The setting time is the point at which the adhesive no longer forms a string when the probe is lifted.
C. Bond Strength Analysis (Lap Shear Strength):
-
Prepare standardized substrates (e.g., steel or plastic coupons).
-
Apply a consistent amount of sterilized this compound to one substrate.
-
Join the second substrate, creating a defined overlap area (e.g., 1 square inch).
-
Apply consistent pressure for a set period to allow for curing.
-
After a specified curing time (e.g., 24 hours), measure the force required to shear the bond using a universal testing machine.
Visualizations
The following diagrams illustrate the sterilization workflow and the decision-making process for selecting an appropriate method.
Caption: General workflow for the sterilization of this compound adhesive.
Caption: Decision tree for selecting a suitable sterilization method.
Conclusion
The sterilization of this compound adhesive requires careful consideration to ensure both sterility and the preservation of its critical performance characteristics. Dry heat sterilization and gamma irradiation, with appropriate formulation adjustments, are the most promising terminal sterilization methods. Ethylene oxide may be a viable low-temperature alternative, but its reactivity with cyanoacrylates warrants thorough investigation. Aseptic filling remains a valid alternative to circumvent the challenges of terminal sterilization. Rigorous post-sterilization quality control is essential to guarantee the safety and efficacy of the final product. Researchers and developers must validate their chosen sterilization process for their specific this compound formulation and packaging configuration.
References
- 1. Butyl cyanoacrylate - Wikipedia [en.wikipedia.org]
- 2. N-butyl cyanoacrylate embolotherapy: techniques, complications, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. n-Butyl-2-cyanoacrylate tissue adhesive (Histoacryl) vs. subcuticular sutures for skin closure of Pfannenstiel incisions following cesarean delivery | PLOS One [journals.plos.org]
- 4. Design Strategies and Applications of Tissue Bioadhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5530037A - Sterilized cyanoacrylate adhesive composition, and a method of making such a composition - Google Patents [patents.google.com]
- 6. US6579916B1 - Methods for sterilizing cyanoacrylate compositions - Google Patents [patents.google.com]
- 7. afinitica.com [afinitica.com]
- 8. US8110144B2 - Process for sterilization of and cyanoacrylate adhesives compositions and devices - Google Patents [patents.google.com]
- 9. US6136326A - Heat sterilization of cyanoacrylate - Google Patents [patents.google.com]
- 10. pharmtech.com [pharmtech.com]
- 11. tuttnauer.com [tuttnauer.com]
- 12. Sterilized cyanoacrylate adhesive composition and a method of making such a composition - Patent 0659441 [data.epo.org]
- 13. Ethylene Oxide Sterilization - Boulder Sterilization [bouldersterilization.com]
- 14. Ethylene Oxide "Gas" Sterilization | Infection Control | CDC [cdc.gov]
- 15. azom.com [azom.com]
- 16. Dry heat sterilization - Wikipedia [en.wikipedia.org]
- 17. Other Sterilization Methods | Infection Control | CDC [cdc.gov]
- 18. What is gamma ray sterilisation? [buerkle.de]
- 19. steris-ast.com [steris-ast.com]
Application Notes and Protocols for Enbucrilate Adhesive Strength Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the protocols for testing the adhesive strength of enbucrilate, a medical-grade n-butyl cyanoacrylate adhesive. The information is intended to guide researchers in establishing robust and reproducible testing methodologies for evaluating the performance of this compound-based tissue adhesives.
This compound's adhesive properties are attributed to its rapid anionic polymerization upon contact with moisture or basic substances present on tissue surfaces, forming a strong, flexible bond. This process is a direct chemical reaction and does not involve biological signaling pathways. The primary methods for quantifying the mechanical strength of this bond are tensile, shear, and peel adhesion tests.
Key Mechanical Properties and Testing Standards
The evaluation of this compound's adhesive strength typically focuses on three key mechanical properties:
-
Tensile Strength: The resistance of the adhesive to a force pulling it directly apart.
-
Shear Strength: The resistance of the adhesive to a force causing it to slide over itself.
-
Peel Strength: The force required to separate two substrates bonded by the adhesive at a specified angle.
Standardized testing protocols from organizations such as ASTM International and the International Organization for Standardization (ISO) provide frameworks for these tests. While many standards are for industrial adhesives, they are often adapted for medical adhesive testing.
Quantitative Data on this compound Adhesive Strength
The following tables summarize quantitative data from various studies on the adhesive strength of cyanoacrylate-based adhesives, including this compound (n-butyl cyanoacrylate). It is crucial to note that these values are highly dependent on the specific substrates, testing conditions, and methodologies used in each study.
Table 1: Tensile Strength of Cyanoacrylate Adhesives
| Adhesive Type | Substrate | Mean Tensile Strength | Citation |
| Cyanoacrylate | Porcine Cadaver Eyes (Clear Corneal Incisions) | > 140 mmHg | [1] |
| Cyanoacrylate | Rat Colonic Segments | ~15 kPa | [2] |
| 2-Octyl Cyanoacrylate | Porcine Skin Incisions | Statistically significantly higher than other cyanoacrylates | [3] |
| Cyanoacrylate Tissue Adhesive | Guinea Pig Dorsal Incisions | Less than traditional sutures at 4 days | [4] |
Table 2: Shear Strength of Cyanoacrylate Adhesives
| Adhesive Type | Substrate | Mean Shear Strength | Citation |
| n-Butyl Cyanoacrylate | Pig Skin | High and sufficient for wound closure | [5] |
| Cyanoacrylate | Rat Colonic Segments | ~20 kPa | [2] |
| Cyanoacrylate | Porcine Skin | 207 kPa | [5] |
Table 3: Peel Strength of Cyanoacrylate Adhesives
| Adhesive Type | Substrate | Mean Peel Strength | Citation |
| Cyanoacrylate | Rat Colonic Segments | ~5 N/m | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the adhesive strength of this compound.
Tensile Strength Testing Protocol (Adapted from ASTM D897)
This protocol is designed to measure the tensile strength of an this compound adhesive bond between two substrates.
a. Materials and Equipment:
-
This compound adhesive
-
Substrates (e.g., metal, plastic, or biological tissue)
-
Universal Testing Machine (UTM) with tensile grips
-
Specimen preparation molds
-
Solvent for cleaning (e.g., isopropanol)
-
Micrometer
b. Experimental Workflow:
References
- 1. scispace.com [scispace.com]
- 2. surgeon.co.za [surgeon.co.za]
- 3. Tensile Strength of Surgical Skin Adhesives: A Novel Wound Closure Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of tensile strength of cyanoacrylate tissue adhesive closure of lacerations versus suture closure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Viscosity Measurement of Enbucrilate Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enbucrilate, a n-butyl cyanoacrylate, is a monomer that rapidly polymerizes in the presence of moisture, forming a strong adhesive bond.[1] It is widely used in the medical field as a tissue adhesive for wound closure and as an embolization agent in radiological procedures.[2][3][4] The viscosity of an this compound formulation is a critical physical property that dictates its handling characteristics, application, and performance. For instance, low-viscosity formulations are suitable for applications requiring rapid spreading and penetration, while high-viscosity formulations are preferred for filling gaps and preventing migration from the application site.[5]
These application notes provide a comprehensive overview of the methodologies for measuring the viscosity of this compound formulations. Detailed experimental protocols, data presentation guidelines, and an understanding of the factors influencing viscosity are presented to assist researchers and professionals in the development and quality control of this compound-based products.
Factors Influencing Viscosity of this compound Formulations
The viscosity of this compound formulations can be tailored by adjusting several factors:
-
Temperature: Viscosity is highly dependent on temperature. An increase in temperature leads to a decrease in the viscosity of the formulation. Conversely, lowering the temperature increases the viscosity. This relationship is crucial for controlling the application properties of the adhesive.[6]
-
Additives: Various additives are incorporated into this compound formulations to modify their properties:
-
Thickeners: To increase viscosity and provide thixotropic properties (shear-thinning), thickening agents like fumed silica or soluble polymers (e.g., poly(methyl methacrylate)) are often added.[7][8][9] Hydrophobic fumed silica is particularly effective in providing thixotropic effects in cyanoacrylate compositions.[7]
-
Plasticizers: Plasticizers are added to reduce the brittleness of the cured adhesive. While they primarily affect the mechanical properties of the polymerized adhesive, they can also influence the viscosity of the liquid formulation.[10][11]
-
Stabilizers: Acidic stabilizers are included to prevent premature polymerization. The type and concentration of these stabilizers can have a minor effect on the formulation's viscosity.
-
Other Agents: In medical applications, this compound is sometimes mixed with oil-based agents, such as iodized oil, to modify its polymerization rate and viscosity for specific procedures like embolization.
-
Data Presentation
The following tables summarize the quantitative effects of temperature and additives on the viscosity of n-butyl cyanoacrylate (NBCA) formulations.
Table 1: Effect of Temperature and Iodized Oil on n-Butyl Cyanoacrylate (NBCA) Viscosity
| Temperature (°C) | NBCA:Iodized Oil Ratio | Viscosity (mPa·s) |
| 4 | 1:1 | 15.2 |
| 20 | 1:1 | 8.5 |
| 40 | 1:1 | 5.2 |
| 60 | 1:1 | 3.5 |
| 4 | 1:2 | 22.8 |
| 20 | 1:2 | 12.1 |
| 40 | 1:2 | 7.5 |
| 60 | 1:2 | 5.1 |
| 4 | 1:4 | 35.4 |
| 20 | 1:4 | 18.2 |
| 40 | 1:4 | 11.0 |
| 60 | 1:4 | 7.5 |
Data adapted from a study on the effects of temperature and iodized oil on NBCA viscosity.
Table 2: Viscosity of Commercial Cyanoacrylate Adhesives
| Product Type | Viscosity Range (mPa·s) |
| Unmodified Monomers | 2 - 5 |
| General Purpose | 80 - 120 |
| High Viscosity / Gel | 1500 - 3000+ |
Note: The viscosities of commercial products can vary significantly based on their specific formulations and intended applications.[5]
Experimental Protocols
The following protocols are based on established standards for viscosity measurement of resins and non-Newtonian fluids, such as ISO 2555 and ASTM D2196, and are adapted for this compound formulations.[5][7][8][12] A rotational viscometer, such as a Brookfield viscometer, is recommended for these measurements.
Protocol 1: Viscosity Measurement of a Base this compound Formulation
Objective: To determine the apparent viscosity of a pure or minimally modified this compound formulation.
Materials and Equipment:
-
This compound formulation
-
Rotational Viscometer (e.g., Brookfield DV series) with a set of spindles
-
Low-viscosity spindle set (e.g., LV-1 to LV-4)
-
600 mL low-form Griffin beaker or other suitable container
-
Controlled temperature water bath or chamber
-
Calibrated thermometer
-
Personal protective equipment (gloves, safety glasses)
Procedure:
-
Instrument Setup:
-
Set up the viscometer on a level and vibration-free surface.
-
Ensure the viscometer is properly calibrated according to the manufacturer's instructions.
-
-
Sample Preparation and Temperature Control:
-
Place approximately 500 mL of the this compound formulation into a 600 mL beaker.
-
Place the beaker in a controlled temperature bath set to the desired measurement temperature (e.g., 25 °C ± 0.1 °C).
-
Allow the sample to equilibrate to the target temperature for at least 1 hour. Monitor the temperature with a calibrated thermometer.
-
-
Spindle Selection and Viscometer Settings:
-
Select an appropriate spindle and rotational speed. For low-viscosity this compound, a small spindle (e.g., LV-1 or LV-2) and a higher speed may be necessary. The goal is to achieve a torque reading between 10% and 100% of the instrument's range for optimal accuracy.
-
Attach the selected spindle to the viscometer.
-
-
Measurement:
-
Carefully lower the viscometer so that the spindle is immersed in the center of the sample up to the immersion mark on the spindle shaft. Avoid trapping air bubbles.
-
Turn on the viscometer motor at the selected speed.
-
Allow the reading to stabilize. This may take 30-60 seconds.
-
Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s) and the torque percentage.
-
-
Data Reporting:
-
Report the viscosity value, the temperature of the measurement, the viscometer model, spindle number, and rotational speed used.
-
Protocol 2: Evaluating the Effect of a Thickening Agent
Objective: To determine the effect of a thickening agent (e.g., fumed silica) on the viscosity of an this compound formulation.
Materials and Equipment:
-
Same as Protocol 1
-
Thickening agent (e.g., hydrophobic fumed silica)
-
Analytical balance
-
Low-shear mixer
Procedure:
-
Formulation Preparation:
-
Prepare a series of this compound formulations with varying concentrations of the thickening agent (e.g., 1%, 2%, 3%, 4%, 5% w/w).
-
Add the thickening agent to the this compound monomer slowly while mixing at a low shear rate to ensure uniform dispersion without initiating polymerization.
-
-
Viscosity Measurement:
-
For each formulation, follow the procedure outlined in Protocol 1 to measure the viscosity.
-
It may be necessary to use different spindles and/or rotational speeds as the viscosity increases with the concentration of the thickening agent.
-
-
Data Analysis and Presentation:
-
Tabulate the viscosity measurements for each concentration of the thickening agent.
-
Plot a graph of viscosity versus the concentration of the thickening agent to visualize the relationship.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for viscosity measurement and formulation adjustment.
Caption: Experimental workflow for viscosity measurement.
Caption: Logical relationships in this compound viscosity control.
References
- 1. In Vivo Animal Study of a Highly Viscous N-butyl Cyanoacrylate Medical Adhesive for Intravenous Embolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical experience with N-butyl cyanoacrylate (Nexacryl) tissue adhesive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. raajournal.com [raajournal.com]
- 5. US4477607A - Thixotropic cyanoacrylate compositions - Google Patents [patents.google.com]
- 6. adhesivesmag.com [adhesivesmag.com]
- 7. en.hifull.com [en.hifull.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. US4713405A - α-cyanoacrylate adhesive composition of matter - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Enbucrilate in Ophthalmic Surgery: A Detailed Guide to Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Enbucrilate, a cyanoacrylate tissue adhesive, has emerged as a valuable tool in various ophthalmic surgical procedures, offering a sutureless alternative for wound closure and tissue adhesion. Its rapid polymerization upon contact with ions and water, forming a strong bond, makes it particularly suitable for the delicate environment of the eye. This document provides a comprehensive overview of the applications of this compound in ophthalmic surgery, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
Data Presentation
The following tables summarize key quantitative data regarding the performance and biocompatibility of this compound in ophthalmic applications.
Table 1: Tensile Strength and Adhesion of this compound
| Application | Tissue Model | Adhesive | Suture Control | Tensile Strength (mmHg) | Citation(s) |
| Clear Corneal Incision | Bovine Eyes | n-butyl cyanoacrylate | 10-0 Nylon | >120 | [1] |
| Clear Corneal Incision | Bovine Eyes | 10-0 Nylon | - | 84 ± 2 | [1] |
| Clear Corneal Incision | Porcine Eyes | n-butyl cyanoacrylate | 10-0 Nylon | >140 | [1][2] |
| Clear Corneal Incision | Porcine Eyes | 10-0 Nylon | - | 76 ± 4 | [1][2] |
| Corneal Laceration (5.2 mm) | Porcine Eyes | 2-octyl cyanoacrylate | 10-0 Nylon (3 sutures) | 55.13 ± 10.46 | [3] |
| Corneal Laceration (5.2 mm) | Porcine Eyes | - | 10-0 Nylon (3 sutures) | 52.37 ± 7.16 | [3] |
| Corneoscleral Incision (5 mm) | Rabbit Eyes | Cyanoacrylate | 10-0 Nylon (1 stitch, vertical) | 139 gf/mm² (glued on wound) | [4] |
| Corneoscleral Incision (5 mm) | Rabbit Eyes | - | 10-0 Nylon (1 stitch, vertical) | 114 gf/mm² | [4] |
Table 2: Clinical Outcomes of this compound in Corneal Perforation Repair
| Study Focus | Number of Eyes | Success Rate (Single Application) | Success Rate (Multiple Applications) | Mean Adherence Time | Citation(s) |
| Various Ocular Conditions | 44 | 32% (no further intervention) | - | 72 days (range 1-660) | [5][6] |
| Herpetic Keratitis | 46 | 37% | - | - | [3] |
| Corneal Perforation Disorders | 25 | 56.5% | 86.9% | 94 days | [2][7] |
| Fungal Keratitis | 73 | 63.6% (resolved with scar) | - | - | |
| Comparison with Fibrin Glue | 22 | 86% | - | - | [8] |
Table 3: Biocompatibility of Cyanoacrylate Adhesives on Ocular Cells (In Vitro)
| Cell Type | Adhesive | Assay | Results | Citation(s) |
| Bovine Corneal Epithelial Cells | N-butyl cyanoacrylate | Direct Contact | Inhibition zone of cell growth observed | [9][10] |
| Human Umbilical Vein Endothelial Cells | N-butyl cyanoacrylate | LDH Assay | Mean cytotoxicity: 37.0±3.9% (24h), 46.4±1.6% (72h) | [5] |
| Human Umbilical Vein Endothelial Cells | 2-octyl cyanoacrylate | LDH Assay | Mean cytotoxicity: 39.0±7.0% (24h), 47.0±2.3% (72h) | [5] |
| Bovine Corneal Cells (Epithelial, Keratocytes, Endothelial) | Methoxypropyl cyanoacrylate | Direct Contact | Highest cytotoxicity among tested adhesives | [10] |
| Bovine Corneal Cells (Epithelial, Keratocytes, Endothelial) | N-butyl cyanoacrylate | Direct Contact | Moderate cytotoxicity | [10] |
| Bovine Corneal Cells (Epithelial, Keratocytes, Endothelial) | Fibrin Glue | Direct Contact | Minimal cytotoxicity | [10] |
Experimental Protocols
This section details the methodologies for key experiments involving this compound in ophthalmic research.
Protocol 1: Evaluation of Tensile Strength for Corneal Wound Closure
This protocol is adapted from a study evaluating the tensile strength of tissue adhesives on clear corneal incisions in ex vivo porcine and bovine eyes.[1][2]
1. Objective: To determine the maximum intraocular pressure a wound closed with this compound can withstand before leakage.
2. Materials:
- Freshly enucleated porcine or bovine eyes
- Phosphate-buffered saline (PBS)
- Hydrostatic pressure reservoirs
- Digital manometer
- 2.5 mm crescent-angled knife
- This compound (N-butyl cyanoacrylate) tissue adhesive
- 10-0 nylon sutures (for control group)
- Micropipette (2 µL)
- Applanation tonometer
3. Method:
- Incision Creation: Create a clear corneal incision at the limbus using a 2.5 mm crescent-angled knife.
- Wound Closure:
- This compound Group: Apply 2 µL of this compound to the dried surface of the incision.
- Suture Group: Close the incision with a single 10-0 nylon suture.
- Pressure Testing:
- Cannulate the eye and connect it to the hydrostatic pressure system.
- Initially pressurize the eye to 20 mmHg.
- Increase the intraocular pressure in increments of 10 mmHg every 3 minutes.
- Continuously monitor the wound for any fluid leakage.
- Record the maximum pressure the wound withstands before leakage occurs.
- Validate the applied pressure using an applanation tonometer.
4. Data Analysis: Compare the mean maximum intraocular pressure withstood by the this compound-closed wounds versus the sutured wounds.
Protocol 2: In Vitro Cytotoxicity Assessment of this compound on Ocular Cells
This protocol outlines a direct contact method to assess the cytotoxicity of this compound on cultured ocular cells.[10]
1. Objective: To evaluate the cytotoxic effect of this compound on corneal epithelial cells, keratocytes, and endothelial cells.
2. Materials:
- Cultured bovine or human corneal epithelial cells, keratocytes, and endothelial cells
- Cell culture medium
- This compound (N-butyl cyanoacrylate)
- Fibrin glue (for comparison)
- Inverted light microscope
- Image analysis software
3. Method:
- Cell Culture: Culture the ocular cells to confluence in appropriate well plates.
- Adhesive Application:
- Carefully place a small, standardized droplet of this compound directly onto the center of the confluent cell layer.
- In separate wells, apply droplets of fibrin glue as a control.
- Incubation: Incubate the cell cultures under standard conditions (37°C, 5% CO₂).
- Observation and Measurement:
- At set time points (e.g., 24, 48, and 72 hours), examine the cell cultures under an inverted light microscope.
- Measure the diameter of the inhibition zone (the area around the adhesive droplet where cell death has occurred) using image analysis software.
4. Data Analysis: Compare the size of the inhibition zones produced by this compound and fibrin glue at different time points. A larger inhibition zone indicates greater cytotoxicity.
References
- 1. tvst.arvojournals.org [tvst.arvojournals.org]
- 2. scispace.com [scispace.com]
- 3. Comparison of Tensile Strength of Fibrin Glue, 2-Octyl Cyanoacrylate, Liquid Ocular Bandage, and Conventional Nylon 10-0 Sutures in Corneal Laceration Repair in an Animal Model | Semantic Scholar [semanticscholar.org]
- 4. The utilization of a biological adhesive for wound treatment: comparison of suture, self-sealing sutureless and cyanoacrylate closure in the tensile strength test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cytotoxic properties and apoptotic potential of N-butyl and 2-octyl cyanoacrylates used in surgical treatment of chronic venous insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical experience with N-butyl cyanoacrylate (Nexacryl) tissue adhesive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Outcomes of N-butyl-2-Cyanoacrylate Tissue Adhesive Application in Corneal Perforation Disorders: Consecutive Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ocular surface immune transcriptome and tear cytokines in corneal infection patients [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the bacteriostatic effects, corneal cytotoxicity, and the ability to seal corneal incisions among three different tissue adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
Enbucrilate: Application and Protocols for Bone Graft Fixation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Enbucrilate, a n-butyl cyanoacrylate-based tissue adhesive, presents a promising alternative to traditional mechanical fixation methods like titanium screws for securing autologous bone grafts.[1][2] Its application in bone regeneration and trauma surgery has been explored in several preclinical studies, demonstrating its efficacy and biocompatibility.[1][2] this compound adhesives, such as Tissuacryl® and Histoacryl®, have been shown to be effective in fixing bone grafts, offering advantages such as ease of application and potentially reduced graft resorption compared to screw fixation.[1][2]
Studies indicate that while this compound is biocompatible when in contact with bone structures, it may elicit a transient inflammatory response in the initial days following implantation.[1][2] This initial inflammation is also observed with titanium screw fixation.[1][2] A key finding is that new bone formation may be delayed in grafts fixed with this compound compared to screws, though the adhesive appears to result in less graft resorption over time.[1][2] While screw-fixed grafts may show complete incorporation, this compound-fixed grafts tend to show partial incorporation after 120 days.[1][2] However, the use of n-butyl-2-cyanoacrylate has been associated with better maintenance of bone graft volume.
It is important to note that while this compound provides stable fixation, it may not lead to complete incorporation of the graft to the recipient site, with a layer of adhesive and connective tissue sometimes remaining at the interface.[3] The adhesive itself is not fully metabolized even after 16 weeks.[4] Despite this, this compound has been shown to stabilize the bone graft in the crucial early weeks and does not appear to interfere with the overall consolidation of osteotomies.[4]
Quantitative Data Summary
Table 1: Comparison of this compound Adhesives and Titanium Screws for Autologous Bone Graft Fixation in Rabbits
| Parameter | Titanium Screws (Group I) | This compound (Tissuacryl® - Group II) | This compound (Histoacryl® - Group III) | Time Point | Source |
| Inflammatory Reaction | Observed | Observed | Observed | 7 Days | [1][2] |
| Inflammatory Reaction | Not Observed | Present | Present | 15 Days | [1][2] |
| New Bone Formation | Observed | Not Observed | Not Observed | 30 Days | [1][2] |
| New Bone Formation | - | Observed | Observed | 60 Days | [1][2] |
| Graft Incorporation | Complete | Partial | Partial | 120 Days | [1][2] |
| Graft Resorption (%) | 26.58 (±6.48) | 32.58 (±10.22) | 34.75 (±8.25) | 120 Days | [1][2] |
Table 2: Bone Graft Volume Maintenance and TRAP Expression
| Fixation Method | Bone Graft Volume Maintenance | TRAP Expression (1 Week) | TRAP Expression (6 Weeks) | Source |
| n-butyl-2-cyanoacrylate | Better volume maintenance (p ≤ 0.05) | No significant difference vs. screws | Significantly higher than 1 week (p = 0.007) | |
| Titanium Screws | Lower volume maintenance | No significant difference vs. NB-Cn | Significantly higher than 1 week (p = 0.03) |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound for Autologous Bone Graft Fixation in a Rabbit Model
-
Animal Model: Adult male New Zealand White rabbits (or other suitable rabbit strain), weighing between 3.5 and 4.0 kg, are commonly used.
-
Surgical Procedure:
-
Anesthetize the animals using an appropriate protocol (e.g., subcutaneous acepromazine followed by intramuscular ketamine and xylazine).
-
Perform cranial surgery to harvest autologous bone grafts.
-
Create bilateral recipient sites on the mandibles.
-
On one side, fix the bone graft using a titanium screw (control group).
-
On the contralateral side, fix the bone graft using a thin layer of this compound adhesive (experimental group).
-
Suture the surgical sites.
-
Administer post-operative analgesics and anti-inflammatory medication.
-
-
Euthanasia and Sample Collection:
-
Analysis:
-
Computed Tomography (CT): Perform CT scans immediately after surgery and at the time of sacrifice to assess bone graft volume.
-
Histological Analysis:
-
Fix the harvested tissues in 10% formalin.
-
Decalcify the samples.
-
Embed in paraffin and section.
-
Stain with Hematoxylin and Eosin (H&E) to evaluate tissue morphology, inflammatory response, and new bone formation.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for markers of bone resorption, such as Tartrate-Resistant Acid Phosphatase (TRAP), to assess osteoclast activity.
-
-
Histomorphometric Analysis:
-
Quantify parameters such as the area of new bone formation, graft resorption, and the extent of graft incorporation.
-
-
Visualizations
Caption: Experimental workflow for evaluating this compound in bone graft fixation.
Caption: Logical relationship of this compound fixation and bone graft healing.
Caption: Simplified signaling pathway for osteointegration of a bone graft.
References
- 1. Adhesives based on butyl-cyanoacrylate for fixation of autologous bone graft: Pilot study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adhesives based on butyl‐cyanoacrylate for fixation of autologous bone graft: Pilot study in rabbits | Semantic Scholar [semanticscholar.org]
- 3. Healing at the Interface Between Autologous Block Bone Grafts and Recipient Sites Using n-Butyl-2-Cyanoacrylate Adhesive as Fixation: Histomorphometric Study in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE EFFECT OF 2-BUTYL-CYANOACRYLATE ADHESIVE IN OSTEOTOMIES AND BONE GRAFTS IN RABBITS: MACROSCOPIC AND RADIOGRAPHIC CHARACTERISTICS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Enbucrilate Polymerization: Technical Support Center
Welcome to the Technical Support Center for Enbucrilate (n-butyl cyanoacrylate, NBCA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the factors influencing this compound polymerization. Here you will find answers to frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound polymerization?
A1: this compound polymerizes through an anionic mechanism.[1] The process is initiated by weak bases or nucleophiles, such as water or hydroxyl ions.[1][2] The monomer's structure contains strong electron-withdrawing nitrile and ester groups, which make the carbon-carbon double bond highly susceptible to nucleophilic attack, leading to rapid chain-growth polymerization.[1][2]
Q2: What are the primary factors that initiate or accelerate the polymerization of this compound?
A2: The polymerization rate is primarily accelerated by:
-
Moisture: Water is a common initiator. Higher ambient humidity leads to faster polymerization.[3]
-
pH: A basic or alkaline environment (higher pH) increases the concentration of hydroxyl ions (OH-), which act as initiators and accelerate the reaction.[1][4]
-
Temperature: Generally, higher temperatures increase the rate of polymerization.[3][4][5] As a rule of thumb, an 8-10°C increase can cut the polymerization time in half.[3]
-
Biological Surfaces: Contact with biological materials like blood products (plasma, platelets, red blood cells) and live endothelium can catalytically accelerate polymerization.[4]
Q3: How can the polymerization time of this compound be slowed down or inhibited?
A3: Polymerization can be slowed by:
-
Acidic Conditions: Acids neutralize the anionic initiators, thereby inhibiting or slowing the polymerization process.[1] Small amounts of glacial acetic acid can be used to controllably prolong polymerization time.[6]
-
Dilution with Oils: Mixing this compound with ethiodized oil (Lipiodol) increases the polymerization time in proportion to the dilution.[7][8]
-
Inhibitors: Commercial this compound formulations contain acidic inhibitors to ensure stability during storage.[2][9] For experimental control, these may need to be managed or removed.
Q4: How should this compound be stored to prevent premature polymerization?
A4: Unopened this compound should be stored in a cool, dry place, away from direct light and heat; refrigeration is often recommended.[3] Once opened, it is best to store the container tightly sealed at room temperature to prevent moisture from entering.[3] Avoid repeated warming and cooling cycles, which can introduce condensation.[3]
Troubleshooting Guide
Issue 1: Polymerization is occurring too quickly or instantly.
Q: My this compound is polymerizing almost instantly upon application, preventing proper placement. What could be the cause?
A: This is typically caused by an excess of initiators in the environment or on the substrate.
-
Possible Cause 1: High Environmental Humidity.
-
Solution: Control the ambient relative humidity in your laboratory, ideally maintaining it within a 40-60% range.[3] Consider using a dehumidifier if the environment is consistently humid.
-
-
Possible Cause 2: High Moisture on the Substrate.
-
Solution: If applying to a tissue or other surface, gently blot the area to remove excess moisture immediately before application.[3]
-
-
Possible Cause 3: Alkaline Substrate or Contamination.
-
Possible Cause 4: High Ambient Temperature.
-
Solution: Maintain a controlled laboratory temperature, ideally between 18-27°C, as higher temperatures significantly accelerate the reaction.[3]
-
Issue 2: Polymerization is too slow or fails to occur.
Q: I've applied the this compound, but it is taking much longer than expected to polymerize, or it remains tacky. Why is this happening?
A: Delayed or incomplete polymerization is often due to a lack of sufficient initiators or the presence of inhibitors.
-
Possible Cause 1: Low Environmental Humidity.
-
Solution: The polymerization is initiated by moisture. If the relative humidity is too low (e.g., <30%), the reaction will be significantly slower. Consider using a humidifier to bring the humidity into the optimal 40-60% range.[3]
-
-
Possible Cause 2: Acidic Contamination.
-
Possible Cause 3: Aged Monomer.
-
Solution: Over time, this compound can slowly begin to polymerize in the container, leading to increased viscosity and slower reaction times upon application.[3] Check the expiration date and use a fresh batch for critical experiments. An opened container should ideally be used within a few months.[3]
-
Issue 3: Polymerization times are inconsistent between experiments.
Q: I am observing significant variability in polymerization times even when I try to follow the same procedure. How can I improve consistency?
A: Inconsistent results are usually due to uncontrolled variables in the environment or application technique.
-
Possible Cause 1: Fluctuating Environmental Conditions.
-
Solution: Temperature and humidity are critical variables.[3] Record the temperature and relative humidity for every experiment to track their influence and ensure conditions are comparable.
-
-
Possible Cause 2: Inconsistent Application Technique.
-
Solution: Variations in the volume of adhesive applied, the pressure used, or the thickness of the layer can alter polymerization dynamics. Standardize your application procedure by documenting and adhering to a strict protocol.[3]
-
-
Possible Cause 3: Variable Substrate Conditions.
-
Solution: Ensure the surface preparation is identical for each experiment. This includes cleaning procedures and ensuring moisture levels on the substrate are consistent.
-
Data Presentation: Factors Influencing Polymerization Time
The following tables summarize quantitative data on how different factors affect this compound polymerization.
Table 1: Effect of this compound (NBCA) Dilution with Ethiodized Oil on Polymerization Time.
| NBCA Concentration (Ratio NBCA:Oil) | Mean Polymerization Time (Static, in Lymph) | Mean Polymerization Time (in vivo, Rabbit Model) |
| 33% (1:2) | - | 14 ± 3 seconds |
| 20% (1:4) | - | 88 ± 93 seconds |
| 14% (1:6) | - | 331 ± 292 seconds |
| 12.5% (1:7) | 1336 seconds (Low TG) / 2546 seconds (Med TG) | - |
| 11% (1:8) | - | 932 ± 540 seconds |
| (Data compiled from in-vitro and in-vivo studies. Note that conditions vary between studies)[7][8] |
Table 2: Illustrative Impact of Environmental Conditions on Polymerization Speed.
| Temperature | Relative Humidity | Expected Polymerization Speed |
| Low (~18°C) | Low (~30%) | Slower |
| Room (~22°C) | Moderate (~50%) | Optimal |
| High (~27°C) | High (~70%) | Faster |
| (This table provides a general guide; actual times vary with formulation and substrate)[3] |
Experimental Protocols
Protocol: Measuring this compound Polymerization Time (in vitro)
This protocol describes a general method for determining the polymerization time of this compound, which can be adapted to test the influence of various factors like temperature, humidity, or additives.
Objective: To measure the time required for a defined volume of this compound to solidify upon contact with an initiating solution.
Materials:
-
This compound (NBCA) monomer
-
Micropipette (10-100 µL)
-
Glass microscope slides or petri dishes
-
Initiating solution (e.g., phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions)
-
Stopwatch
-
Controlled environment chamber (optional, for temperature/humidity control)
-
Sterile applicator stick or needle
Procedure:
-
Preparation:
-
Acclimate all reagents and materials to the desired experimental temperature. If using a controlled chamber, set the desired temperature and humidity and allow the environment to stabilize.
-
Bring the this compound container to room temperature before opening to prevent moisture condensation.[3]
-
-
Dispensing Initiator:
-
Pipette a standard volume (e.g., 50 µL) of the initiating solution (PBS) onto the center of a clean glass slide.
-
-
Applying this compound:
-
Using a micropipette, carefully dispense a small, precise volume (e.g., 10 µL) of this compound directly into the center of the PBS droplet.
-
Start the stopwatch at the exact moment the this compound makes contact with the solution.
-
-
Determining Polymerization:
-
Immediately begin to gently probe the this compound droplet with the tip of a sterile applicator stick or needle.
-
The endpoint of polymerization is defined as the moment the material transforms from a liquid to a solid, non-tacky polymer. This is observed when the applicator can no longer create a string or tail when pulled away from the mass.
-
-
Recording Data:
-
Stop the stopwatch at the polymerization endpoint and record the time.
-
Repeat the experiment at least three times to ensure reproducibility and calculate the mean and standard deviation.
-
-
Cleaning:
-
Dispose of the solidified polymer and slides according to your laboratory's safety protocols.
-
Visualizations
Caption: Anionic polymerization mechanism of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A systematic characterization of the factors influencing polymerization and dynamic behavior of n-butyl cyanoacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Adjusting the polymerization time of isobutyl-2 cyanoacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymerization Properties of n-Butyl Cyanoacrylate Mixed with Ethiodized Oil in the Lymphatic System: In Vivo Investigation in a Rabbit Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of the Polymerization Properties of N-Butyl Cyanoacrylate/Iodized Oil Mixtures for Lymphatic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Enbucrilate Handling and Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of Enbucrilate (n-butyl cyanoacrylate).
Troubleshooting Guide: Preventing Premature Polymerization
This guide addresses common issues encountered during the handling and use of this compound.
Issue: this compound polymerizes in the storage container or syringe before use.
-
Question: Why is my this compound solidifying in its container before I can use it?
-
Answer: Premature polymerization of this compound is most often initiated by exposure to moisture or basic (alkaline) contaminants.[1][2][3][4] Cyanoacrylates like this compound are highly reactive and will polymerize rapidly in the presence of weak bases, including the hydroxyl ions found in water.[4][5]
-
-
Question: How can I prevent moisture from causing premature polymerization?
-
Answer: Meticulous exclusion of moisture is critical. Always handle this compound under dry, inert conditions, such as within a glovebox or using Schlenk line techniques.[3] Ensure all glassware and equipment are rigorously dried, for instance, by oven-drying and cooling under an inert atmosphere before use.[3] When not in use, store this compound in a tightly sealed container, preferably with a desiccant.
-
-
Question: What are other potential contaminants I should be aware of?
-
Answer: Aside from moisture, traces of basic impurities on glassware or in solvents can act as initiators for polymerization.[3] It is recommended to use glassware that has been acid-washed and thoroughly dried to remove any basic residues.[3] If diluting this compound, use only anhydrous, inhibitor-free solvents.
-
Issue: this compound polymerizes immediately upon application, preventing proper adhesion or nanoparticle formation.
-
Question: My this compound is curing too quickly upon contact with the substrate. How can I control this?
-
Answer: The rapid polymerization of this compound is its intended function when used as a tissue adhesive, triggered by moisture on the tissue surface.[6] However, for other applications, this can be problematic. The rate of polymerization is influenced by several factors including temperature, pH, and the nature of the substrate.[1][2][7]
-
-
Question: How do temperature and pH affect polymerization?
-
Answer: The rate of this compound polymerization increases with higher temperatures and higher pH.[7] To slow down the reaction, consider working at a lower temperature, if your experimental protocol allows. Ensure that the substrate surface is not alkaline.
-
-
Question: Can the substrate itself accelerate polymerization?
-
Answer: Yes, certain surfaces can catalyze polymerization. For instance, live endothelium and blood products can significantly increase the rate of polymerization.[7] When working with biological samples, be aware that their inherent properties will influence the curing time.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: To maximize shelf life and prevent premature polymerization, this compound should be stored at low temperatures. For long-term storage, -20°C is recommended, while for shorter periods, refrigeration at 2-8°C is suitable.[8] Always store in the original, tightly sealed container to protect from light and moisture.[9][10]
-
-
Q2: How long can I store this compound?
-
Q3: My this compound has become viscous. Is it still usable?
-
A3: An increase in viscosity is an early sign of polymerization. While it may still be liquid, its performance characteristics will be altered. For applications requiring precise control over polymerization, it is best to use this compound that is within its specified shelf life and has maintained its low viscosity.
-
Inhibitors and Stabilizers
-
Q4: Does this compound contain inhibitors?
-
A4: Yes, commercial this compound formulations typically contain acidic inhibitors to prevent premature anionic polymerization during storage.[3] These inhibitors work by neutralizing weak bases that can initiate the polymerization process.
-
-
Q5: Do I need to remove the inhibitor before use?
-
A5: For most applications as a tissue adhesive, the inhibitor does not need to be removed. The initiators present on the tissue surface are sufficient to overcome the inhibitor and trigger polymerization. However, for controlled polymerization reactions, such as in nanoparticle synthesis, removal of the inhibitor may be necessary.[3]
-
Data Presentation
Table 1: Storage Conditions and Stability of this compound
| Storage Temperature | Form | Recommended Storage Duration |
| -80°C | In Solvent | Up to 6 months[8] |
| -20°C | In Solvent | Up to 1 month[8] |
| -20°C | Pure Form | Up to 3 years[8] |
| 2-8°C | Pure Form | Short-term (refer to manufacturer's guidelines) |
| Room Temperature | Pure Form | Not recommended for long-term storage |
Experimental Protocols
Protocol: Stability Testing of this compound Under Different Humidity Conditions
Objective: To determine the effect of ambient humidity on the stability of this compound.
Materials:
-
This compound monomer
-
Controlled humidity chambers (e.g., desiccators with saturated salt solutions to maintain specific relative humidity levels: 20%, 50%, 75%)
-
Gas-tight syringes
-
Viscometer
-
Stopwatch
-
Inert gas (e.g., nitrogen or argon)
Methodology:
-
Preparation: Place open vials of this compound into the controlled humidity chambers. A control vial should be kept in a desiccator with a strong desiccant (0% humidity).
-
Exposure: Allow the samples to be exposed to the different humidity levels for a set period (e.g., 1, 2, 4, 8, and 24 hours).
-
Viscosity Measurement: At each time point, carefully remove a small aliquot of this compound from each vial using a gas-tight syringe under an inert gas atmosphere. Measure the viscosity of the aliquot using a viscometer.
-
Polymerization Time: Dispense a small drop of the this compound from each condition onto a standardized, non-reactive surface and start a stopwatch. Record the time it takes for the drop to solidify (i.e., no longer tacky to the touch with a clean, dry probe).
-
Data Analysis: Plot the viscosity and polymerization time as a function of humidity and exposure time.
Mandatory Visualizations
Caption: Troubleshooting logic for premature this compound polymerization.
Caption: Workflow for this compound stability testing under various humidity conditions.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. Cyanoacrylate Chemistry and Polymerization Mechanisms [sid.ir]
- 3. benchchem.com [benchchem.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 7. A systematic characterization of the factors influencing polymerization and dynamic behavior of n-butyl cyanoacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. enbrelpro.com [enbrelpro.com]
- 10. cdc.gov [cdc.gov]
Troubleshooting Enbucrilate embolization complications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Enbucrilate for embolization experiments.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during this compound embolization procedures.
Issue 1: Non-Target Embolization
Question: I am experiencing unintended occlusion of vessels adjacent to my target area. How can I prevent non-target embolization?
Answer:
Non-target embolization is a significant complication where the embolic agent inadvertently blocks vessels outside the intended area, potentially leading to tissue ischemia or sepsis.[1][2] Several factors can contribute to this issue. Here is a step-by-step guide to troubleshoot and prevent it:
Potential Causes and Solutions:
-
Incorrect Catheter Placement: Ensure the microcatheter tip is positioned as distally and securely as possible within the target vessel.[3] Pre-embolization angiography is crucial to identify any anatomical variations or dangerous anastomoses.[3]
-
Excessive Injection Pressure: Forceful injection can lead to reflux of the embolic agent into non-target vessels.[3] Employ a slow, controlled injection technique.
-
Inappropriate this compound-Lipiodol Ratio: The ratio of this compound to ethiodized oil (e.g., Lipiodol) affects the polymerization time. A mixture that polymerizes too slowly can be carried away by blood flow to non-target sites.[1] Adjust the ratio to achieve a faster polymerization time suitable for the blood flow dynamics of the target vessel.
-
High-Flow Conditions: In high-flow arteriovenous malformations (AVMs) or fistulas, the embolic agent can be rapidly washed away. Consider techniques to reduce blood flow temporarily, such as balloon occlusion, or use a higher concentration of this compound for faster polymerization.
Management of Non-Target Embolization:
If non-target embolization occurs, management options depend on the location and clinical significance.[1] These can include:
-
Attempted retrieval of the embolic fragment using snares or other retrieval devices.[1]
-
Relocating the embolus to a less critical vascular bed.[1]
-
In some cases, supportive management and observation may be appropriate.
Issue 2: Catheter Adhesion and Retention
Question: The microcatheter became entrapped in the polymerized this compound during withdrawal. How can I prevent this and what should I do if it happens?
Answer:
Catheter adhesion or retention is a known complication where the catheter becomes bonded to the vessel wall or the solidified embolic cast.[1][4]
Prevention Strategies:
-
Use of Hydrophilic-Coated Microcatheters: These catheters have been shown to reduce the adhesion of cyanoacrylate glues.[1][5][6]
-
Rapid Catheter Withdrawal: Immediately after the injection is complete, the microcatheter should be withdrawn swiftly and in a single, smooth motion.[1]
-
"Glue-Puff" Technique: A small, forceful injection of dextrose 5% in water (D5W) immediately before withdrawing the catheter can help create a non-adhesive layer between the catheter tip and the glue.
-
Avoid Over-Injection: Injecting an excessive volume of this compound can increase the risk of the glue refluxing and adhering to the catheter.
Management of a Trapped Catheter:
If the catheter becomes entrapped, gentle traction may be attempted. However, excessive force can lead to catheter fracture.[1] If the catheter cannot be retrieved, it may need to be cut at the access site, leaving the distal portion in situ. Surgical removal may be necessary in some instances.[4]
Issue 3: Suboptimal Polymerization Time
Question: The this compound is polymerizing either too quickly, blocking the catheter, or too slowly, leading to migration. How can I better control the polymerization time?
Answer:
The polymerization time of this compound is critical for successful embolization.[1] Premature polymerization can block the microcatheter, while delayed polymerization can lead to non-target embolization.[1]
Factors Influencing Polymerization and Control Measures:
| Factor | Effect on Polymerization | Control Strategy |
| This compound:Lipiodol Ratio | Higher Lipiodol content slows polymerization.[6] | Adjust the ratio based on the vascular flow. A common starting ratio is 1:1, but can range from 1:4 for slower flow to higher concentrations of this compound for faster flow. |
| Temperature | Higher temperatures accelerate polymerization.[7] | Bringing this compound to room temperature before use is standard. Cooling the mixture in an ice bath can significantly prolong polymerization time if needed.[8] |
| Ionic Environment | Contact with ionic substances (blood, saline) initiates polymerization.[1] | Flush the catheter with a non-ionic solution like 5% dextrose in water (D5W) before and after glue injection to prevent premature polymerization within the catheter.[6] |
| Acidic Additives | Addition of a small amount of acid (e.g., glacial acetic acid) can prolong polymerization time.[9] | This should be done with caution and precise measurement, as it can alter the properties of the embolic agent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common complications associated with this compound embolization?
A1: The most frequently reported complications include non-target embolization, catheter adhesion and retention, and issues related to suboptimal polymerization time (either too fast or too slow).[1] Other potential complications include vessel perforation, post-embolization syndrome (fever, pain, and leukocytosis), and, rarely, sepsis.[10][11]
Q2: How is this compound prepared for embolization?
A2: this compound is a liquid monomer that is typically mixed with an opacifying agent, most commonly ethiodized oil (Lipiodol), and sometimes with tantalum powder.[1] This mixture serves three purposes: it makes the radiolucent glue visible under fluoroscopy, it prolongs the polymerization time, and it increases the viscosity of the mixture.[1] The ratio of this compound to Lipiodol is adjusted based on the specific requirements of the procedure, particularly the blood flow rate at the target site.
Q3: What is the mechanism of this compound polymerization?
A3: this compound undergoes an anionic polymerization reaction upon contact with ions, such as those found in blood or other bodily fluids.[1][5] The hydroxyl ions in the blood act as initiators, causing the cyanoacrylate monomers to rapidly link together and form a solid polymer cast, occluding the vessel.
Q4: Can this compound be used in patients with coagulopathies?
A4: Yes, one of the advantages of this compound is that its polymerization is independent of the coagulation cascade.[2] This makes it a suitable embolic agent for patients with underlying coagulopathies.
Quantitative Data on Complications
The following table summarizes complication rates from various studies on this compound embolization. It is important to note that rates can vary significantly depending on the procedure, patient population, and operator experience.
| Complication | Reported Rate | Study Reference |
| Non-target Embolization | 0.7% - 9.7% | [11][12][13] |
| Catheter Adhesion/Retention | ~1% (major complication) | [13] |
| Re-bleeding (Gastric Varices) | 4.4% (early) - 21.1% (late) | [12][14] |
| Sepsis | 1.3% - 10% | [11][12] |
| Overall Complication Rate | 0.5% - 14.4% | [11][14] |
Experimental Protocols
Protocol 1: Preparation of this compound-Lipiodol Mixture
Objective: To prepare a standardized this compound-Lipiodol mixture for experimental embolization.
Materials:
-
This compound (n-butyl cyanoacrylate)
-
Ethiodized oil (Lipiodol)
-
Sterile 1 mL syringes
-
Sterile three-way stopcock
-
Sterile connecting tubing
Procedure:
-
Draw the desired volume of Lipiodol into a 1 mL syringe.
-
Draw the desired volume of this compound into a separate 1 mL syringe. Note: The ratio will depend on the experimental model's blood flow characteristics. A 1:1 ratio is a common starting point.
-
Connect both syringes to a three-way stopcock.
-
Thoroughly mix the two components by pushing the plungers back and forth for at least 20-30 cycles to ensure a homogenous solution.
-
The mixture is now ready for injection through a microcatheter.
Protocol 2: Microcatheter Flushing to Prevent Premature Polymerization
Objective: To prevent the polymerization of this compound within the microcatheter.
Materials:
-
Microcatheter
-
Sterile 5% dextrose in water (D5W)
-
Sterile 1 mL syringe
Procedure:
-
Prior to injecting the this compound mixture, flush the microcatheter with 0.5-1.0 mL of D5W. This removes any ionic solutions (like saline or blood) from the catheter lumen.
-
Immediately following the this compound injection, and before withdrawing the catheter, inject a small, rapid "puff" of D5W (approximately 0.1-0.2 mL). This helps to clear the catheter tip of any residual glue.
-
Withdraw the microcatheter promptly.
Visualizations
References
- 1. N-butyl cyanoacrylate embolotherapy: techniques, complications, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Butyl Cyanoacrylate Proved Beneficial to Avoid a Nontarget Embolization of the Ophthalmic Artery in Endovascular Management of Epistaxis: A Neurointerventional Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Complications of varicocele embolization: adhesion of the intravascular catheter during infusion of bucrylate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. afinitica.com [afinitica.com]
- 6. articl.net [articl.net]
- 7. benchchem.com [benchchem.com]
- 8. Extending polymerization time of polymethylmethacrylate cement in percutaneous vertebroplasty with ice bath cooling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adjusting the polymerization time of isobutyl-2 cyanoacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. n-Butyl Cyanoacrylate Embolization of Cerebral Arteriovenous Malformations: Results of a Prospective, Randomized, Multi-center Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitfalls in histoacryl glue injection therapy for oesophageal, gastric and ectopic varices: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low incidence of complications from endoscopic gastric variceal obturation with butyl cyanoacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endovascular Embolization of Visceral Artery Pseudoaneurysms Using Modified Injection Technique with N-Butyl Cyanoacrylate Glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors influencing clinical outcomes of Histoacryl® glue injection-treated gastric variceal hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Enbucrilate Concentration for Embolization: A Technical Support Center
Welcome to the technical support center for the optimization of Enbucrilate (n-butyl cyanoacrylate, NBCA) concentration in embolization procedures. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for embolization?
A1: The optimal concentration of this compound is not a single value but depends on several factors, primarily the rate of blood flow at the target site, the desired depth of penetration, and the vascular territory being embolized. This compound is typically diluted with an opacifying agent, most commonly ethiodized oil (Lipiodol), to control the polymerization time and for fluoroscopic visualization.[1][2] The ratio of NBCA to ethiodized oil is the critical parameter to adjust. Higher concentrations of NBCA (e.g., 1:1 ratio with ethiodized oil) lead to faster polymerization and are suitable for high-flow situations where rapid occlusion is necessary to prevent distal migration of the embolic agent.[3] Lower concentrations (e.g., 1:4 or 1:8 ratio) result in delayed polymerization, allowing for deeper penetration into the vascular bed, which can be advantageous in treating arteriovenous malformations (AVMs) or certain tumors.[3][4]
Q2: How do different this compound concentrations affect polymerization time?
A2: The concentration of this compound in the mixture is inversely proportional to the polymerization time. A higher concentration of NBCA leads to a shorter polymerization time upon contact with ionic substances like blood.[5] Conversely, a lower concentration (i.e., more diluted with ethiodized oil) will have a longer polymerization time.[6] This relationship is crucial for controlling the embolization procedure. For instance, in a rabbit model of lymphatic embolization, a 33% NBCA mixture had a mean polymerization time of 14 seconds, while an 11% mixture took 932 seconds.[6]
Q3: What are the key factors influencing this compound polymerization in vivo?
A3: Several factors beyond the concentration of this compound itself influence its polymerization in a biological environment. These include:
-
Presence of Ionic Fluids: Polymerization is initiated by contact with ionic substances like blood and endothelial surfaces.[2][5]
-
Temperature: Higher temperatures accelerate the polymerization rate.[5][7]
-
pH: A more basic pH increases the rate of polymerization.[5][7]
-
Biological Catalysts: Blood products can significantly increase the polymerization rate. The catalytic effect increases in the order of plasma, platelets, red blood cells (RBCs), and lysed RBCs.[5]
Troubleshooting Guide
Issue 1: Premature Polymerization and Catheter Adhesion
-
Problem: The this compound mixture polymerizes too quickly, leading to blockage of the microcatheter or adhesion of the catheter to the vessel wall.[1][8]
-
Possible Causes:
-
Solutions:
-
Decrease the NBCA concentration by increasing the proportion of ethiodized oil.[1]
-
Ensure thorough and continuous flushing of the microcatheter with 5% dextrose solution immediately before and after the injection of the glue mixture.[2]
-
Inject the this compound mixture as a single, continuous column to minimize contact with blood at the catheter tip.[1]
-
Withdraw the microcatheter immediately after the injection is complete.[2]
-
Issue 2: Delayed Polymerization and Non-Target Embolization
-
Problem: The this compound mixture polymerizes too slowly, leading to migration of the embolic agent past the target lesion and occlusion of unintended vessels.[1] This is a serious complication that can lead to ischemia or infarction of healthy tissue.[9]
-
Possible Causes:
-
The NBCA concentration is too low for the blood flow rate at the target site.[1]
-
Over-dilution with ethiodized oil.
-
Injection into a very high-flow shunt without adequate flow control measures.
-
-
Solutions:
-
Increase the NBCA concentration in the mixture to achieve faster polymerization.[1][3]
-
Consider using techniques to temporarily reduce blood flow, such as the wedge catheter technique or adjunctive balloon occlusion, to allow the glue to polymerize in the desired location.[2][10]
-
Inject smaller aliquots of the mixture to better control its distribution.
-
Issue 3: Incomplete Occlusion of the Target Lesion
-
Problem: The embolization procedure fails to completely occlude the target vessel or lesion, leading to persistent perfusion.
-
Possible Causes:
-
Insufficient volume of the this compound mixture was injected.
-
The chosen concentration was not appropriate for the vascular anatomy, leading to poor penetration into the nidus of a malformation.
-
Presence of multiple feeding arteries that were not all embolized.
-
-
Solutions:
-
Careful pre-procedural imaging is essential to accurately map the vascular anatomy and identify all feeding vessels.
-
Adjust the NBCA-ethiodized oil ratio to achieve the desired penetration. A more dilute mixture may be necessary to reach the core of a vascular malformation.[11]
-
If necessary, perform a second embolization procedure to address any remaining inflow.
-
Data on this compound Concentrations and Polymerization Times
The following tables summarize quantitative data from various studies to aid in the selection of an appropriate this compound concentration for your experiments.
Table 1: this compound (NBCA) to Ethiodized Oil Ratios in Different Applications
| Application | NBCA:Ethiodized Oil Ratio | Reference |
| Preoperative Embolization of Venous Malformations | 1:3 to 1:5 | [12] |
| Gastroesophageal Varix Embolization | 2:1 | [1] |
| Right Portal Vein Embolization | 3:1 | |
| Management of Spontaneous Hematomas | 15% NBCA solution | [13] |
| Embolization of Cerebral Arteriovenous Malformations | 1:1 to 1:4 | [2] |
| Prostatic Artery Embolization | 1:8 | [14] |
| Varicocele Embolization | 1:1 | [3] |
Table 2: Effect of NBCA Concentration on Polymerization Time in a Rabbit Lymphatic Embolization Model
| NBCA Concentration | Mean Polymerization Time (seconds) | Mean Distance Traveled (mm) | Reference |
| 33% (1:2 ratio) | 14 ± 3 | 13 ± 10 | [6] |
| 20% (1:4 ratio) | 88 ± 93 | 31 ± 44 | [6] |
| 14% (1:6 ratio) | 331 ± 292 | 85 ± 89 | [6] |
| 11% (1:8 ratio) | 932 ± 540 | 108 ± 35 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-Ethiodized Oil Mixture
This protocol describes the standard procedure for preparing an this compound mixture for embolization experiments.
Materials:
-
N-butyl cyanoacrylate (this compound)
-
Ethiodized oil (e.g., Lipiodol)
-
Sterile syringes (1 mL or 3 mL)
-
Three-way stopcock
-
Microcatheter
-
5% Dextrose solution
Procedure:
-
Draw the desired volume of ethiodized oil into one sterile syringe.
-
Draw the desired volume of this compound into a separate sterile syringe.
-
Connect both syringes to a three-way stopcock.
-
Thoroughly mix the two components by repeatedly passing them back and forth between the syringes for at least 20-30 cycles to ensure a homogenous mixture.
-
The mixture is now ready for injection. It is important to use the mixture promptly after preparation.
-
Prior to injecting the glue mixture, flush the microcatheter with a 5% dextrose solution to prevent premature polymerization within the catheter.[2]
Protocol 2: In Vitro Assessment of this compound Polymerization Time
This protocol provides a method for evaluating the polymerization time of different this compound concentrations in a controlled laboratory setting.
Materials:
-
Prepared this compound-ethiodized oil mixtures of varying concentrations
-
Saline solution or phosphate-buffered saline (PBS) to simulate ionic conditions
-
Petri dish or a small beaker
-
Stopwatch
-
Micropipette
Procedure:
-
Add a fixed volume of saline or PBS to the petri dish.
-
Using a micropipette, dispense a small, standardized drop of the prepared this compound mixture into the saline.
-
Simultaneously start the stopwatch.
-
Observe the drop and stop the stopwatch when the liquid mixture solidifies into a cast.
-
Record the polymerization time.
-
Repeat the experiment multiple times for each concentration to ensure reproducibility and calculate the mean polymerization time.
Visualizations
Caption: Experimental workflow for this compound embolization.
Caption: Troubleshooting logic for this compound polymerization issues.
References
- 1. N-butyl cyanoacrylate embolotherapy: techniques, complications, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. articl.net [articl.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A systematic characterization of the factors influencing polymerization and dynamic behavior of n-butyl cyanoacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymerization Properties of n-Butyl Cyanoacrylate Mixed with Ethiodized Oil in the Lymphatic System: In Vivo Investigation in a Rabbit Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Experience with bucrylate (isobutyl-2-cyanoacrylate) embolization of cerebral arteriovenous malformations during surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complications of Embolization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcatheter embolization of the kidney with butyl-2-cyanoacrylate: experimental and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of N-butyl cyanoacrylate for embolization of bleeding patients must be demystified regardless of the operator experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preoperative Embolization of Venous Malformations Using n-Butyl Cyanoacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transcatheter Arterial Embolization with N-Butyl-2-Cyanoacrylate in the Management of Spontaneous Hematomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostate artery embolization using n-butyl cyanoacrylate glue for symptomatic benign prostatic hyperplasia: A six-month outcome analysis in 103 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enbucrilate Use in In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enbucrilate (n-butyl-2-cyanoacrylate) tissue adhesive in in vivo experiments. The focus is on minimizing histotoxicity and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound histotoxicity?
A1: The primary cause of histotoxicity associated with this compound and other cyanoacrylate adhesives is the release of degradation byproducts, namely formaldehyde and cyanoacetate, as the adhesive breaks down in the biological environment.[1][2] Shorter-chain cyanoacrylates degrade more rapidly, leading to a higher concentration of these toxic substances and, consequently, more significant tissue damage.[3][4]
Q2: How can I minimize the histotoxicity of this compound in my experiments?
A2: To minimize histotoxicity, consider the following strategies:
-
Use Longer-Chain Analogs: If your experimental design allows, using cyanoacrylates with longer alkyl chains (e.g., 2-octyl cyanoacrylate) can reduce toxicity as they degrade more slowly.[1][5]
-
Apply Sparingly: Use the smallest amount of adhesive necessary to achieve the desired effect. Better biocompatibility has been observed with smaller quantities of the adhesive.[6]
-
Ensure a Dry Application Site: While this compound polymerizes in the presence of moisture, excessive moisture can affect the polymerization process and potentially the adhesive's biocompatibility.[6]
-
Consider Flexibility: The inherent brittleness of polymerized this compound can cause mechanical stress and injury to surrounding tissues.[2] Formulations with flexible ether linkages may offer improved biocompatibility.[2]
Q3: Are there any alternatives to this compound with lower histotoxicity?
A3: Yes, longer-chain cyanoacrylate derivatives are generally less histotoxic. For example, 2-octyl cyanoacrylate is a commonly used alternative that has been shown to have a better biocompatibility profile due to its slower degradation and lower release of formaldehyde.[1][5] Additionally, incorporating flexible ether linkages into the cyanoacrylate structure can improve elasticity and reduce tissue injury.[2]
Q4: What are the typical signs of histotoxicity in vivo?
A4: Signs of histotoxicity can range from mild to severe and include:
-
Acute and chronic inflammation[3]
-
Tissue necrosis[3]
-
Foreign body giant cell reaction[3]
-
Edema[7]
-
Seroma formation[3]
Histopathological analysis of tissue samples is essential for a definitive assessment of histotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Severe inflammatory response observed in tissue samples. | High concentration of degradation byproducts (formaldehyde, cyanoacetate). | - Reduce the amount of this compound applied.[6]- Consider switching to a longer-chain cyanoacrylate like 2-octyl cyanoacrylate.[3]- Ensure the adhesive is applied as a thin film rather than a large droplet. |
| Poor wound healing or dehiscence at the application site. | Tissue necrosis due to high adhesive volume or rapid degradation. | - Use the minimum effective amount of adhesive.[6]- Ensure the wound edges are well-approximated before applying the adhesive.- In some cases, a combination of sutures and a minimal amount of adhesive may provide better support. |
| Adhesive failure or lack of bonding. | Improper application technique or presence of excess moisture/fluid. | - Ensure the tissue surface is as dry as possible before application.[6]- Apply a thin, even layer of the adhesive.- Allow sufficient time for polymerization as per the manufacturer's instructions. |
| Unexpected cell death in surrounding tissues. | Cytotoxic effects of the adhesive and its degradation products. | - Confirm the biocompatibility of the specific this compound formulation with your cell/tissue type through in vitro testing prior to in vivo experiments.[8]- Minimize direct contact of the adhesive with highly sensitive or vital tissues where possible. |
Data Presentation
Table 1: Comparison of Cyanoacrylate Derivatives and Histotoxicity
| Cyanoacrylate Derivative | Alkyl Chain Length | Relative Degradation Rate | Relative Histotoxicity | Key Findings |
| Methyl-2-cyanoacrylate | Shortest | Fast | High | Proved to be histotoxic.[3] |
| Ethyl-2-cyanoacrylate | Short | Fast | High | Demonstrates severe histotoxicity with acute inflammation and tissue necrosis.[3] |
| This compound (n-butyl-2-cyanoacrylate) | Medium | Moderate | Low to Moderate | Much less histotoxic than shorter-chain derivatives, with mild acute inflammation observed.[3] |
| 2-Octyl-cyanoacrylate | Long | Slow | Low | Generally considered more biocompatible with less formaldehyde release.[1][5] |
| Hexoxyethyl cyanoacrylate | Long (with ether linkage) | Slow | Low | More elastic and less toxic in vitro and in vivo.[5] |
Table 2: Summary of In Vivo Biocompatibility Studies of this compound
| Study Focus | Animal Model | Observation Period | Key Histopathological Findings | Reference |
| Wound Closure | Rabbits | Up to 2 months | Induced edema and a mild acute inflammatory reaction; resorbed almost completely within 2 months in well-vascularized tissues. | [7] |
| Subcutaneous Implantation | Rats | Up to 120 days | No significant inflammatory reaction; results were similar to the control group. | [9] |
| Cervical Deep Tissue Application | Rats | Up to 360 days | Inflammation significantly decreased over time; fibrosis remained mild. | [10] |
| Skin Wound Healing | Rats | Up to 21 days | Caused lesser polymorphonuclear infiltrate compared to silk and Polyglactin 910 sutures. | [11] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Histotoxicity via Subcutaneous Implantation
This protocol is adapted from studies evaluating the biocompatibility of materials in subcutaneous tissue.[9]
-
Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats).
-
Anesthesia and Surgical Preparation: Anesthetize the animal using an approved protocol. Shave and disinfect the dorsal surgical site.
-
Surgical Procedure:
-
Create two small subcutaneous pockets on the dorsal side of the animal.
-
In one pocket (experimental group), implant a sterile, inert carrier (e.g., a small polyethylene tube) containing a standardized amount of this compound.
-
In the second pocket (control group), implant an empty carrier of the same type.
-
-
Wound Closure: Close the incisions with appropriate sutures.
-
Post-operative Care: Provide post-operative analgesia and monitor the animals for signs of distress.
-
Tissue Harvesting: At predetermined time points (e.g., 7, 30, and 90 days), euthanize the animals and carefully excise the implanted materials along with the surrounding tissue.
-
Histopathological Analysis:
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the samples for paraffin embedding.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope to assess the inflammatory response, fibrosis, and presence of necrosis.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound on a cell line of interest.[12]
-
Cell Culture: Culture the desired cell line (e.g., L929 fibroblasts, osteoblasts) in an appropriate medium until they reach a suitable confluence in a 96-well plate.
-
Preparation of this compound Extracts:
-
Prepare extracts of polymerized this compound by incubating a standardized amount of the adhesive in a cell culture medium for a defined period (e.g., 24 hours) at 37°C.
-
Create a series of dilutions of the extract.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the prepared this compound extracts of varying concentrations.
-
Include a negative control (fresh medium) and a positive control (a known cytotoxic agent).
-
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Mandatory Visualizations
Caption: this compound degradation and histotoxicity pathway.
Caption: Troubleshooting workflow for severe inflammation.
Caption: Experimental workflow for assessing this compound biocompatibility.
References
- 1. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Histotoxicity of cyanoacrylate tissue adhesives. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cytotoxic properties and apoptotic potential of N-butyl and 2-octyl cyanoacrylates used in surgical treatment of chronic venous insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo studies on the use of Histoacryl(®) as a soft tissue glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal use of n-butyl 2-cyanoacrylate (Indermil) for wound closure: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Antibacterial and cytotoxic effects of N-butyl-2-cyanoacrylate used as a tissue adhesive] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of n-butyl cyanoacrylate adhesive in rat subcutaneous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biocompatibility of n-butyl-2-cyanoacrylate (Histoacryl) in cervical structures of rats: prospective in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocompatibility of n-butyl-cyanoacrylate compared to conventional skin sutures in skin wounds [scielo.org.mx]
- 12. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Flexibility of Polymerized Enbucrilate
Welcome to the technical support center for Enbucrilate polymerization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the flexibility of polymerized n-butyl cyanoacrylate (this compound). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the polymerization of this compound, focusing on the problem of brittleness and lack of flexibility.
Issue 1: The polymerized this compound is brittle and fractures easily.
-
Question: My polymerized this compound film is extremely brittle and shatters upon minimal handling. What is causing this and how can I improve its flexibility?
-
Answer: The inherent chemical structure of poly(n-butyl cyanoacrylate) results in a rigid polymer network upon curing, leading to brittleness.[1][2] This is a common issue, especially in applications requiring some degree of movement or stress absorption. To improve flexibility, you can consider several approaches:
-
Incorporation of Plasticizers: Plasticizers are low molecular weight additives that can be incorporated into the this compound formulation. They work by inserting themselves between the polymer chains, reducing intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in a more flexible material.[3][4]
-
Use of Rubber-Toughened Formulations: Specialty cyanoacrylate formulations are available that contain finely dispersed rubber particles.[5][6][7] These particles act as shock absorbers within the polymer matrix, dissipating energy from impacts or flexing and preventing crack propagation.[1]
-
Copolymerization: Introducing a more flexible monomer during the polymerization process can alter the overall properties of the resulting copolymer. By copolymerizing n-butyl cyanoacrylate with a monomer that forms a more flexible polymer, the overall brittleness of the material can be reduced.
-
Issue 2: My plasticized this compound formulation shows poor adhesion or phase separation.
-
Question: I've added a plasticizer to my this compound, but now the adhesive performance is poor, and I see signs of the plasticizer leaching out. What should I do?
-
Answer: This indicates a compatibility issue between the plasticizer and the poly(n-butyl cyanoacrylate) matrix. For a plasticizer to be effective, it must be miscible with the polymer and remain homogenously dispersed after curing.
-
Troubleshooting Steps:
-
Select a Compatible Plasticizer: The polarity of the plasticizer should be compatible with the polar nature of the cyanoacrylate polymer. Citrate esters, such as triethyl citrate (TEC) and acetyl tri-n-butyl citrate (ATBC), are often good candidates. Phthalates like dibutyl phthalate (DBP) have also been used, but some are being phased out due to health concerns.
-
Optimize Plasticizer Concentration: Excessive amounts of plasticizer can lead to saturation of the polymer matrix and subsequent leaching. Start with a low concentration (e.g., 5% w/w) and incrementally increase it, evaluating the mechanical properties and for any signs of phase separation at each step.
-
Ensure Proper Mixing: Thoroughly mix the plasticizer with the this compound monomer before initiating polymerization to ensure a homogenous distribution.
-
-
Issue 3: How do I choose the right method to improve flexibility for my specific application?
-
Question: Should I use a plasticizer, a rubber-toughened formulation, or copolymerization for my drug delivery application?
-
Answer: The best approach depends on the specific requirements of your application, including biocompatibility, desired mechanical properties, and regulatory considerations.
-
Plasticizers: This is a common and effective method. For biomedical applications, it is crucial to select a biocompatible plasticizer. Citrate esters are often preferred. This method allows for tunable flexibility by adjusting the plasticizer concentration.
-
Rubber-Toughened Formulations: These are excellent for applications requiring high impact resistance and durability. However, the composition of commercial rubber-toughened adhesives is often proprietary, which may be a limitation for certain research and drug delivery applications where full formulation disclosure is necessary.
-
Copolymerization: This approach offers a high degree of control over the final polymer properties by selecting appropriate comonomers. For instance, copolymerizing n-butyl cyanoacrylate with a longer-chain cyanoacrylate can increase flexibility. This method can be complex and may require significant formulation development.
-
Data Presentation: Effect of Plasticizers on Mechanical Properties
The following tables summarize the expected trends in the mechanical properties of polymers when plasticizers are added. While specific data for this compound is limited in publicly available literature, these examples from analogous polymer systems illustrate the general effects.
Table 1: Illustrative Example of the Effect of Triethyl Citrate (TEC) on the Mechanical Properties of a Polymer Film
| Plasticizer Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 0 | 45.0 | 5.0 | 1800 |
| 10 | 30.0 | 50.0 | 1200 |
| 20 | 20.0 | 150.0 | 700 |
Note: Data is illustrative and based on general trends observed in plasticized polymers. Actual values for this compound may vary.
Table 2: Illustrative Example of the Effect of Dibutyl Phthalate (DBP) on the Mechanical Properties of a Polymer Film
| Plasticizer Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 50.0 | 4.0 |
| 5 | 40.0 | 25.0 |
| 15 | 25.0 | 200.0 |
Note: Data is illustrative and based on general trends observed in plasticized polymers. Actual values for this compound may vary.
Experimental Protocols
Protocol 1: Incorporation of a Plasticizer into this compound and Preparation of Polymer Films for Mechanical Testing
Objective: To prepare plasticized poly(n-butyl cyanoacrylate) films with varying concentrations of a plasticizer for mechanical property analysis.
Materials:
-
n-Butyl cyanoacrylate (this compound) monomer
-
Plasticizer (e.g., Triethyl Citrate - TEC)
-
Stabilizer (if required, as per monomer supplier)
-
Non-reactive, flat casting surface (e.g., PTFE or silicone mold)
-
Micropipettes
-
Glass vials
-
Vortex mixer
Methodology:
-
Formulation Preparation:
-
In separate glass vials, prepare the desired formulations by adding the plasticizer to the this compound monomer at various weight percentages (e.g., 0%, 5%, 10%, 15%, 20% w/w).
-
Ensure the total volume is sufficient for casting the films.
-
Thoroughly mix each formulation using a vortex mixer for 1-2 minutes to ensure homogeneity.
-
-
Film Casting:
-
Work in a well-ventilated area, as cyanoacrylate monomers can be irritating.
-
Carefully pour the prepared formulation onto the center of the casting surface.
-
Allow the monomer to spread evenly to form a thin film. The polymerization will be initiated by trace amounts of moisture on the surface and in the atmosphere.
-
Cover the casting setup to protect it from dust and allow the polymerization to proceed at room temperature for 24 hours to ensure full curing.
-
-
Specimen Preparation for Tensile Testing:
-
Once fully cured, carefully peel the polymer film from the casting surface.
-
Using a die cutter or a sharp blade and a template, cut dumbbell-shaped specimens from the film according to a standard such as ASTM D638 (Type V for thin films).
-
Measure the thickness of each specimen at several points along the gauge length using a micrometer and calculate the average thickness.
-
Protocol 2: Tensile Testing of Polymerized this compound Films
Objective: To determine the tensile strength, elongation at break, and Young's modulus of the prepared polymer films.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell (e.g., 10 N or 100 N)
-
Grips suitable for thin films
-
Extensometer (optional, for more accurate strain measurement)
-
Calipers or micrometer
Methodology:
-
Machine Setup:
-
Mount the grips onto the UTM.
-
Set the gauge length (the initial distance between the grips).
-
Select an appropriate crosshead speed (e.g., 5 mm/min for rigid plastics).
-
-
Testing:
-
Securely clamp a dumbbell-shaped specimen in the grips, ensuring it is aligned vertically and not pre-stressed.
-
Start the tensile test. The UTM will pull the specimen at a constant rate until it fractures.
-
Record the load and displacement data throughout the test.
-
Repeat the test for at least five specimens for each formulation to ensure statistical significance.
-
-
Data Analysis:
-
From the stress-strain curve generated for each specimen:
-
Tensile Strength (MPa): The maximum stress the material can withstand before breaking.
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
Young's Modulus (MPa): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
-
Calculate the average and standard deviation for each mechanical property for each formulation.
-
Visualizations
References
- 1. diva-portal.org [diva-portal.org]
- 2. US20160017189A1 - Cyanoacrylate compositions - Google Patents [patents.google.com]
- 3. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6977278B1 - Cyanoacrylate compositions curable to flexible polymeric materials - Google Patents [patents.google.com]
- 5. US20160213593A1 - Flexible Nail Glue Composition and Laminate - Google Patents [patents.google.com]
- 6. CN111073525A - Low-modulus flexible acrylate adhesive and preparation method thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enbucrilate Adhesive Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with the removal of enbucrilate (n-butyl cyanoacrylate) adhesive from skin and laboratory or surgical instruments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to remove?
A1: this compound, a n-butyl cyanoacrylate, is a medical-grade tissue adhesive used for wound closure and various surgical applications.[1][2][3] It functions by polymerizing rapidly upon contact with moisture, such as that present on skin or in trace amounts on surfaces, forming a strong, rigid thermoplastic film.[3] This rapid polymerization and strong bonding make it challenging to remove once cured.
Q2: What are the primary methods for removing this compound from skin?
A2: The primary methods for removing this compound from the skin involve softening and dissolving the adhesive. The most common approaches are soaking the affected area in warm, soapy water or applying oily substances. For more stubborn cases, a solvent like acetone may be used with caution.
Q3: Is it safe to use acetone to remove this compound from the skin?
A3: Acetone can be an effective solvent for this compound, but it should be used with caution on the skin as it can cause dryness, irritation, and cracking.[4] It is advisable to use minimal amounts and to wash the area with soap and water, followed by moisturizing, after the adhesive is removed. For sensitive areas, alternative methods are recommended.
Q4: How can this compound be removed from surgical instruments?
A4: For surgical instruments, particularly those made of stainless steel, immersion in acetone or other organic solvents like methyl ethyl ketone or nitromethane is effective for dissolving the adhesive.[1] Mechanical cleaning, sometimes in conjunction with enzymatic cleaners, can also be employed, especially as part of a standard instrument reprocessing protocol.[5][6][7]
Q5: Will acetone damage my stainless steel instruments?
A5: Acetone is generally considered safe for cleaning stainless steel instruments and is often used as a degreaser and cleaning agent in industrial and laboratory settings. It evaporates quickly and typically does not leave a residue. However, prolonged exposure is not recommended, and it is always best to follow the instrument manufacturer's guidelines for cleaning and sterilization.
Troubleshooting Guides
This compound Adhesive on Skin
Issue: Accidental bonding of skin to skin or to a surface with this compound.
Solution:
-
Initial Action: Do not forcibly pull the bonded skin apart. This can cause tearing and injury.
-
Gentle Method (Recommended First):
-
Soak the affected area in warm, soapy water for several minutes.
-
Gently peel or roll the skin apart. A blunt instrument, like a spoon handle, can be used to gently pry the bonded surfaces.
-
-
Oil-Based Method:
-
Apply a generous amount of an oily or greasy substance, such as petroleum jelly, mineral oil, or vegetable oil.
-
Massage the area to allow the oil to penetrate and weaken the adhesive bond.
-
Gently attempt to separate the skin.
-
-
Solvent Method (Use with Caution):
-
If the above methods fail, apply a small amount of acetone (nail polish remover) to the affected area using a cotton swab.
-
Allow the acetone to soften the adhesive, then gently try to peel it away.
-
Wash the skin thoroughly with soap and water afterward and apply a moisturizer to counteract the drying effect of the acetone.
-
This compound Adhesive on Instruments
Issue: Cured this compound adhesive on surgical or laboratory instruments.
Solution:
-
Immediate Action (Point-of-Use Cleaning): As soon as possible after use, wipe instruments to remove excess adhesive before it fully cures. If possible, immerse the instruments in sterile water or an enzymatic cleaning solution.[5][6]
-
Solvent Immersion:
-
Immerse the instruments in a container of acetone or another suitable solvent.
-
Allow the instruments to soak until the adhesive softens and can be wiped or brushed away. The duration will depend on the thickness of the adhesive.
-
-
Mechanical Cleaning:
-
For stubborn residue, gentle mechanical cleaning with a soft-bristled brush may be necessary after solvent soaking.
-
Ultrasonic cleaners can also be effective in dislodging adhesive residue, often in conjunction with a cleaning solution.
-
-
Enzymatic Cleaners: For general cleaning of medical instruments that may have adhesive residue, enzymatic cleaners can be used as part of a standard reprocessing protocol to break down organic soils, which may be present along with the adhesive.[6][7]
Data Presentation
| Removal Agent | Target Surface | Effectiveness | Application Time (Qualitative) | Safety Considerations |
| Warm Soapy Water | Skin | Moderate | Several minutes of soaking | Safest option, non-irritating. |
| Petroleum Jelly/Oils | Skin | Moderate | Several minutes with massage | Safe, moisturizing to the skin. |
| Acetone | Skin | High | Seconds to minutes | Can cause skin irritation and dryness. Use in a well-ventilated area. |
| Acetone | Stainless Steel | High | Minutes | Generally safe for stainless steel. Use in a well-ventilated area. |
| Enzymatic Cleaner | Instruments | Indirect | Per manufacturer's instructions | Primarily for biological debris, but part of the overall cleaning process. |
Experimental Protocols
Protocol 1: Removal of this compound Adhesive from Skin
-
Objective: To safely remove cured this compound adhesive from the skin.
-
Materials: Warm water, mild soap, basin, petroleum jelly, cotton swabs, acetone (optional), soft cloth.
-
Procedure:
-
Prepare a basin of warm, soapy water.
-
Immerse the affected skin area in the water for 5-10 minutes to soften the adhesive.
-
Gently attempt to peel the adhesive from the skin. If it does not come off easily, proceed to the next step.
-
Apply a liberal amount of petroleum jelly to the adhesive and the surrounding skin.
-
Massage the area for several minutes to work the petroleum jelly under the edges of the adhesive.
-
Use a soft cloth to gently rub the area and lift the loosened adhesive.
-
If the adhesive persists, apply a small amount of acetone with a cotton swab directly to the adhesive.
-
Allow the acetone to sit for 1-2 minutes, then gently try to remove the adhesive.
-
Once the adhesive is removed, wash the skin thoroughly with soap and water.
-
Pat the skin dry and apply a moisturizer.
-
Protocol 2: Cleaning of this compound Adhesive from Stainless Steel Instruments
-
Objective: To effectively remove cured this compound adhesive from stainless steel instruments without causing damage.
-
Materials: Acetone, glass beaker or stainless steel tray, soft-bristled brush, lint-free cloth, personal protective equipment (gloves, safety glasses).
-
Procedure:
-
Don appropriate personal protective equipment.
-
In a well-ventilated area, pour a sufficient amount of acetone into a glass beaker or stainless steel tray to fully immerse the contaminated part of the instrument.
-
Carefully place the instrument into the solvent.
-
Allow the instrument to soak. The required time will depend on the thickness of the adhesive; start with 15-30 minutes.
-
Periodically check the adhesive's consistency. Once it has softened and swelled, remove the instrument from the solvent.
-
Use a soft-bristled brush to gently scrub the softened adhesive from the instrument's surface.
-
Wipe the instrument clean with a lint-free cloth.
-
If residue remains, repeat the soaking and scrubbing steps.
-
Once all adhesive is removed, rinse the instrument thoroughly with deionized water and proceed with standard cleaning, disinfection, and sterilization protocols as per institutional guidelines.
-
Visualizations
Caption: Workflow for this compound Removal from Skin.
Caption: Workflow for this compound Removal from Instruments.
References
- 1. Butyl cyanoacrylate - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS#:6606-65-1 | Chemsrc [chemsrc.com]
- 3. grokipedia.com [grokipedia.com]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. consteril.com [consteril.com]
- 6. elmed.com [elmed.com]
- 7. Cleaning and Disinfecting Surgical Instruments | STERIS [steris.com]
Technical Support Center: Controlling Enbucrilate Polymerization
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with the exothermic anionic polymerization of enbucrilate (n-butyl cyanoacrylate, BCA).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental application of this compound, focusing on controlling its rapid and exothermic polymerization.
Issue 1: Premature Polymerization During Storage or Handling
-
Question: My this compound monomer solidified in the container or polymerizes instantly upon handling. What is causing this, and how can I prevent it?
-
Answer: This is a common issue caused by unintended anionic polymerization initiated by moisture or basic impurities. The electron-withdrawing groups in this compound make it highly susceptible to initiation by weak bases, including water from atmospheric humidity.[1]
-
Troubleshooting Steps:
-
Moisture Control: Handle the monomer under dry, inert conditions (e.g., in a glovebox or using Schlenk techniques). Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere.
-
Proper Storage: Store unopened this compound in a cool, dry, dark place. Refrigeration can extend shelf life, but always allow the container to reach room temperature before opening to prevent condensation from forming inside.[1]
-
Avoid Basic Contaminants: Use acid-washed glassware to neutralize any basic residues. Ensure solvents are anhydrous and free from basic impurities.
-
-
Issue 2: Uncontrolled, Rapid Exothermic Reaction (Runaway Reaction)
-
Question: My reaction became uncontrollably fast, generating excessive heat. How can I mitigate this risk?
-
Answer: A runaway reaction occurs when the heat generated by the polymerization exceeds the rate of heat removal, leading to a rapid acceleration of the reaction.[2] This is particularly dangerous in bulk polymerizations.
-
Troubleshooting Steps:
-
Heat Dissipation: Use a reaction vessel with a high surface-area-to-volume ratio to improve heat transfer. Employ a cooling bath (e.g., ice-water or a cryocooler) to actively remove heat from the reaction. For larger-scale reactions, consider using a jacketed reactor with a circulating coolant.[3]
-
Solvent Use: Performing the polymerization in a suitable anhydrous solvent helps to dissipate the heat generated.
-
Controlled Monomer Addition: Instead of adding all the monomer at once, use a syringe pump for slow, controlled addition to the reaction medium. This allows the heat to be dissipated as it is generated.
-
Use of Inhibitors: Incorporate an appropriate concentration of an acidic inhibitor (e.g., sulfur dioxide, trifluoroacetic acid) in the reaction mixture to slow down the polymerization rate.[1]
-
-
Issue 3: Inconsistent Polymerization Times and Results
-
Question: I am observing significant variability in polymerization times and polymer characteristics between batches. What could be the cause?
-
Answer: Inconsistency often stems from subtle variations in environmental conditions and reagent purity.
-
Troubleshooting Steps:
-
Standardize Environmental Conditions: Monitor and control the temperature and humidity of the laboratory environment. Higher temperatures and humidity levels will accelerate the polymerization.[4]
-
Ensure Monomer Purity: Use this compound from a reliable source and check for the presence and concentration of stabilizers. If necessary, purify the monomer before use.
-
Consistent Initiation: If using an initiator, ensure its concentration and addition method are consistent across all experiments. Be aware that even trace amounts of moisture can act as an initiator.
-
-
Issue 4: Polymer Charring or Discoloration
-
Question: The resulting polymer is yellowed or shows signs of charring. Why is this happening?
-
Answer: Discoloration and charring are typically signs of thermal degradation due to excessive heat from the exotherm.
-
Troubleshooting Steps:
-
Aggressive Heat Management: Implement more effective cooling measures as described in "Issue 2" to keep the internal reaction temperature below the polymer's degradation point.
-
Lower Initial Temperature: Start the reaction at a lower temperature to create a larger thermal sink.
-
Optimize Inhibitor/Initiator Concentration: A higher concentration of an acidic inhibitor can slow the reaction and reduce the peak exotherm. Conversely, a very high initiator concentration can lead to a rapid, highly exothermic reaction.
-
-
Data Presentation
The following tables summarize the impact of various experimental parameters on the polymerization of this compound.
Table 1: Effect of Temperature on this compound Polymerization Time
| Temperature (°C) | Polymerization Time of 1:1 this compound:Iodized Oil Mixture (seconds) |
| 0 | ~120 |
| 10 | ~60 |
| 20 | ~30 |
| 30 | ~15 |
| 60 | ~20 |
| This table provides an illustrative guide based on available data. Actual polymerization times will vary based on the specific this compound formulation and substrate conditions. |
Table 2: Qualitative Effect of pH on Polymerization Rate in Aqueous Media
| pH of Polymerization Medium | Qualitative Polymerization Rate | Resulting Nanoparticle Characteristics |
| 2.0 | Slow | Small |
| 3.0 | Moderate | Small |
| 4.0 | Fast | Larger |
| 5.0 and above | Very Rapid | Aggregates/Bulk Polymer |
| In general, lower pH values in the acidic range lead to a more controlled polymerization and smaller nanoparticle sizes.[1] |
Table 3: Illustrative Impact of Environmental Conditions on Polymerization Speed
| Temperature | Relative Humidity | Expected Polymerization Speed |
| Low (~18°C) | Low (~30%) | Slower |
| Room (~22°C) | Moderate (~50%) | Optimal |
| High (~27°C) | High (~70%) | Faster |
| This table provides a general guide. Precise control of these variables is crucial for reproducibility. |
Experimental Protocols
Protocol 1: Controlled Bulk Polymerization of this compound with Exotherm Management
This protocol describes a method for the controlled bulk polymerization of this compound, focusing on managing the exothermic reaction.
Materials:
-
This compound (n-butyl cyanoacrylate) monomer, inhibitor-free (or with known inhibitor content)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or acetonitrile), if desired for viscosity control and heat dissipation
-
Acidic inhibitor (e.g., a stock solution of sulfur dioxide or trifluoroacetic acid in the chosen solvent)
-
Initiator (e.g., a weak base like piperidine or a specific anionic initiator, dissolved in the chosen solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Dry ice and isopropanol for cooling bath
-
Quenching solution (e.g., 0.1 M HCl)
Equipment:
-
Schlenk flask or round-bottom flask with a sidearm
-
Magnetic stirrer and stir bar
-
Syringe pump and gas-tight syringes
-
Thermocouple or thermometer to monitor reaction temperature
-
Dewar flask for cooling bath
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.
-
Set up the reaction flask with a magnetic stir bar and a thermocouple positioned to measure the internal temperature of the reaction mixture.
-
Establish and maintain an inert atmosphere in the reaction flask by purging with nitrogen or argon.
-
Prepare a cooling bath using dry ice and isopropanol.
-
-
Reaction Setup:
-
If using a solvent, add the desired volume of anhydrous solvent to the reaction flask.
-
If using an inhibitor, add the calculated amount of the acidic inhibitor stock solution to the solvent (or directly to the monomer if no solvent is used).
-
Place the reaction flask in the cooling bath and allow the contents to equilibrate to the desired starting temperature (e.g., 0°C or lower).
-
-
Polymerization:
-
Load the this compound monomer into a gas-tight syringe and place it on the syringe pump.
-
Load the initiator solution into a separate gas-tight syringe.
-
Begin slow, dropwise addition of the this compound monomer to the stirred, cooled reaction mixture.
-
Simultaneously or sequentially (depending on the desired kinetics), add the initiator solution dropwise.
-
Continuously monitor the internal reaction temperature. Adjust the monomer/initiator addition rate and/or the cooling bath temperature to maintain the desired reaction temperature and prevent a rapid exotherm.
-
-
Termination and Isolation:
-
Once the desired conversion is reached or the monomer addition is complete, quench the reaction by adding the acidic quenching solution (e.g., 0.1 M HCl). This will neutralize the anionic propagating species.[1]
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Visualizations
Anionic Polymerization Pathway of this compound
Caption: Anionic polymerization of this compound.
Experimental Workflow for Controlled Polymerization
Caption: Workflow for controlling this compound polymerization.
Troubleshooting Logic for Runaway Reaction
Caption: Troubleshooting logic for a runaway reaction.
References
Technical Support Center: Enbucrilate Biocompatibility
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and standardized protocols to minimize the foreign-body reaction (FBR) to Enbucrilate (n-butyl cyanoacrylate).
Frequently Asked Questions (FAQs)
Q1: What is the foreign-body reaction (FBR) to this compound?
A1: When this compound is introduced into biological tissue, it triggers a natural defense mechanism known as the foreign-body reaction (FBR). This process begins with the immediate adsorption of host proteins onto the material's surface, followed by the recruitment of inflammatory cells, primarily macrophages.[1][2] These cells may fuse to form foreign-body giant cells (FBGCs) in an attempt to phagocytose and degrade the implant.[1][2] This chronic inflammatory state can lead to the development of granulation tissue and, ultimately, the formation of a dense fibrous capsule that isolates the this compound from the surrounding tissue.[3][4] In some cases, this can manifest as a foreign-body granuloma.[5][6][7]
Q2: What are the degradation products of this compound and are they toxic?
A2: this compound, like other cyanoacrylates, degrades via hydrolysis. This process breaks down the polymer into two main byproducts: cyanoacetate and formaldehyde.[8][9] Both of these degradation products can induce cytotoxic and inflammatory effects if they accumulate in the tissue faster than they can be cleared.[8][9] The rate of degradation, and thus the concentration of these byproducts, is a key factor in the material's biocompatibility.
Q3: How does this compound's chemical structure influence the FBR?
A3: this compound is n-butyl cyanoacrylate. The "butyl" refers to the four-carbon alkyl side chain. Cyanoacrylates with shorter alkyl chains, like butyl or ethyl, tend to degrade more rapidly than those with longer chains (e.g., octyl cyanoacrylate).[8] This faster degradation can lead to a higher localized concentration of cytotoxic byproducts (formaldehyde and cyanoacetate), potentially causing a more pronounced inflammatory response.[8][9]
Q4: Can the sterilization method for this compound affect the foreign-body reaction?
A4: Yes, the sterilization method is critical. Standard techniques like ethylene oxide (EtO) or gamma irradiation can potentially alter the chemical properties of the this compound monomer, leading to premature polymerization or the formation of unintended byproducts that could exacerbate the FBR.[10] It is crucial to use a validated sterilization method that preserves the monomer's integrity, such as visible light sterilization for packaged compositions or other methods qualified specifically for cyanoacrylates.[11]
Q5: What is a foreign-body granuloma and how is it related to this compound?
A5: A foreign-body granuloma is a specific type of chronic inflammatory reaction where the immune system attempts to "wall off" a substance it cannot eliminate. It is characterized by a collection of macrophages, FBGCs, and lymphocytes.[12] The presence of residual this compound particles and its degradation products can lead to the formation of these granulomas as a delayed finding, sometimes months after the initial application.[5][7][13][14]
Troubleshooting Guide
Issue 1: Excessive acute inflammation observed in histological samples post-implantation.
| Possible Cause | Suggested Solution |
| Rapid Degradation: The this compound is degrading too quickly, releasing a high concentration of formaldehyde and cyanoacetate.[8] | Consider using a longer-chain cyanoacrylate (e.g., octyl cyanoacrylate) if the application allows, as they degrade more slowly and exhibit less tissue toxicity.[8] |
| Impurities in the Adhesive: The this compound formulation may contain impurities or residual monomers from the manufacturing process. | Ensure you are using a medical or research-grade this compound with high purity.[15][16] Review the certificate of analysis for the specific lot. |
| Sterilization Issues: The sterilization process may have altered the adhesive, creating cytotoxic compounds.[10] | Verify that the sterilization method is validated for cyanoacrylates. If sterilizing in-house, consider methods like sterile filtration for the monomer if appropriate, or consult literature on compatible techniques like visible light sterilization.[11] |
| Excessive Heat from Polymerization: Applying a large volume of this compound at once can cause a significant exothermic reaction, leading to thermal tissue injury.[8][17] | Apply the adhesive in thin layers, allowing each layer to polymerize before adding the next. This dissipates heat more effectively. |
Issue 2: Poor cell viability or large inhibition zones in in vitro cytotoxicity assays.
| Possible Cause | Suggested Solution |
| High Monomer Concentration: Direct contact with unpolymerized monomer is highly cytotoxic. | Ensure the this compound is fully polymerized before adding cell culture media. For extract-based tests (per ISO 10993-5), control the ratio of material surface area to extractant volume.[18] |
| Leaching of Degradation Products: Formaldehyde and cyanoacetate are leaching from the polymerized adhesive into the culture medium.[8][9] | Perform extract tests using different extraction times (e.g., 24h, 72h) to assess the kinetics of byproduct release. Consider pre-incubating the polymerized material in a buffer to allow initial byproducts to leach out before performing the cell viability assay. |
| pH Shift in Media: The polymerization process or degradation products may alter the pH of the cell culture medium. | Measure the pH of the culture medium after exposure to the test material. Buffer the medium if significant shifts are observed. |
Issue 3: Formation of a thick, dense fibrous capsule in long-term in vivo studies.
| Possible Cause | Suggested Solution |
| Chronic Inflammatory Response: A sustained foreign-body reaction is driving fibroblast activation and collagen deposition.[4][19] | This is an inherent part of the FBR to many synthetic materials. To mitigate it, research focuses on strategies like modifying the material's surface to reduce protein adsorption or incorporating anti-inflammatory agents (e.g., corticosteroids) into the formulation.[4][20] |
| Material Micromotion: If the implant is not well-fixed, slight movements can cause persistent tissue irritation and exacerbate the fibrotic response. | Ensure the implant is appropriately sized and securely placed to minimize movement at the tissue-material interface. |
| Animal Model Specifics: The chosen animal model may have a more reactive immune system to this specific class of biomaterial. | Review literature for typical FBR in your chosen model. If the reaction is unexpectedly severe, consider a different model or ensure the health status of the animals is optimal. |
Quantitative Data Summary
Table 1: Histological Evaluation of n-butyl cyanoacrylate (NBCA) in Rat Cervical Tissue Over Time
Data synthesized from Jeong et al., Ann Surg Treat Res, 2019.[21]
| Time Point | Inflammatory Cell Count (Lymphoplasma cells/HPF) | Foreign Body Reaction (Multinuclear Giant Cells/HPF) | Fibrosis Grade (CTC v4.0) |
| 30 Days | 100 (Median) | 22 (Median) | Grade 1 |
| 90 Days | 70 (Median) | 20 (Median) | Grade 1 |
| 180 Days | 50 (Median) | 18 (Median) | Grade 1 |
| 360 Days | 30 (Median) | 16 (Median) | Grade 1 |
| HPF: High-Power Field; CTC: Common Toxicity Criteria. This study indicates that while the acute inflammatory cell count decreases over time, a stable foreign body reaction and mild (Grade 1) fibrosis persist for at least one year.[21] |
Table 2: Comparative Cytotoxicity of Cyanoacrylates on Fibroblasts (in vitro)
Data generalized from Arroyo-Rodríguez et al., J. Funct. Biomater., 2016.[8]
| Cyanoacrylate Type | Alkyl Chain | Relative Cytotoxicity | Key Observation |
| n-butyl (this compound) | C4 | Moderate | Non-cytotoxic in some configurations, but can show altered cell morphology near the adhesive. |
| n-hexyl | C6 | Moderate | Moderate cytotoxicity observed, with cell lysis in areas close to the glue drop. |
| n-octyl | C8 | Low to Moderate | Showed non-cytotoxic behavior in some assays, with cells attaching nearer to the adhesive drop. |
| Note: Cytotoxicity can vary significantly based on the specific assay (e.g., direct contact vs. extract) and experimental conditions.[8] |
Visualizations and Workflows
Caption: Fig 1: The Foreign Body Response (FBR) Cascade to this compound.
Caption: Fig 2: Experimental Workflow for Biocompatibility Assessment.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment - Extract Method (Adapted from ISO 10993-5)
-
Test Article Preparation:
-
Under sterile conditions, dispense a standardized amount (e.g., 0.1 mL) of this compound onto a sterile, non-reactive surface (e.g., glass petri dish) and allow it to fully polymerize. The surface area should be recorded.
-
The ratio of the material surface area to the volume of extraction medium should conform to ISO 10993-12 standards (e.g., 3 cm²/mL).
-
-
Extraction:
-
Place the polymerized this compound sample into a sterile container with a screw cap.
-
Add a single-strength cell culture medium, such as Minimum Essential Medium (MEM) supplemented with 5-10% serum, at the appropriate volume based on the surface area calculation.
-
Use a negative control (e.g., high-density polyethylene) and a positive control (e.g., organotin-stabilized PVC) prepared in the same manner.
-
Incubate the containers at 37°C for 24 to 72 hours.
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts, Vero cells) in 96-well plates at a density that will yield a sub-confluent monolayer after 24 hours of incubation.
-
-
Exposure:
-
After 24 hours, aspirate the culture medium from the cells.
-
Replace it with the prepared extracts (from the test article, negative control, and positive control). Include a blank medium control.
-
Incubate the plates for an additional 24 to 48 hours at 37°C in a humidified CO₂ incubator.
-
-
Viability Assessment (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~650 nm).
-
Calculate cell viability as a percentage relative to the blank medium control. A reduction in viability by more than 30% is typically considered a cytotoxic effect.
-
Protocol 2: In Vivo Subcutaneous Implantation Study (Adapted from ISO 10993-6)
-
Animal Model:
-
Select a suitable animal model, such as adult Sprague-Dawley rats or New Zealand white rabbits. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Test Article Preparation and Sterilization:
-
Prepare the this compound in its final, sterile, end-use form. If it is a liquid adhesive, it will be polymerized in situ.
-
Negative control implants (e.g., USP-grade polyethylene strips) should also be prepared and sterilized using the same method.
-
-
Surgical Procedure:
-
Anesthetize the animal using a standard, approved protocol.
-
Shave and aseptically prepare the dorsal skin.
-
Create four subcutaneous pockets through small skin incisions, two on each side of the midline.
-
For liquid this compound, inject a standardized volume (e.g., 0.1 mL) into the base of two subcutaneous pockets. For solid controls, place the material into the remaining two pockets.
-
Close the incisions with sutures or wound clips.
-
-
Post-Operative Care and Observation:
-
Administer analgesics as required. Monitor the animals daily for clinical signs of distress, inflammation, or infection at the implant sites.
-
Schedule euthanasia at predetermined time points (e.g., 7 days for acute response, 30 days and 90 days for sub-chronic response).
-
-
Histological Evaluation:
-
At the designated time point, euthanize the animal and carefully excise the implant sites, including the implant (if possible) and a margin of surrounding tissue.
-
Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Process the samples for paraffin embedding, sectioning (5 µm thickness), and staining with Hematoxylin and Eosin (H&E). Masson's Trichrome can also be used to specifically visualize the fibrous capsule.
-
A qualified pathologist should evaluate the slides semi-quantitatively for:
-
The presence, thickness, and cellularity of the fibrous capsule.
-
The nature of the inflammatory infiltrate (neutrophils, lymphocytes, macrophages, FBGCs).
-
The presence of necrosis, neovascularization, and material remnants.
-
-
Score the tissue response according to the criteria outlined in ISO 10993-6. Compare the reaction elicited by this compound to the negative control material.
-
References
- 1. FOREIGN BODY REACTION TO BIOMATERIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Foreign body reaction - Wikipedia [en.wikipedia.org]
- 3. Foreign body response to synthetic polymer biomaterials and the role of adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Domesticating the Foreign Body Response: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tissue response to N-butyl-2-cyanoacrylate after percutaneous injection into cutaneous vascular lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Granuloma formation following cyanoacrylate glue injection in peripheral veins and arteriovenous malformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sterilization techniques for biodegradable scaffolds in tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6579916B1 - Methods for sterilizing cyanoacrylate compositions - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Archives of Plastic Surgery / Volltext [thieme-connect.de]
- 13. Cyanoacrylate Associated Foreign Body Granulomatous Gastritis: A Report Of Three Cases [openaccess.hacettepe.edu.tr]
- 14. Foreign Body Granuloma After Embolization of Internal Iliac Artery Aneurysm Using N-Butyl-2-Cyanoacrylate: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - MedChem Express [bioscience.co.uk]
- 16. nbinno.com [nbinno.com]
- 17. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 18. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Prevention of the foreign body response to implantable medical devices by inflammasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biocompatibility of n-butyl-2-cyanoacrylate (Histoacryl) in cervical structures of rats: prospective in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Enbucrilate and Octyl Cyanoacrylate for Wound Closure
For Immediate Release
In the landscape of surgical wound closure, tissue adhesives have emerged as a prominent alternative to traditional sutures and staples, offering advantages such as rapid application, reduced scarring, and improved patient comfort. Among the most utilized cyanoacrylate-based adhesives are enbucrilate (n-butyl cyanoacrylate) and octyl cyanoacrylate. This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
Both this compound and octyl cyanoacrylate are effective for topical wound closure, but they exhibit key differences in their mechanical properties, setting times, and biocompatibility profiles. Octyl cyanoacrylate generally demonstrates superior strength and flexibility, making it more suitable for wounds under higher tension. Conversely, this compound offers a significantly faster setting time. Cytotoxicity assessments indicate that both adhesives induce a cellular response, with the longer alkyl chain of octyl cyanoacrylate theoretically leading to a slower degradation and potentially lower localized toxicity over time.
Quantitative Data Comparison
The following tables summarize the key performance indicators for this compound and octyl cyanoacrylate based on available experimental data.
Table 1: Mechanical and Physical Properties
| Property | This compound (n-butyl cyanoacrylate) | Octyl Cyanoacrylate | Key Findings & Citations |
| Tensile/Break Strength | Lower | Higher (reportedly 4x higher volumetric break strength) | Animal studies consistently show octyl cyanoacrylate to have superior wound-bursting and tensile strength immediately after closure.[1][2] |
| Wound Bursting Strength | 199 ± 87 mm Hg | 298 ± 58 mm Hg | In a rat model, octyl-cyanoacrylate demonstrated a significantly higher wound-bursting strength compared to butyl-cyanoacrylate.[3] |
| Bonding Strength (Leaking Pressure) | 88.0 mm Hg (for 3.0 mm perforations)86.5 mm Hg (for 5.1 mm perforations) | 79.5 mm Hg (for 3.0 mm perforations)92.75 mm Hg (for 5.1 mm perforations) | In sealing corneal perforations in porcine eyes, both adhesives showed comparable and significantly higher leaking pressures than sutures.[4][5] |
| Setting Time | Seconds | 1-2 minutes | N-butyl cyanoacrylate polymerizes more rapidly upon contact with tissue moisture.[1] |
| Flexibility | Lower | Higher | The longer carbon chain of octyl cyanoacrylate contributes to a more flexible adhesive layer.[1][2] |
Table 2: Biocompatibility and Cytotoxicity
| Assay | This compound (n-butyl cyanoacrylate) | Octyl Cyanoacrylate | Key Findings & Citations |
| Cytotoxicity (LDH Assay, %) | 24h: 29.3 ± 2.7 (line), 37.0 ± 3.9 (dot)72h: 45.1 ± 7.1 (line), 46.4 ± 1.6 (dot) | 24h: 37.3 ± 4.6 (line), 39.0 ± 7.0 (dot)72h: 40.7 ± 7.5 (line), 47.0 ± 2.3 (dot) | Both adhesives exhibit cytotoxicity that increases over time in vitro.[6] |
| Cell Viability (MTT Assay, %) | 24h: 72.0 ± 5.7 (line), 53.4 ± 7.7 (dot)72h: 37.8 ± 3.7 (line), 35.7 ± 1.9 (dot) | 24h: 73.5 ± 19.9 (line), 54.3 ± 4.4 (dot)72h: 30.7 ± 4.5 (line), 33.6 ± 2.8 (dot) | Both adhesives show a time-dependent decrease in cell viability in vitro.[6] |
Experimental Protocols
Tensile and Wound Bursting Strength Testing
A common methodology for evaluating the mechanical strength of tissue adhesives involves in vivo or ex vivo models.
-
Sample Preparation: Standardized incisions are made on fresh porcine or rodent skin samples.
-
Adhesive Application: A controlled amount of the tissue adhesive is applied to approximate the wound edges, following the manufacturer's instructions.
-
Strength Measurement:
-
Tensile Strength: A tensiometer is used to pull the wound edges apart at a constant rate until disruption. The peak force required for disruption is recorded.
-
Wound Bursting Strength: A specialized device applies negative pressure to the wound surface until it ruptures. The pressure at which the wound dehisces is recorded in mm Hg.[3]
-
In Vitro Cytotoxicity Assessment
Cytotoxicity is often evaluated using cell culture-based assays according to ISO 10993-5 standards.
-
Cell Culture: Human or murine fibroblast cell lines (e.g., L929, human oral fibroblasts) or human umbilical endothelial cells are cultured in appropriate media.[6][7]
-
Exposure:
-
Direct Contact: A small, polymerized sample of the adhesive is placed directly onto the cell monolayer.
-
Extract Method: The adhesive is incubated in culture medium for a specified period (e.g., 24 hours), and the resulting extract is then added to the cell cultures.
-
-
Assay Performance:
-
Data Collection: Spectrophotometric measurements are taken at specific time points (e.g., 24 and 72 hours) to quantify cytotoxicity or cell viability relative to control cultures.
References
- 1. ovid.com [ovid.com]
- 2. A Comparison of 2-Octyl Cyanoacrylate Adhesives versus Conventional Suture Materials for Eyelid Wound Closure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A prospective randomized controlled trial comparing N-butyl-2 cyanoacrylate (Histoacryl), octyl cyanoacrylate (Dermabond), and subcuticular suture for closure of surgical incisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bonding strengths of 2-octyl cyanoacrylate, N-butyl-2- cyanoacrylate, and nylon 10-0 | Semantic Scholar [semanticscholar.org]
- 5. Cadherins: cellular adhesive molecules serving as signalling mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. perfectseal.com [perfectseal.com]
- 7. researchgate.net [researchgate.net]
Enbucrilate vs. Sutures for Skin Closure: A Comparative Analysis for Researchers
A comprehensive guide for drug development professionals and scientists on the performance, experimental protocols, and biological interactions of enbucrilate tissue adhesive compared to traditional suturing for dermal wound closure.
In the realm of surgical wound closure, the choice between traditional sutures and tissue adhesives like this compound is a critical decision that can impact healing time, cosmetic outcomes, and patient satisfaction. This guide provides an objective comparison of this compound and sutures, supported by experimental data, detailed methodologies, and an exploration of the underlying biological signaling pathways.
Performance Comparison: this compound vs. Sutures
The following tables summarize quantitative data from various studies comparing the performance of this compound (a n-butyl cyanoacrylate adhesive) with traditional sutures for skin closure across several key metrics.
| Performance Metric | This compound | Sutures | Key Findings & Citations |
| Closure Time | Significantly faster | Slower | Multiple studies consistently demonstrate that this compound application is significantly quicker than suturing. For instance, one study reported a mean closure time of 69.50 ± 33.39 seconds for a cyanoacrylate adhesive compared to 379.00 ± 75.39 seconds for sutures[1]. Another study found the mean time for wound closure was 4.73 ± 1.57 minutes with N-Butyl Cyanoacrylate versus 7.10 ± 1.97 minutes with sutures[2]. |
| Cosmetic Outcome | Generally comparable or superior | Variable | Cosmetic outcomes, assessed using various scales, are often comparable between the two methods. Some studies report no statistically significant difference in cosmetic appearance[1][3]. However, other research suggests that tissue adhesives may lead to better cosmetic outcomes with minimal scarring[2]. One study found that 80% of wounds closed with cyanoacrylate were rated as cosmetically good compared to only 6.7% in the suture group.[4] |
| Wound Bursting Strength | Comparable to subcuticular sutures | Generally higher with certain techniques | The tensile strength of wounds closed with this compound is comparable to that of subcuticular sutures. However, staples have been shown to provide the strongest closure initially[5]. The strength of this compound closure is dependent on proper application technique and is not recommended for high-tension wounds. |
| Complication Rates | Lower incidence of infection and needle-stick injuries | Higher risk of stitch abscesses and needle-stick injuries | This compound has antibacterial properties and its use eliminates the risk of needle-stick injuries to the surgeon[3]. Studies have reported lower infection rates in the glue group compared to the suture group[2][6]. Sutures, being foreign bodies, can incite a local immune response and increase the risk of infection.[7] |
| Patient-Reported Outcomes | Less postoperative pain, no need for suture removal | More postoperative pain, requires suture removal | Patients in the this compound group often report significantly lower postoperative pain scores[2][4][6]. The elimination of a suture removal appointment is also a significant advantage in terms of patient comfort and convenience. |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparative analysis.
Wound Bursting Strength Measurement
Objective: To determine the tensile strength of healed skin incisions closed with either this compound or sutures.
Methodology:
-
Animal Model: Sprague-Dawley rats are commonly used. A full-thickness linear incision of a standardized length (e.g., 4 cm) is made on the dorsal side of the anesthetized rat.
-
Wound Closure: The incisions are closed using either this compound adhesive according to the manufacturer's protocol or a standardized suturing technique (e.g., simple interrupted sutures with a specific suture material and size).
-
Healing Period: The animals are monitored for a predetermined period (e.g., 7, 14, or 21 days) to allow for wound healing.
-
Sample Preparation: After the healing period, the animals are euthanized, and the area of the healed incision, along with a margin of surrounding healthy skin, is excised. The excised tissue is cut into dumbbell-shaped strips perpendicular to the incision line.
-
Tensile Strength Testing: The skin strips are mounted onto a tensiometer. The tensiometer applies a controlled pulling force to the tissue strip until the wound dehisces. The force required to break the wound is recorded as the wound bursting strength, typically measured in Newtons (N) or grams-force per millimeter squared (gf/mm²).[8]
Cosmetic Outcome Assessment
Objective: To objectively and subjectively evaluate the cosmetic appearance of scars resulting from wound closure with this compound versus sutures.
Commonly Used Scales:
-
Vancouver Scar Scale (VSS): This scale assesses four parameters: vascularity, pigmentation, pliability, and height. Each parameter is given a score, and the total score indicates the severity of the scar.[9][10]
-
Hollander Wound Evaluation Scale (HWES): This is a 6-point scale that evaluates for the absence or presence of specific scar characteristics, including step-off of borders, contour irregularities, margin separation, edge inversion, excessive distortion, and overall appearance. A lower score indicates a better cosmetic outcome.[11][12]
-
SCAR (Scar Cosmesis Assessment and Rating) Scale: This is a validated outcome measure for postoperative scar assessment.
-
Visual Analog Scale (VAS): Patients and/or clinicians rate the cosmetic appearance of the scar on a continuous scale (e.g., from "worst possible scar" to "best possible scar").
Methodology (General):
-
Blinded Assessment: To minimize bias, the assessors (e.g., plastic surgeons, dermatologists) are blinded to the method of wound closure used.
-
Standardized Photography: High-resolution digital photographs of the scars are taken at specific follow-up intervals (e.g., 3 months, 6 months, 1 year) under standardized lighting and positioning.
-
Scoring: The blinded assessors evaluate the photographs and/or conduct a physical examination of the scar, assigning scores based on the chosen cosmetic scale.
-
Patient Satisfaction: Patients may also be asked to rate their satisfaction with the cosmetic outcome using a VAS or other patient-reported outcome measure.
Wound Infection Assessment
Objective: To quantify and compare the incidence and severity of surgical site infections in wounds closed with this compound versus sutures.
ASEPSIS Scoring Method:
The ASEPSIS score is a validated tool for monitoring surgical wound infections. It assigns points based on the clinical signs of inflammation and infection observed in the first week post-procedure.
Methodology:
-
Daily Wound Inspection: The wound is inspected daily for the first 7 postoperative days.
-
Scoring Criteria: Points are awarded for the following criteria:
-
A dditional treatment required (e.g., antibiotics for wound-related reasons)
-
S erous discharge
-
E rythema
-
P urulent exudate
-
S eparation of deep tissues
-
I solation of bacteria from the wound
-
S tay as an inpatient prolonged over 14 days
-
-
Score Calculation: The total score is calculated based on the presence and severity of these signs. A higher ASEPSIS score indicates a more severe wound infection.[2][3]
Signaling Pathways in Wound Healing: this compound vs. Sutures
The method of wound closure can influence the local cellular and molecular environment, thereby affecting the signaling pathways that govern the healing process.
Experimental Workflow for Signaling Pathway Analysis
References
- 1. rfppl.co.in [rfppl.co.in]
- 2. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of tensile strength methodology for murine skin wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tensile Strength of Full-Thickness Skin: A Laboratory Study Prior to Its Use as Reinforcement in Parastomal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adjc.journals.ekb.eg [adjc.journals.ekb.eg]
- 7. Defense, Fast and Slow: Activation of Different MAPK Pathways in Response to Wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. MAP kinase pathways involving hsp27 regulate fibroblast-mediated wound contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Transforming Growth Factor-β and Endoglin Signaling Orchestrate Wound Healing [frontiersin.org]
- 12. Suture Hypersensitivity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Histotoxicity of Enbucrilate in Subcutaneous Tissue: A Guide for Researchers
A detailed analysis of the tissue response to Enbucrilate compared with other common surgical adhesives, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the histotoxicity of this compound (n-butyl-2-cyanoacrylate) with other widely used tissue adhesives, namely 2-octyl cyanoacrylate and fibrin glue, when implanted in subcutaneous tissue. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and the cellular response to biomaterials.
Executive Summary
The biocompatibility of a tissue adhesive is a critical factor in its clinical success. This guide synthesizes findings from various preclinical studies to evaluate the local tissue effects of this compound and its alternatives. The data consistently indicates that while all tissue adhesives elicit a foreign body response, the intensity and duration of this reaction vary significantly between material types. Longer-chain cyanoacrylates, such as this compound, are generally associated with a lower histotoxic profile compared to their shorter-chain counterparts. Fibrin glue, being of biological origin, typically demonstrates high biocompatibility but may have limitations in terms of adhesive strength.
Quantitative Histological Comparison
The following tables summarize the quantitative data from preclinical studies, providing a comparative analysis of the tissue response to this compound, 2-octyl cyanoacrylate, and fibrin glue. The data is primarily derived from studies involving subcutaneous implantation in rodent models.
Table 1: Inflammatory Cell Response to Subcutaneous Implantation of Tissue Adhesives
| Tissue Adhesive | Animal Model | Time Point | Lymphoplasma Cells (cells/HPF) | Neutrophils (cells/HPF) | Multinucleated Giant Cells (cells/HPF) |
| This compound | Rat | 30 Days | 100 (70-100) | 2 (2-30) | 22 (16-34) |
| 90 Days | 70 (50-90) | 1 (0-15) | 20 (14-30) | ||
| 180 Days | 50 (40-70) | 0 (0-5) | 18 (10-25) | ||
| 360 Days | 30 (30-50) | 0 (0-2) | 16 (12-22) | ||
| 2-Octyl Cyanoacrylate | N/A | N/A | Generally lower than shorter-chain cyanoacrylates | N/A | N/A |
| Fibrin Glue | Rabbit | 21 Days | Significantly higher inflammation than cyanoacrylate | N/A | Foreign body reaction observed |
*HPF: High-Power Field. Data for this compound from a study on biocompatibility in rat cervical deep tissues[1]. Qualitative comparisons for 2-Octyl Cyanoacrylate and Fibrin Glue are based on multiple sources indicating a generally milder inflammatory response for longer-chain cyanoacrylates and a notable foreign body reaction to fibrin glue[2].
Table 2: Fibrosis Score Following Subcutaneous Implantation of Tissue Adhesives
| Tissue Adhesive | Animal Model | Time Point | Fibrosis Grade (Common Toxicity Criteria ver. 4.0) |
| This compound | Rat | 30-360 Days | Grade 1 |
| 2-Octyl Cyanoacrylate | N/A | N/A | N/A |
| Fibrin Glue | Rabbit | 21 Days | 100% of samples showed fibrosis |
*Data for this compound from a study on biocompatibility in rat cervical deep tissues[1]. Data for Fibrin Glue from a study on histopathological effects in the maxillary sinus[2].
Experimental Protocols
The following is a generalized experimental protocol for evaluating the histotoxicity of tissue adhesives in subcutaneous tissue, based on ISO 10993-6 standards and common practices in published studies.
Objective:
To assess the local pathological effects of a test tissue adhesive following implantation in subcutaneous tissue.
Materials:
-
Test article: this compound
-
Control articles: 2-octyl cyanoacrylate, Fibrin Glue, and a negative control (e.g., polyethylene tube)
-
Animal model: Healthy, adult Sprague-Dawley rats or New Zealand white rabbits
-
Surgical instruments
-
Anesthetic agents
-
Histological processing reagents (formalin, ethanol, xylene, paraffin)
-
Stains (Hematoxylin and Eosin - H&E)
Procedure:
-
Animal Preparation: Acclimatize animals to laboratory conditions. Anesthetize the animal using a suitable agent. Shave and aseptically prepare the dorsal surgical site.
-
Implantation: Create four separate subcutaneous pockets through small incisions on the back of each animal. Implant the test and control articles into the pockets. Suture the incisions.
-
Post-operative Care: Monitor the animals for any signs of illness or distress. Administer analgesics as required.
-
Termination and Tissue Collection: At predetermined time points (e.g., 7, 30, 90, and 360 days), euthanize the animals.[1] Carefully dissect the implant sites, removing the implant and a margin of surrounding tissue.
-
Histological Processing: Fix the collected tissue samples in 10% neutral buffered formalin. Process the tissues through graded alcohols and xylene, and embed in paraffin. Section the paraffin blocks and mount the sections on microscope slides.
-
Histopathological Evaluation: Stain the tissue sections with H&E. A board-certified veterinary pathologist should perform a microscopic evaluation of the implant sites. The evaluation should include a quantitative and qualitative assessment of:
-
Inflammatory cells (neutrophils, lymphocytes, plasma cells, macrophages)
-
Presence and number of foreign body giant cells
-
Fibrosis and fibrous capsule formation
-
Tissue necrosis
-
Neovascularization
-
Quantitative Analysis:
-
Cell Counting: Count the number of specific inflammatory cell types per high-power field (HPF) in multiple representative areas around the implant.
-
Fibrosis Scoring: Grade the degree of fibrosis using a standardized scoring system (e.g., Common Toxicity Criteria).
Visualizing Experimental and Biological Processes
To better understand the methodologies and biological responses discussed, the following diagrams have been generated using the Graphviz DOT language.
References
A Comparative Analysis of the Tensile Strength of Enbucrilate and Fibrin Glue for Biomedical Applications
For Immediate Release
[City, State] – [Date] – In the ever-evolving field of biomedical research and drug development, the choice of tissue adhesives is critical for successful surgical outcomes and tissue engineering applications. This guide provides an in-depth comparison of the tensile strength of two commonly used surgical adhesives: enbucrilate, a cyanoacrylate-based adhesive, and fibrin glue, a biological sealant. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
This compound, a form of n-butyl cyanoacrylate, consistently demonstrates superior tensile strength compared to fibrin glue.[1][2] Cyanoacrylate adhesives, as a group, are recognized for their robust mechanical properties, making them the stronger and more homogenous option.[1] In contrast, fibrin glues are mechanically weaker and exhibit more heterogeneity in their adhesive strength.[1] While fibrin glue offers advantages in terms of biocompatibility and biodegradability, its lower tensile strength may be a limiting factor in high-stress applications.
Quantitative Tensile Strength Comparison
The following table summarizes the available quantitative data from comparative studies on the tensile strength of this compound (and other cyanoacrylates) and fibrin glue. It is important to note that direct head-to-head studies using standardized tensile testing protocols are limited, and values can vary significantly based on the substrate, testing methodology, and specific product formulations.
| Adhesive Type | Experimental Model | Tensile Strength/Adhesion Metric | Key Findings |
| This compound (2-Octyl Cyanoacrylate) | Porcine Corneal Laceration Repair | Mean Maximum Resisted IOP: 55.13 ± 10.46 mm Hg[3] | Demonstrated significantly higher resistance to leakage compared to fibrin glue in this model. |
| Fibrin Glue (Tisseel®) | Porcine Corneal Laceration Repair | Mean Maximum Resisted IOP: 46.34 ± 12.64 mm Hg[3] | Showed lower, though still effective, sealing strength compared to the cyanoacrylate adhesive. |
| Fibrin Glue | Bovine & Porcine Vocal Fold Microflap Closure | No measurable resistance to tension application.[4] | Fibrin glue did not provide significant mechanical closure strength compared to sutures. |
| Fibrin Glue (from plasma) | Dura Mater Fragment Adhesion | 13 g/cm²[5] | The method of fibrin glue preparation significantly impacts its tensile strength. |
| Fibrin Glue (from cryoprecipitate) | Dura Mater Fragment Adhesion | 23 g/cm²[5] | |
| Fibrin Glue (from ammonium sulfate precipitate) | Dura Mater Fragment Adhesion | 39 g/cm²[5] |
Mechanisms of Adhesion
The fundamental difference in the tensile strength of this compound and fibrin glue can be attributed to their distinct mechanisms of action.
This compound: As a cyanoacrylate, this compound undergoes rapid anionic polymerization upon contact with moisture (e.g., water or biological fluids) on the tissue surface.[6] This process forms a strong, cross-linked polymer chain that provides robust adhesion.
Fibrin Glue: Fibrin glue mimics the final stages of the physiological coagulation cascade.[7] It typically consists of two main components: fibrinogen and thrombin. When mixed, thrombin converts fibrinogen into fibrin monomers, which then polymerize and are cross-linked by Factor XIIIa (often included in the formulation) to form a stable fibrin clot.[8][9][10][11]
Experimental Protocols for Tensile Strength Testing
The standardized method for evaluating the tensile strength of tissue adhesives is outlined in ASTM F2258: "Standard Test Method for Strength Properties of Tissue Adhesives in Tension".[12][13][14][15][16]
Objective: This test method provides a means for comparing the adhesive strengths of tissue adhesives on soft tissue.[14][16]
Abbreviated Protocol:
-
Substrate Preparation: A suitable biological substrate, such as porcine or bovine skin, is prepared and cut into standardized dimensions.
-
Adhesive Application: The two substrate pieces are brought together with a defined overlap, and the tissue adhesive is applied uniformly to the bond area.
-
Curing: The adhesive is allowed to cure for a specified period under controlled environmental conditions (e.g., temperature and humidity).
-
Tensile Testing: The bonded specimen is mounted in a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the bond fails.
-
Data Analysis: The maximum tensile strength is calculated as the maximum load at failure divided by the bond area.
Conclusion
The selection of a tissue adhesive should be guided by the specific mechanical requirements of the application. For scenarios demanding high tensile strength and robust adhesion, this compound and other cyanoacrylate-based adhesives are the superior choice. However, in applications where biocompatibility, biodegradability, and the promotion of natural healing processes are paramount, and high mechanical strength is not a critical factor, fibrin glue remains a viable and often preferred alternative. Researchers and developers are encouraged to consider these trade-offs and to conduct application-specific testing to determine the most suitable adhesive for their needs.
References
- 1. surgeon.co.za [surgeon.co.za]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Tensile Strength of Fibrin Glue, 2-Octyl Cyanoacrylate, Liquid Ocular Bandage, and Conventional Nylon 10-0 Sutures in Corneal Laceration Repair in an Animal Model | Semantic Scholar [semanticscholar.org]
- 4. Comparison of tensile strength of fibrin glue and suture in microflap closure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of fibrin adhesives prepared by 3 different methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. radiopaedia.org [radiopaedia.org]
- 11. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 12. ASTM F2258 Tensile Strength of Tissue Adhesives [admet.com]
- 13. Tissue Medical Adhesive Testing | Applus+ Laboratories [appluslaboratories.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. img.antpedia.com [img.antpedia.com]
- 16. store.astm.org [store.astm.org]
Enbucrilate's In Vivo Biocompatibility: A Comparative Analysis with Other Cyanoacrylates
In the realm of surgical adhesives, cyanoacrylates have emerged as a prominent alternative to traditional sutures, offering rapid wound closure and reduced scarring. Among these, enbucrilate (n-butyl cyanoacrylate) is widely utilized. This guide provides a comparative analysis of the in vivo biocompatibility of this compound against other common cyanoacrylates, supported by experimental data to aid researchers, scientists, and drug development professionals in their material selection process.
Quantitative Comparison of Biocompatibility Parameters
The biocompatibility of a tissue adhesive is a critical determinant of its clinical success, with key parameters including the inflammatory response, tissue adhesion strength, and degradation profile. The following table summarizes quantitative data from various in vivo studies, offering a side-by-side comparison of this compound and other cyanoacrylates.
| Biocompatibility Parameter | This compound (n-butyl cyanoacrylate) | Other Cyanoacrylates | Animal Model | Study Duration | Key Findings |
| Inflammatory Response | Induces a transient inflammatory reaction that decreases over time.[1][2] | Ethyl cyanoacrylate: More aggressive inflammatory reaction compared to this compound.[3] Octyl cyanoacrylate: Induces a milder inflammatory response than this compound.[3][4] α-cyanoacrylate: Lower levels of inflammation compared to n-butyl-cyanoacrylate.[1] | Rats, Rabbits | 7, 21, 45, 120, 360 days | Longer alkyl chain cyanoacrylates generally exhibit a milder inflammatory response.[3] |
| Wound Bursting Strength | Mean Wound Bursting Strength (WBS) of 199 +/- 87 mm Hg.[5] | Octyl cyanoacrylate: Significantly higher WBS of 298 +/- 58 mm Hg.[5] | Rats | Not specified | Octyl cyanoacrylate demonstrates superior initial wound holding strength compared to this compound.[5] |
| Fibroblast Proliferation | Promotes significant fibroblast proliferation, peaking at later stages of healing.[6] | Compared to sutures: Higher number of young fibroblasts observed with n-butyl-cyanoacrylate.[7] | Rats | 3, 7, 14, 21 days | This compound supports the proliferative phase of wound healing.[6][7] |
| Foreign Body Reaction | Elicits a foreign body reaction with the presence of multinuclear giant cells, which persists over time.[2] | General Cyanoacrylates: All cyanoacrylates can elicit a foreign body response.[7] | Rats | Up to 360 days | While the initial inflammatory response subsides, a chronic foreign body reaction can persist with this compound.[2] |
| Tissue Necrosis | Minimal to no tissue necrosis reported in most studies.[8] | Short-chain cyanoacrylates (e.g., ethyl): Higher potential for tissue toxicity and necrosis.[9] | Rats, Rabbits | Various | This compound is generally considered to have low cytotoxicity in vivo.[8] |
Experimental Protocols
The assessment of in vivo biocompatibility of cyanoacrylate adhesives involves standardized experimental procedures to ensure reliable and comparable results. Below are detailed methodologies from key studies.
Subcutaneous Implantation for Inflammatory Response Assessment
-
Animal Model: Wistar rats are commonly used.[1]
-
Materials: The cyanoacrylate adhesive to be tested is applied to a carrier material, such as a polyvinyl chloride sponge.[1]
-
Procedure:
-
The animals are anesthetized, and a small incision is made on their dorsal side.
-
A subcutaneous pocket is created by blunt dissection.
-
The sponge with the cyanoacrylate adhesive is inserted into the pocket.
-
The incision is closed with sutures.
-
A control group with a sponge soaked in distilled water is also included.[1]
-
-
Time Points: Animals are typically sacrificed at various time points, such as 7, 21, and 45 days post-implantation, to evaluate the acute and chronic tissue response.[1]
-
Analysis: The tissue surrounding the implant is excised, fixed in formalin, and processed for histological analysis. The degree of inflammation, presence of inflammatory cells (neutrophils, lymphocytes, macrophages), fibroblast proliferation, and fibrous capsule formation are evaluated.[1][2]
Wound Closure Model for Adhesion Strength and Healing Evaluation
-
Animal Model: New Zealand White rabbits or Sprague-Dawley rats are frequently utilized.[3][5]
-
Procedure:
-
Full-thickness linear incisions are made on the dorsal skin of the anesthetized animals.
-
The edges of the wound are approximated and closed using the cyanoacrylate adhesive.
-
Control groups may include closure with standard sutures.[3]
-
-
Time Points: The healing process is monitored over time, with evaluations at time points such as 7, 14, and 21 days.[6][7]
-
Analysis:
-
Wound Bursting Strength: At the end of the study period, the tensile strength of the healed wound is measured using a tensiometer to determine the force required to reopen the wound.[5]
-
Histological Evaluation: Tissue samples from the wound site are collected for histological analysis to assess the quality of wound healing, including re-epithelialization, collagen deposition, and the inflammatory response.[3][6]
-
Visualizing Experimental Workflows and Biological Pathways
To further elucidate the processes involved in biocompatibility testing, the following diagrams are provided.
Conclusion
The in vivo biocompatibility of cyanoacrylate adhesives is significantly influenced by their alkyl chain length. Longer-chain cyanoacrylates, such as octyl cyanoacrylate, generally demonstrate a more favorable biocompatibility profile with lower inflammation and higher tensile strength compared to shorter-chain counterparts like this compound and ethyl cyanoacrylate.[3][5] While this compound is a widely used and effective tissue adhesive, the choice of cyanoacrylate should be guided by the specific application, considering the required adhesion strength and the sensitivity of the surrounding tissue. The provided data and experimental protocols offer a foundation for informed decision-making in the selection and evaluation of cyanoacrylate-based medical devices.
References
- 1. In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocompatibility of n-butyl-2-cyanoacrylate (Histoacryl) in cervical structures of rats: prospective in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. A Comparison of 2-Octyl Cyanoacrylate Adhesives versus Conventional Suture Materials for Eyelid Wound Closure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in-vivo study of the wound-bursting strengths of octyl-cyanoacrylate, butyl-cyanoacrylate, and surgical tape in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.org.mx [scielo.org.mx]
- 7. Biocompatibility of n-butyl-cyanoacrylate compared to conventional skin sutures in skin wounds [scielo.org.mx]
- 8. Evaluation of n-butyl cyanoacrylate adhesive in rat subcutaneous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of 2-Ethyl-Cyanoacrylate and 2-Butyl-Cyanoacrylate for Use on the Calvaria of CD1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Enbucrilate in Hernia Repair: A Comparative Clinical Outcome Analysis
For researchers and drug development professionals, the choice of mesh fixation method in hernia repair is a critical determinant of postoperative outcomes. While traditional suturing and tacking methods are well-established, the use of surgical adhesives, particularly enbucrilate (a n-butyl-2-cyanoacrylate), has emerged as a promising alternative. This guide provides a comprehensive comparison of the clinical trial outcomes of this compound with other mesh fixation techniques, supported by experimental data and detailed methodologies.
Comparative Analysis of Clinical Trial Outcomes
The efficacy and safety of this compound and other cyanoacrylate adhesives have been evaluated in numerous clinical trials against traditional methods like sutures and mechanical tacks across various hernia repair techniques, including the open Lichtenstein procedure and laparoscopic approaches such as Transabdominal Preperitoneal (TAPP) and Totally Extraperitoneal (TEP) repair. Key outcomes evaluated include hernia recurrence, postoperative pain (acute and chronic), operative time, and complication rates.
Lichtenstein Hernia Repair: this compound vs. Suture Fixation
The Lichtenstein technique is a widely performed open inguinal hernia repair. The choice of mesh fixation in this procedure significantly impacts patient recovery and long-term comfort.
Quantitative Data Summary:
| Outcome Measure | This compound (Cyanoacrylate Glue) | Suture Fixation | Key Findings |
| Hernia Recurrence Rate | 2.5% - 4.3%[1][2] | 2.5% - 3.39%[1][3] | No significant difference in long-term recurrence rates between glue and suture fixation.[1][2] |
| Chronic Pain | 0% - 13%[1] | 2.5% - 12%[1] | Some studies show a trend towards lower chronic pain with glue, but long-term follow-up often shows no significant difference.[1] |
| Acute Postoperative Pain (VAS) | Significantly lower in the initial postoperative period.[4] | Higher in the initial postoperative period.[4] | Glue fixation is associated with less acute pain.[4] |
| Mean Operative Time | Shorter | Longer | The use of glue can reduce the overall operative time. |
| Complications (e.g., Hematoma) | Lower incidence of hematoma formation. | Higher incidence of hematoma formation. | Glue fixation may lead to fewer local complications. |
Experimental Protocol: Randomized Controlled Trial (Lichtenstein Repair)
A key study comparing n-butyl-2-cyanoacrylate (NBCA) with traditional sutures in Lichtenstein herniorrhaphy provides a representative experimental protocol.[1]
-
Study Design: A randomized controlled trial.
-
Patient Population: 110 patients with primary unilateral inguinal hernia were randomly assigned to either the experimental (NBCA) or control (suture) group.
-
Intervention:
-
Experimental Group: A polypropylene mesh was fixed using NBCA medical adhesive.
-
Control Group: A polypropylene mesh was fixed using traditional sutures.
-
-
Outcome Measures:
-
Primary Outcomes: Operation time, postoperative visual analogue scale (VAS) pain score.
-
Secondary Outcomes: Postoperative duration of hospital stay, incidence of chronic pain, hematoma formation, and hernia recurrence.
-
-
Follow-up: Patients were followed up to assess long-term outcomes, including recurrence and chronic pain.
Laparoscopic Hernia Repair (TAPP/TEP): Cyanoacrylate Glue vs. Tacks
In laparoscopic hernia repair, mesh fixation is crucial for preventing migration and recurrence. Cyanoacrylate glues are compared against mechanical tacks, which are known to be a potential cause of postoperative pain.
Quantitative Data Summary:
| Outcome Measure | Cyanoacrylate Glue | Tacker Fixation | Key Findings |
| Hernia Recurrence Rate | 0% - 2.9%[5] | 0% - 2.9%[5] | No significant difference in recurrence rates between glue and tacker fixation in TAPP repair.[5] |
| Chronic Pain | 0% at 6 months[5] | 11.4% at 6 months (VAS)[5] | Glue fixation is associated with a significantly lower risk of chronic groin pain.[5] |
| Acute Postoperative Pain | Generally lower pain scores in the immediate postoperative period. | Higher pain scores in the immediate postoperative period. | Atraumatic fixation with glue leads to less acute pain. |
| Mean Operative Time | No significant difference.[5] | No significant difference.[5] | The choice of fixation method did not significantly impact the overall operative time in this study.[5] |
| Complications | Lower incidence of postoperative complications.[5] | Higher incidence of postoperative complications.[5] | Glue fixation was associated with a lower overall morbidity rate.[5] |
Experimental Protocol: Comparative Study (TAPP Repair)
A retrospective study comparing mesh fixation with titanium tacks versus synthetic cyanoacrylate glue in laparoscopic TAPP hernioplasty provides insight into the methodology.[5]
-
Study Design: A retrospective comparative study.
-
Patient Population: 70 patients with bilateral and monolateral recurrent inguinal hernia undergoing TAPP repair were divided into two groups.
-
Intervention:
-
Group A (N=35): A polypropylene mesh was fixed with titanium tacks.
-
Group B (N=35): A polypropylene mesh was fixed with synthetic cyanoacrylate glue (Glubran-2).
-
-
Outcome Measures:
-
Primary Outcomes: Postoperative acute and chronic pain (measured by Visual Analogue Score - VAS), recurrence rate.
-
Secondary Outcomes: Intra- and postoperative morbidity, hospitalization duration, and mean operative time.
-
-
Follow-up: The observation period was 24 months, with a mean follow-up of 10.5 months for the tacker group and 11 months for the glue group.
Visualizing the Clinical Trial Workflow
To better understand the logical flow of a comparative clinical trial for hernia repair, the following diagram illustrates the key stages from patient recruitment to data analysis.
Signaling Pathways in Tissue Adhesion and Healing
While a detailed signaling pathway for the polymerization of this compound is a chemical process rather than a biological signaling cascade, the subsequent tissue response involves wound healing pathways. The presence of a foreign body, such as a mesh and adhesive, initiates an inflammatory response followed by tissue integration.
References
- 1. NBCA medical adhesive (n-butyl-2-cyanoacrylate) versus suture for patch fixation in Lichtenstein inguinal herniorrhaphy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized Clinical Trial Comparing Cyanoacrylate Glue Versus Suture Fixation in Lichtenstein Hernia Repair: 7-Year Outcome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A single-surgeon randomized trial comparing sutures, N-butyl-2-cyanoacrylate and human fibrin glue for mesh fixation during primary inguinal hernia repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lichtenstein inguinal hernioplasty using butyl-2-cyanoacrylate versus sutures. Preliminary experience of a prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between two different mesh fixation methods in laparoscopic inguinal hernia repair: tacker vs. synthetic cyanoacrylate glue - Minerva Chirurgica 2014 December;69(6):321-9 - Minerva Medica - Journals [minervamedica.it]
Enbucrilate vs. Traditional Sutures: A Comparative Guide to Wound Healing Rates and Mechanisms
In the landscape of surgical wound closure, the choice between traditional sutures and tissue adhesives like Enbucrilate (n-butyl cyanoacrylate) is a critical determinant of clinical outcomes. This guide provides a comprehensive comparison of these two modalities, focusing on quantitative data regarding healing rates, experimental methodologies, and the underlying biological mechanisms. This information is intended for researchers, scientists, and drug development professionals seeking an objective analysis of these wound closure techniques.
Quantitative Comparison of Healing Outcomes
The efficacy of this compound compared to traditional sutures has been evaluated across several key parameters. The following tables summarize the quantitative data from various clinical and experimental studies.
Table 1: Comparison of Wound Closure Time and Hospital Stay
| Parameter | This compound | Traditional Sutures | Significance |
| Mean Wound Closure Time (seconds) | 168[1] | 259[1] | p = 0.0001[1] |
| Average Hospital Stay (days) | 4.7[1] | 7.4[1] | Statistically Significant[1] |
Table 2: Tensile Strength of Wound Closure
| Study Type | Time Point | This compound Alone | Sutures | Significance |
| Animal Model (Guinea Pigs) | 4 days | Significantly less tensile strength | Higher tensile strength | Wound closures with adhesive alone are weaker at this early stage[2]. |
| Animal Model (Porcine Skin) | Not specified | Varies by specific 2-octyl cyanoacrylate product | Not directly compared in this study | One 2-octyl cyanoacrylate product showed statistically significantly higher wound closure strength than other adhesives[3]. |
Table 3: Postoperative Complications and Pain
| Outcome | This compound Group | Suture Group | Significance |
| Wound Infection | 5 patients (16%) with inflammation[1] | 7 patients (23%) with inflammation[1] | Statistically insignificant difference in inflammation[1]. |
| 4 cases (4%) with infection and dehiscence[4] | 1 case (1%) with infection[4] | Statistically insignificant[4]. | |
| No wound infections reported in one study[5]. | Not applicable | - | |
| Wound Dehiscence | Partial dehiscence in 1 of 15 animals[6][7]. | No dehiscence reported[6][7]. | - |
| Postoperative Pain (Visual Analogue Scale) | Significantly lower on days 1, 3, and 7[4]. | Higher on days 1, 3, and 7[4]. | Statistically significant[4]. |
Table 4: Cosmetic Outcome
| Assessment Method | This compound Group | Suture Group | Significance |
| Visual Analogue Scale (VAS) at 3 months | Average VAS of 74.35[1] | Average VAS of 72.36[1] | Not statistically significant (p=0.522)[1]. |
| Modified Hollander Cosmesis Scale | No significant difference[4]. | No significant difference[4]. | Not statistically significant[4]. |
Experimental Protocols
The following are detailed methodologies from key studies that provide the foundation for the comparative data.
Animal Study: Tensile Strength Comparison
-
Objective: To compare the tensile strength of lacerations closed with cyanoacrylate tissue adhesive versus sutures.[2]
-
Subjects: Sixteen albino guinea pigs.[2]
-
Procedure:
-
Four 2.5-cm long incisions to the deep fascia were made on the dorsum of each animal.
-
Lacerations were randomly assigned to one of four closure methods:
-
Cyanoacrylate tissue adhesive alone.
-
Tissue adhesive with subcutaneous suture.
-
Percutaneous suture alone.
-
Percutaneous suture with subcutaneous suture.
-
-
After 4 days, the animals were euthanized, and the skin was excised.
-
The breaking strength of each wound closure was measured using a tensiometer.[2]
-
Clinical Study: Comparison in Superficial Surgical Wounds
-
Objective: To compare the effects of n-butyl cyanoacrylate (this compound) and conventional sutures on the healing of superficial surgical wounds.[1]
-
Subjects: 60 patients undergoing inguinal hernia and interval appendectomy skin closure.[1]
-
Procedure:
-
Patients were randomly assigned to have their skin incisions closed with either this compound or subcuticular sutures (2-0 prolene).[1]
-
Parameters recorded included:
-
Time taken for wound closure.
-
Postoperative hospital stay.
-
Wound complications (inflammation, infection, gape) assessed on the 4th postoperative day.
-
Cosmetic outcome evaluated at 3 months using the Visual Analogue Scale (VAS) and the Hollander Wound Evaluation Scale.[1]
-
-
Animal Study: Internal Use of n-butyl 2-cyanoacrylate
-
Objective: To evaluate the use of n-butyl 2-cyanoacrylate for the closure of both deep and superficial tissues in a rabbit model.[6][7]
-
Procedure:
-
A 4-cm-long and 1-cm-wide laceration was created bilaterally on the back of each rabbit.[6][7]
-
One side was closed with absorbable 2-0 subcutaneous sutures and fast-absorbable 3-0 skin sutures.[6][7]
-
The other side was closed with cyanoacrylate glue applied to both deep and superficial tissues.[6][7]
-
Wounds were observed for complications such as seroma, dehiscence, and infection.
-
Histopathological analysis was performed to assess the inflammatory reaction and resorption of the glue.[6][7]
-
Signaling Pathways in Wound Healing: A Comparative Perspective
While direct comparative studies on the specific signaling pathways modulated by this compound versus sutures are limited, we can infer potential differences based on their observed effects on the inflammatory response and tissue interaction.
The process of wound healing is a complex biological cascade involving hemostasis, inflammation, proliferation, and remodeling. Key signaling pathways that govern these stages include the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositide 3-kinases (PI3K)/AKT, and Transforming Growth Factor-β (TGF-β) pathways.
Sutures , being a foreign body passing through the tissue, can elicit a more pronounced inflammatory response. This involves the activation of immune cells and the release of pro-inflammatory cytokines, which can influence the subsequent stages of healing. The physical trauma of needle passage and the presence of suture material can lead to a more robust activation of pathways like NF-κB, which is central to the inflammatory response.
This compound , on the other hand, forms a flexible film over the apposed wound edges. This method avoids the tissue trauma associated with suturing. Studies have suggested that cyanoacrylate adhesives may lead to a milder acute inflammatory reaction.[6][7] A reduced inflammatory phase could potentially lead to a more streamlined progression to the proliferative and remodeling phases, which may contribute to the observed favorable cosmetic outcomes in some studies. The degradation products of n-butyl cyanoacrylate are also a factor, and their biocompatibility is crucial in minimizing a prolonged inflammatory response.
Conclusion
This compound offers several advantages over traditional sutures, including a significantly faster wound closure time and a shorter hospital stay.[1] Postoperative pain also appears to be reduced with the use of tissue adhesives.[4] While early tensile strength may be lower with this compound alone, its performance in terms of complication rates and cosmetic outcomes is generally comparable to, and in some aspects, potentially better than sutures.[1][4]
The choice of wound closure method should be based on the specific clinical scenario, including the location and tension of the wound. For low-tension wounds, this compound presents a compelling alternative to traditional sutures, offering benefits for both the patient and the healthcare system. Further research into the specific molecular and cellular responses to this compound will provide a more detailed understanding of its interaction with the wound healing process and may lead to the development of even more advanced wound closure technologies.
References
- 1. rfppl.co.in [rfppl.co.in]
- 2. kumj.com.np [kumj.com.np]
- 3. mdpi.com [mdpi.com]
- 4. Effect of n-butyl-2-cyanoacrylate (histoacryl blue) on the healing of skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of silk sutures and n-butyl-2-cyanoacrylate on the healing of skin wounds. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal use of n-butyl 2-cyanoacrylate (Indermil) for wound closure: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Enbucrilate for Skin Closure: A Comparative Analysis of Long-Term Cosmetic Outcomes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of enbucrilate (n-butyl cyanoacrylate) tissue adhesive with traditional skin closure methods, focusing on long-term cosmetic outcomes. The information is supported by experimental data from peer-reviewed studies.
This compound, a topical skin adhesive, has emerged as a popular alternative to conventional sutures and staples for wound closure in various surgical and emergency settings. Its appeal lies in its rapid application, cost-effectiveness, and the elimination of a follow-up visit for suture removal. However, the long-term cosmetic appearance of the resulting scar is a critical factor in its clinical utility. This guide synthesizes findings from multiple studies to compare the cosmetic outcomes of this compound with other closure techniques.
Comparative Analysis of Cosmetic Outcomes
Quantitative data from several randomized controlled trials (RCTs) reveal a nuanced picture of the cosmetic performance of this compound compared to standard sutures. While some studies indicate superior or comparable cosmetic results with tissue adhesives, others suggest that sutures may yield better outcomes in the long term.
| Outcome Measure | This compound (n-butyl cyanoacrylate) | Sutures (various types) | Key Findings & Citations |
| Hollander Wound Evaluation Scale (HWES) | Scores are generally comparable to sutures. One study reported no statistically significant difference in HWES scores between the two groups (p=1.9479).[1] Another study in a pediatric population found a median score of 6 for both tissue glue and subcuticular sutures, with no significant difference. | Scores are consistently used as a benchmark for good cosmetic outcomes. | This compound provides a cosmetic outcome that is statistically comparable to sutures when assessed by the HWES.[1] |
| Vancouver Scar Scale (VSS) | Studies have shown better scar outcomes with this compound. One RCT on inguinal hernia repair reported a mean VSS of 3.23 for the glue group compared to 7.77 for the suture group (p<0.001).[2] | Higher VSS scores, indicating poorer cosmetic outcomes, have been reported in some comparative studies.[2] | This compound may lead to significantly better long-term scar quality as measured by the VSS in certain types of surgical wounds.[2] |
| Patient Satisfaction & Overall Cosmesis | High patient satisfaction is frequently reported, often due to the absence of suture marks and the convenience of the method. One study reported an overall satisfaction score of 4.73 out of 5 (94.6%). | Patient satisfaction is generally high, but concerns can arise from suture track marks and the need for removal. | While surgeon and independent reviewer satisfaction ratings may not differ significantly between this compound and sutures, patients often express a preference for tissue adhesives. |
| Wound Complications | Low complication rates are a significant advantage. Reported immediate complications include redness or tenderness (5.5%), discharge (1.9%), and wound dehiscence (1.1%).[1] | Complication rates can be slightly higher with sutures, including infections and stitch abscesses. | This compound is considered a safe method for closing small, low-tension surgical incisions with a low incidence of complications.[1] |
Experimental Protocols
The following is a synthesized experimental protocol based on common methodologies observed in randomized controlled trials comparing this compound and sutures for skin closure.
Objective: To compare the long-term cosmetic outcomes of skin closure with this compound tissue adhesive versus standard subcuticular sutures in patients undergoing elective surgery.
Study Design: A prospective, randomized, single-blind controlled trial.
Patient Population:
-
Inclusion Criteria: Patients aged 18-65 undergoing elective surgery with a linear skin incision of 2-8 cm in a low-tension area.
-
Exclusion Criteria: Patients with known allergies to cyanoacrylates, active skin infections at the surgical site, history of keloid or hypertrophic scar formation, and wounds with high tension or irregular edges.
Randomization and Blinding:
-
Patients are randomly assigned to either the this compound group or the suture group using a computer-generated randomization sequence.
-
The surgeon is aware of the treatment allocation, but the patient and the independent assessor evaluating the cosmetic outcome are blinded to the closure method.
Interventions:
-
This compound Group: After deep dermal sutures are placed (if necessary), the skin edges are manually approximated. A thin layer of this compound is applied to the apposed wound edges and allowed to polymerize.
-
Suture Group: The skin is closed using absorbable subcuticular sutures (e.g., 4-0 Monocryl) in a continuous fashion.
Outcome Assessment:
-
Primary Outcome: Cosmetic appearance of the scar at 3 months, assessed by a blinded plastic surgeon using the Vancouver Scar Scale (VSS) and the Patient and Observer Scar Assessment Scale (POSAS).
-
Secondary Outcomes:
-
Wound closure time.
-
Incidence of wound complications (infection, dehiscence, hematoma).
-
Patient satisfaction with the cosmetic outcome, measured on a 10-point Visual Analog Scale (VAS).
-
Postoperative pain at 24 and 48 hours, measured using a VAS.
-
Follow-up: Patients are followed up at 1 week, 1 month, and 3 months post-surgery for wound assessment and scar evaluation.
Signaling Pathways in Wound Healing and Scar Formation
The cosmetic outcome of wound healing is determined by a complex interplay of signaling pathways that regulate inflammation, cell proliferation, and extracellular matrix remodeling. While direct research on how this compound specifically modulates these pathways is limited, its biocompatibility and degradation products may influence the cellular microenvironment. The diagram below illustrates the general signaling pathways involved in wound healing and potential points of interaction for a tissue adhesive.
Caption: Key signaling pathways in wound healing and potential interactions of this compound.
Experimental Workflow for a Comparative Clinical Trial
The following diagram outlines a typical workflow for a randomized controlled trial comparing the cosmetic outcomes of this compound and sutures.
References
Comparative Analysis of Enbucrilate Degradation Rates: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of the degradation rates of Enbucrilate (n-butyl cyanoacrylate) alongside other commonly used tissue adhesives. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the performance of these biomaterials, supported by experimental data.
Executive Summary
This compound, a widely utilized n-butyl cyanoacrylate tissue adhesive, undergoes degradation in a physiological environment, a process critical to its biocompatibility and clinical performance. The rate of this degradation is influenced by the length of the alkyl chain of the cyanoacrylate ester. Shorter alkyl chains, such as in ethyl cyanoacrylate, tend to degrade more rapidly, leading to a faster release of cytotoxic byproducts like formaldehyde. In contrast, longer-chain cyanoacrylates, such as 2-octyl cyanoacrylate, exhibit slower degradation rates and, consequently, a more favorable toxicity profile. This guide presents a comparative overview of the degradation characteristics of this compound, 2-octyl cyanoacrylate, and fibrin glue, providing valuable data for the selection of appropriate tissue adhesives in research and clinical applications.
Comparative Degradation Data
The following tables summarize quantitative data on the degradation of this compound and alternative tissue adhesives from various in vitro and in vivo studies. It is important to note that direct comparison between studies may be limited due to variations in experimental conditions.
Table 1: In Vitro Degradation of Cyanoacrylate Adhesives
| Adhesive | Experimental Model | Time Point | Degradation Metric | Result |
| This compound (n-butyl cyanoacrylate) | Nanoparticles in buffer (pH 9) | 48 hours | % Degradation | 88% |
| 2-Octyl cyanoacrylate | Nanoparticles in buffer (pH 9) | 48 hours | % Degradation | 3% |
Table 2: Cumulative Formaldehyde Release from Cyanoacrylate Adhesives In Vitro
| Adhesive | Time Point (Days) | Cumulative Formaldehyde Released (µM) |
| This compound (n-butyl cyanoacrylate) | 3 | ~15 |
| 38 | ~120 | |
| n-Hexyl cyanoacrylate | 3 | ~25 |
| 38 | ~60 | |
| n-Octyl cyanoacrylate | 3 | ~5 |
| 38 | ~10 |
Table 3: In Vitro Degradation of Fibrin Glue
| Adhesive | Experimental Model | Time Point | Degradation |
| Fibrin Glue | Incubation with plasmin | 14 days | Completely degraded.[1] |
| Fibrin-based scaffold | Incubation with 0.25% trypsin solution | 42 days | Completely degraded.[2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Formaldehyde Release Assay
This protocol is adapted from a study evaluating formaldehyde release from different cyanoacrylate adhesives.
Objective: To quantify the amount of formaldehyde released from polymerized cyanoacrylate adhesives over time in a simulated physiological environment.
Materials:
-
Cyanoacrylate adhesives (this compound, n-hexyl cyanoacrylate, n-octyl cyanoacrylate)
-
Sterile 10-ml polystyrene tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Fluorometric detection kit for formaldehyde
-
Black 96-well plates
-
Microplate reader with excitation at 450 nm and emission at 535 nm
Procedure:
-
Place a 30 µl drop of each cyanoacrylate adhesive into a sterile 10-ml polystyrene tube.
-
Immediately submerge the polymerized adhesive in 6 ml of PBS (pH 7.4).
-
Incubate the tubes in a closed environment at 37°C.
-
At predetermined time points (e.g., 0, 3, 6, and 24 hours, and 2, 3, 4, 7, 10, 14, 17, 21, 28, 31, and 38 days), collect 300-µl aliquots of the PBS from each tube.
-
Measure the formaldehyde concentration in the collected aliquots using a fluorometric detection kit according to the manufacturer's instructions.
-
Briefly, pipette 50-µl aliquots of each sample, standards, and a PBS blank in duplicate into a black 96-well plate.
-
Add 25 µl of the DetectX formaldehyde reagent to each well.
-
Incubate the plate in the dark at 37°C for 30 minutes.
-
Measure the fluorescent signal of each well at 535 nm with excitation at 450 nm using a microplate reader.
-
Calculate the cumulative concentration of formaldehyde released over time for each adhesive.
In Vitro Degradation by Weight Loss
This is a general protocol for assessing the in vitro degradation of tissue adhesives by measuring the change in mass over time.
Objective: To determine the rate of degradation of a tissue adhesive by monitoring its weight loss when incubated in a buffer solution.
Materials:
-
Polymer films of the tissue adhesive
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials
-
Incubator at 37°C
-
Distilled water
-
Lyophilizer or vacuum oven
-
Analytical balance
Procedure:
-
Prepare standardized discs from cast films of the tissue adhesive.
-
Record the initial dry weight of each disc.
-
Place each disc in a scintillation vial containing a known volume of PBS (pH 7.4).
-
Incubate the vials at 37°C.
-
At predetermined time points, remove the samples from the PBS.
-
Gently wash the samples with distilled water to remove any residual salts.
-
Freeze and lyophilize the samples, or dry them in a vacuum oven until a constant weight is achieved.
-
Record the final dry weight of the samples.
-
Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100
Molecular Weight Analysis by Gel Permeation Chromatography (GPC)
This protocol outlines the general steps for determining changes in the molecular weight of a biodegradable polymer during degradation.
Objective: To monitor the decrease in polymer molecular weight as an indicator of degradation.
Materials:
-
Degraded polymer samples
-
Appropriate solvent for the polymer (e.g., dimethylformamide with 0.1% trifluoroacetic acid)
-
Gel Permeation Chromatography (GPC) system equipped with a suitable column set and detector (e.g., refractive index detector)
-
Molecular weight standards for calibration
Procedure:
-
At each time point of a degradation study, collect the polymer samples.
-
Wash and dry the samples as described in the weight loss protocol.
-
Dissolve a known concentration of the dried polymer sample in a suitable solvent.
-
Filter the solution to remove any particulates.
-
Inject the sample into the GPC system.
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) by comparing the elution time with a calibration curve generated from known molecular weight standards.
-
Plot the change in molecular weight over time to assess the degradation rate.
Signaling Pathways and Cellular Response
The degradation of cyanoacrylate adhesives releases byproducts, primarily formaldehyde and cyanoacetate, which can elicit cellular responses. Formaldehyde, a known cytotoxic agent, has been shown to activate specific signaling pathways.
Experimental workflow for comparative degradation analysis.
Formaldehyde released during the degradation of cyanoacrylate adhesives can act as a proteotoxic stressor, leading to the activation of cellular stress response pathways. This includes the activation of Heat Shock Transcription Factor 1 (HSF1), which upregulates the expression of heat shock proteins (HSPs) to protect against protein damage. Furthermore, formaldehyde has been shown to activate the YAP (Yes-associated protein) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways, which are involved in inflammation, cell proliferation, and apoptosis.
Signaling pathways activated by cyanoacrylate degradation.
References
- 1. A comparison of a cyanoacrylate [corrected] glue (Glubran) vs. fibrin sealant (Tisseel) in experimental models of partial pulmonary resection and lung incision [corrected] in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspects of In Vitro Biodegradation of Hybrid Fibrin–Collagen Scaffolds [mdpi.com]
Safety Operating Guide
Proper Disposal of Enbucrilate: A Guide for Laboratory Professionals
Enbucrilate, a butyl cyanoacrylate adhesive, is a valuable tool in research and clinical settings for its ability to act as a surgical tissue adhesive.[1][2] Adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental responsibility. The appropriate disposal method for this compound is contingent on its physical state (cured or uncured) and whether it has come into contact with biological materials.[3]
Core Disposal Principles
Uncured, liquid this compound should be managed as chemical waste. Conversely, fully cured or polymerized this compound is generally considered non-hazardous solid waste.[3] However, if this compound is contaminated with biological materials such as tissues, cells, or blood, it must be handled as regulated medical waste (RMW) or biohazardous waste to mitigate the risk of infection.[3]
Personal Protective Equipment (PPE) and Safety
Before handling this compound, it is imperative to review the product's Safety Data Sheet (SDS).[4] Always work in a well-ventilated area, such as a fume hood, to avoid inhaling vapors which can irritate the respiratory system.[4][5][6]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and fumes.[4] |
| Hand Protection | Nitrile or polyethylene gloves | Prevents skin bonding. Do not use cotton or wool gloves , as they can react exothermically with cyanoacrylates, causing severe burns.[4] |
| Protective Clothing | Lab coat or coveralls | Prevents skin contact.[4] |
Step-by-Step Disposal Procedures
The following procedures outline the disposal pathways for different forms of this compound waste.
This procedure applies to unused, expired, or spilled this compound that has not been in contact with biological materials.[3]
-
Curing Residual Monomer : Before disposal, ensure any remaining liquid this compound in the container is fully cured.[7] This can be facilitated by adding a small amount of water to the container and allowing it to polymerize into a solid mass.
-
Packaging : Once cured, place the solidified adhesive and its container into a sealed bag.[7]
-
Disposal : Dispose of the sealed bag in the regular trash, unless local regulations specify otherwise.[7] For larger quantities of unused liquid, it may need to be disposed of as hazardous waste according to local, regional, and national regulations.[4]
This procedure is for this compound that has been used in experiments and is contaminated with biological materials.
-
Segregation : Immediately segregate all this compound-contaminated sharps (needles, scalpels) and non-sharp items (gloves, applicators, tissues) into appropriate, labeled biohazardous waste containers at the point of use.
-
Sharps Disposal : Contaminated sharps must be placed in a designated, puncture-resistant biohazardous sharps container.
-
Solid Waste Disposal : Non-sharp contaminated items, including tissues bonded with this compound, should be placed in red biohazardous waste bags.[8]
-
Final Disposal : Biohazardous waste must be disposed of through an approved medical waste disposal service, typically involving autoclaving or incineration.
In the event of an this compound spill, prompt and appropriate action is necessary.
-
Ensure Ventilation : Maintain good ventilation in the spill area.[4]
-
Containment : For small spills, absorb the liquid with an inert material like vermiculite or sand.[4] For larger spills, you can flood the area with water to induce polymerization.[4]
-
Collection : Place the absorbed or polymerized material into a sealed, labeled container for disposal.[4]
-
Decontamination : Clean the spill area thoroughly.[4]
-
Disposal : Dispose of the cleanup materials as hazardous waste.[4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reptech.co.nz [reptech.co.nz]
- 6. chestnutproducts.co.uk [chestnutproducts.co.uk]
- 7. gluemasters.com [gluemasters.com]
- 8. Tissues or Specimens in Chemical Fixatives | Environment, Health & Safety [ehs.ucla.edu]
Essential Safety and Logistical Information for Handling Enbucrilate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), safe operational procedures, and disposal plans for Enbucrilate, also known as n-butyl cyanoacrylate. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. When handling this compound, the following equipment is mandatory.
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles. A face shield should be worn in addition to goggles if there is a significant splash hazard.[1] | Protects eyes from splashes and irritating vapors which can cause serious eye irritation.[1][2] this compound can bond eyelids in seconds.[2] |
| Hand Protection | Nitrile or Polyethylene gloves.[1] Do not use cotton, PVC, or nylon gloves.[1] | Provides a barrier against skin contact. This compound can cause skin irritation and rapidly bonds to the skin.[1][2] Cotton gloves can undergo rapid polymerization, causing burns.[1] |
| Body Protection | A lab coat or chemical-resistant apron should be worn. | Protects skin and personal clothing from accidental spills and splashes. |
| Respiratory Protection | Generally not required in well-ventilated areas.[3] Use a NIOSH-approved respirator with an organic vapor cartridge in poorly ventilated areas or for large volume use.[1][2][3] | Vapors can cause respiratory irritation.[1][2] |
Glove Compatibility
| Glove Material | Recommendation | Notes |
| Nitrile | Recommended for short-term contact and splashes.[1][2] | Offers good resistance to a variety of chemicals. |
| Polyethylene | Recommended. | Often used for disposable gloves and provides a good barrier. |
| PVC (Vinyl) | Not Recommended.[1] | May not provide adequate protection. |
| Natural Rubber (Latex) | Not Recommended. | Can be permeable to certain chemicals and may cause allergic reactions. |
| Cotton | Strongly Not Recommended. [1] | Contact with cotton can cause a rapid exothermic polymerization, generating heat and potentially causing severe burns.[1] |
Occupational Exposure Limits
Currently, specific occupational exposure limits (OELs) for n-butyl cyanoacrylate have not been established by major regulatory bodies. However, limits for chemically similar cyanoacrylates are provided below for reference and as a benchmark for ensuring workplace safety. Engineering controls should be implemented to maintain vapor concentrations as low as reasonably achievable.
| Compound | Agency | Exposure Limit |
| Methyl 2-cyanoacrylate | NIOSH | TWA: 2 ppm (8 mg/m³); STEL: 4 ppm (16 mg/m³)[2] |
| Ethyl 2-cyanoacrylate | ACGIH | TWA: 0.2 ppm[2] |
TWA (Time-Weighted Average): The average exposure over an 8-hour workday. STEL (Short-Term Exposure Limit): A 15-minute TWA exposure that should not be exceeded at any time during a workday.
Operational Plan: Handling this compound
This section details the procedural, step-by-step guidance for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Pre-Use Safety Checks:
-
Ventilation: Confirm that the work area is well-ventilated. If available, conduct all work with this compound in a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2] Have a spill kit prepared.
-
PPE Inspection: Don all required PPE as specified in the table above. Inspect gloves for any signs of degradation or punctures before use.
-
-
Handling and Dispensing:
-
Container Handling: Keep the this compound container tightly closed when not in use.
-
Dispensing: Dispense the required amount of this compound carefully, avoiding splashing. Use dispensing equipment where possible to minimize direct handling.[2]
-
Avoid Incompatible Materials: Do not allow liquid this compound to come into contact with cotton, paper, or other cellulosic materials, as this can cause a rapid exothermic reaction.[1] Also, avoid contact with water, alcohols, amines, and alkalis which will cause polymerization.[1]
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces immediately. For minor spills, refer to the spill cleanup protocol below.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water after handling the chemical.
-
Spill Response Protocol
In the event of an this compound spill, follow these steps:
-
Evacuate and Alert: Alert personnel in the immediate area of the spill. For large spills, evacuate the laboratory.
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Containment: For liquid spills, contain the material using absorbent pads from a chemical spill kit. Do not use paper towels.
-
Polymerization: Flood the spill with water to initiate polymerization.[4] This will solidify the liquid this compound.
-
Cleanup: Once cured, the solidified material can be carefully scraped up and placed in a designated waste container.
-
Final Decontamination: Clean the spill area thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound is critical to ensure environmental safety and regulatory compliance. The disposal method depends on whether the material is in its uncured (liquid) or cured (solidified) state, and whether it has been in contact with biohazardous materials.
Uncontaminated this compound Waste
-
Uncured (Liquid) this compound: Unused or expired liquid this compound is considered chemical waste.
-
Collect in a clearly labeled, sealed, and compatible waste container.
-
Dispose of through your institution's hazardous waste management program.
-
-
Cured (Solidified) this compound: Fully cured, uncontaminated this compound is generally considered non-hazardous solid waste.[1][4]
-
Confirm solidification. If still liquid, add water to induce polymerization.
-
Dispose of in the regular solid waste stream, in accordance with institutional guidelines.
-
Bio-contaminated this compound Waste
Any this compound, whether cured or uncured, that has come into contact with biological materials (e.g., cells, tissues, blood) must be treated as biohazardous waste.
-
Segregation: Collect all bio-contaminated this compound waste (including applicators, gloves, and other contaminated materials) in a designated biohazard bag or sharps container.
-
Treatment and Disposal: Follow your institution's established procedures for biohazardous waste disposal, which typically involves autoclaving or incineration by a specialized waste management service.
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow and decision points for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
